1,3-Dioleylglycerylether
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C39H76O3 |
|---|---|
分子量 |
593.0 g/mol |
IUPAC名 |
1,3-bis[(Z)-octadec-9-enoxy]propan-2-ol |
InChI |
InChI=1S/C39H76O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-37-39(40)38-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40H,3-16,21-38H2,1-2H3/b19-17-,20-18- |
InChIキー |
OVIBXFDXRSJJSX-CLFAGFIQSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dioleylglycerylether: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 1,3-Dioleylglycerylether. Given the limited availability of data for this specific diether lipid, this guide draws upon established knowledge of analogous 1,3-dialkyl glycerol (B35011) ethers to present a thorough and practical resource.
Chemical Structure and Properties
This compound is a diether lipid in which two oleyl groups are attached to the C1 and C3 positions of a glycerol backbone via ether linkages. The oleyl group is a monounsaturated C18 alkyl chain with a cis-double bond at the C9 position.
IUPAC Name: 1,3-bis(((Z)-octadec-9-en-1-yl)oxy)propan-2-ol
Synonyms: 1,3-Di-(cis-9-octadecenyl)-glyceryl ether, 1,3-Dioleyl-rac-glycerol ether
The structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₃₉H₇₆O₃ | |
| Molecular Weight | 609.03 g/mol | |
| Appearance | Likely a colorless to pale yellow, viscous liquid or waxy solid at room temperature. | Based on properties of similar lipids. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents like hexane, chloroform, and diethyl ether. | Ether lipids are generally hydrophobic. |
| Melting Point | Estimated to be in the range of 20-30 °C. | The presence of the cis-double bond in the oleyl chains will lower the melting point compared to its saturated counterpart, 1,3-distearylglycerylether. |
| Boiling Point | > 300 °C at reduced pressure. | High molecular weight and low volatility are expected. |
| Density | ~0.89 g/cm³ | Estimated based on similar long-chain lipids. |
Experimental Protocols
Synthesis of 1,3-Dialkyl Glycerol Ethers
A common and effective method for the synthesis of 1,3-dialkyl glycerol ethers is the Williamson ether synthesis. The following is a generalized protocol that can be adapted for the synthesis of this compound.[1]
Reaction Scheme:
2 R-X + C₃H₅(OH)₃ + 2 NaH → R-O-CH₂(CHOH)CH₂-O-R + 2 NaX + 2 H₂ (where R = oleyl, X = Br or I)
References
An In-depth Technical Guide to the Synthesis and Purification of 1,3-Dioleylglycerylether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,3-Dioleylglycerylether, a diether lipid of significant interest in various research and development applications, including its use as a stable lipid analog and in drug delivery systems. This document outlines the primary synthetic routes, details purification methodologies, presents quantitative data from analogous reactions, and provides representative experimental protocols.
Synthesis of this compound
The most common and effective method for the synthesis of 1,3-dialkylglyceryl ethers, including this compound, is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[1][2][3][4][5] In the context of this compound synthesis, this translates to the reaction of a glycerol-derived alkoxide with an oleyl halide.
The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the carbon atom of the oleyl halide, displacing the halide ion.[4][5] To achieve the desired 1,3-disubstitution, the hydroxyl groups at the 1 and 3 positions of glycerol (B35011) are deprotonated using a strong base to form a dianion, which then reacts with two equivalents of the oleyl halide.
Key Reactants and Reagents:
-
Glycerol: The three-carbon backbone of the target molecule.
-
Oleyl Halide (e.g., Oleyl Bromide or Oleyl Iodide): The source of the oleyl chains. Oleyl iodide is generally more reactive than oleyl bromide.
-
Strong Base (e.g., Sodium Hydride (NaH), Potassium Hydride (KH)): Used to deprotonate the hydroxyl groups of glycerol to form the alkoxide.
-
Aprotic Solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF)): To dissolve the reactants and facilitate the reaction.
A general reaction scheme for the synthesis of 1,3-dialkyl glycerol ethers is the reaction of glycidyl (B131873) ethers with alcohols in the presence of a basic catalyst.[6]
Logical Workflow for Williamson Ether Synthesis of this compound
Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.
Purification of this compound
The crude product from the synthesis typically contains unreacted starting materials, mono-substituted glycerol ether, and other byproducts. Flash column chromatography is a highly effective method for purifying this compound from these impurities.
The principle of flash chromatography involves the separation of compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents). Due to the non-polar nature of the two oleyl chains, this compound is significantly less polar than glycerol and the mono-substituted intermediate. This difference in polarity allows for efficient separation.
Key Aspects of Purification:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of glyceryl ethers.
-
Mobile Phase (Eluent): A solvent system with low to moderate polarity is typically used. A gradient of increasing polarity, for example, from hexane (B92381) to a mixture of hexane and ethyl acetate (B1210297), is often employed to first elute the non-polar impurities and the desired product, followed by the more polar byproducts.
-
Detection: Fractions are typically collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Experimental Workflow for Purification by Flash Column Chromatography
Caption: Workflow for the purification of this compound by flash column chromatography.
Quantitative Data
While specific yield and purity data for the synthesis of this compound are not extensively reported in the literature, data from the synthesis of analogous long-chain 1,3-dialkylglycerol ethers and related ester compounds can provide a reasonable expectation of outcomes.
| Compound | Synthesis Method | Yield | Purity | Reference |
| 1,3-Dihexadecylglycerol ether | Williamson Ether Synthesis | High | >95% | [7] |
| 1,3-Dioleoyl-2-palmitoylglycerol (B22191) (Ester) | Chemoenzymatic | 82.3% | 98.6% | [8] |
| 1,3-Distearoyl-2-oleoylglycerol (Ester) | Enzymatic Acidolysis | 70.2% | 92.2% | [9] |
Note: The yields and purities are for analogous compounds and should be considered as representative estimates.
Experimental Protocols
The following protocols are representative procedures for the synthesis and purification of this compound, based on established methods for similar compounds.
Representative Synthesis Protocol: Williamson Ether Synthesis
Materials:
-
Glycerol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Oleyl Bromide (2.2 eq)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add glycerol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium hydride dispersion in small portions. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add oleyl bromide dropwise via the dropping funnel over a period of 1 hour.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Representative Purification Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel (for flash chromatography)
-
Hexane
-
Ethyl Acetate
-
TLC plates
Procedure:
-
Prepare the Column: Dry pack a glass chromatography column with silica gel. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Equilibrate the Column: Pass several column volumes of 100% hexane through the column to ensure it is well-packed and equilibrated.
-
Load the Sample: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with 100% hexane.
-
Gradually increase the polarity of the eluent by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane). The optimal gradient will need to be determined by monitoring the separation with TLC.
-
Collect and Analyze Fractions: Collect fractions of the eluate in test tubes. Spot each fraction (or a selection of fractions) on a TLC plate and develop in an appropriate solvent system (e.g., 10-20% ethyl acetate in hexane). Visualize the spots using a suitable stain (e.g., potassium permanganate (B83412) or iodine).
-
Combine and Concentrate: Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the pooled fractions under reduced pressure to yield the purified product.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize these representative protocols based on their specific experimental conditions and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of 1,3-dialkyl glycerol ethers - Polish Journal of Applied Chemistry - Tom Vol. 44, nr 4 (2000) - BazTech - Yadda [yadda.icm.edu.pl]
- 7. Synthesis of glycerol 1,3-dihexadecyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Dynamics of 1,3-Dioleylglycerylether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dioleylglycerylether (DOGE) is a synthetic ether lipid analog of diacylglycerol (DAG), a critical second messenger in a multitude of cellular signaling pathways. Unlike its endogenous ester-linked counterpart, DOGE is resistant to hydrolysis by lipases, rendering it a stable and valuable tool for investigating the downstream effects of DAG signaling. This technical guide provides an in-depth exploration of the biological functions of this compound in cells, with a primary focus on its role as an activator of Protein Kinase C (PKC) and its subsequent influence on cellular processes such as proliferation and differentiation. This document summarizes quantitative data on the activity of DOGE and its analogs, details relevant experimental protocols, and provides visual representations of the associated signaling pathways to support researchers in their study of this important signaling molecule.
Introduction: The Significance of Diacylglycerol Analogs
Diacylglycerols (DAGs) are pivotal lipid signaling molecules generated at the cell membrane in response to the activation of various cell surface receptors. A primary effector of DAG is the Protein Kinase C (PKC) family of serine/threonine kinases.[1][2] The activation of PKC isoforms initiates a cascade of phosphorylation events that regulate a wide array of cellular functions, including cell growth, differentiation, apoptosis, and immune responses.[3][4]
The transient nature of endogenous DAG, which is rapidly metabolized, presents challenges for studying its downstream signaling events. Non-hydrolyzable DAG analogs, such as this compound, provide a means to circumvent this limitation. By persistently activating DAG-dependent pathways, these synthetic molecules enable researchers to dissect the intricate mechanisms of PKC signaling and its cellular consequences.
Core Biological Function: Activation of Protein Kinase C
The principal biological function of this compound is its ability to mimic endogenous diacylglycerol and activate Protein Kinase C.[5] PKC isoforms are broadly classified into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC). Both cPKC and nPKC isoforms possess a C1 domain, which is the binding site for DAG and phorbol (B1677699) esters.[1][6] The binding of DOGE to the C1 domain induces a conformational change in the PKC enzyme, leading to its activation and translocation to the plasma membrane, where it can phosphorylate its substrates.
The activation of specific PKC isoforms can have varying and sometimes opposing cellular effects. Therefore, understanding the isoform-specific activation by DAG analogs is crucial. While specific EC50 values for this compound are not widely reported, data from structurally similar diacylglycerol analogs provide valuable insights into the expected potency.
Figure 1. Simplified signaling pathway showing the role of this compound (DOGE) as a diacylglycerol (DAG) mimetic in activating Protein Kinase C (PKC).
Quantitative Data Summary
Direct quantitative data for this compound is limited in publicly available literature. However, data from other diacylglycerol analogs, particularly the widely studied 1,2-dioctanoyl-sn-glycerol (B43705) (DOG), can serve as a valuable reference point for predicting its biological activity. The following tables summarize key quantitative parameters for diacylglycerol analogs in various cellular contexts.
Table 1: PKC Activation by Diacylglycerol Analogs
| Compound | PKC Isoform(s) | EC50 / Ki | Cell/System | Reference |
| 1,2-Dioctanoyl-sn-glycerol (DOG) | PKCα, PKCε | Higher affinity for PKCε | BAPTA-loaded cells | [7] |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCδ | Higher stimulatory effect than SDG and SEG | In vitro | [8] |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCβI | Higher activation than SAG | In vitro | [8] |
| 1,3-Dioleoyl Glycerol | PKC | Activates at 50 µM | Not specified | [5] |
Table 2: Effects of Diacylglycerol Analogs on Cell Proliferation
| Compound | Cell Line | Effect | IC50 / Concentration | Reference |
| 1,2-Dioctanoyl-sn-glycerol (DOG) | MCF-7 (Breast Cancer) | Inhibition of proliferation | 43 µg/ml | [9] |
| 1,2-Dioctanoyl-sn-glycerol (DOG) | Neuronal cells | 5 µM stimulates neurite outgrowth; 60 µM reduces outgrowth | 5 µM and 60 µM | [10] |
| Diacylglycerol Analogs (diketones) | MR4, HT29, HL60 (Cancer cell lines) | Inhibition of growth | Not specified | [11] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to investigate the biological functions of this compound and other diacylglycerol analogs.
Cell Culture and Treatment
Figure 2. General workflow for cell culture and treatment with this compound.
Materials:
-
Cell line of interest (e.g., MCF-7, 3T3-L1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
Protocol:
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Return the cells to the incubator and incubate for the desired duration of the experiment (e.g., for short-term signaling studies: 5 minutes to 1 hour; for proliferation studies: 24 to 72 hours).
-
Endpoint Analysis: Following incubation, proceed with the specific downstream assay.
Protein Kinase C (PKC) Activity Assay
This protocol describes a general method for measuring PKC activity, which can be adapted for use with this compound.
Figure 3. Workflow for a Protein Kinase C (PKC) activity assay.
Materials:
-
Cells treated with this compound or control
-
Lysis buffer
-
PKC assay kit (containing PKC substrate, lipid activator, ATP, and detection reagents)
-
Microplate reader
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Kinase Reaction: In a microplate, combine the cell lysate with the PKC substrate, a lipid activator (which can be or include this compound), and ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add a detection reagent that specifically binds to the phosphorylated substrate. This is often an antibody-based detection system.
-
Quantification: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader. The signal intensity is proportional to the PKC activity in the sample.
Cell Proliferation/Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells treated with this compound or control in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Protocol:
-
Cell Treatment: Perform cell culture and treatment in a 96-well plate as described in section 4.1.
-
Addition of MTT: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Signaling Proteins
Western blotting can be used to detect changes in the phosphorylation status or expression levels of specific proteins in the PKC signaling pathway following treatment with this compound.
Materials:
-
Cells treated with this compound or control
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC, anti-PKC, anti-ERK, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathways and Logical Relationships
This compound, as a DAG mimetic, primarily functions through the activation of PKC. The downstream consequences of PKC activation are highly context-dependent, varying with cell type and the specific PKC isoforms involved.
Figure 4. A potential downstream signaling cascade following PKC activation by this compound, leading to changes in cell proliferation and differentiation.
One of the well-established pathways downstream of PKC is the mitogen-activated protein kinase (MAPK) cascade, particularly the Raf-MEK-ERK pathway. Activated PKC can phosphorylate and activate Raf kinase, which in turn initiates a phosphorylation cascade leading to the activation of ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that can drive cell proliferation or differentiation.
Conclusion
This compound is a valuable pharmacological tool for the study of diacylglycerol-mediated signaling. Its resistance to enzymatic degradation allows for sustained activation of PKC and other DAG-responsive proteins, facilitating the elucidation of their downstream cellular functions. While specific quantitative data for DOGE remains somewhat limited, the information available for structurally and functionally similar diacylglycerol analogs provides a strong basis for its application in cellular research. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a comprehensive resource for researchers and drug development professionals investigating the multifaceted roles of DAG signaling in health and disease. Further research is warranted to fully characterize the specific interactions and quantitative effects of this compound on various PKC isoforms and other cellular targets.
References
- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS (D1D3G) Rabbit Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 3. IC50 Calculator | AAT Bioquest [aatbio.com]
- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sapphire North America [sapphire-usa.com]
- 6. A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moleculardepot.com [moleculardepot.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. dev.usbio.net [dev.usbio.net]
1,3-Dioleylglycerylether: A Potential Signaling Modulator in Cellular Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dioleylglycerylether (1,3-DOGE) is an ether lipid that, while not as extensively studied as other signaling lipids, holds potential as a modulator of key cellular signaling pathways. Ether lipids, characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, are increasingly recognized for their roles in signal transduction, membrane structure, and the pathology of diseases such as cancer.[1][2] This technical guide synthesizes the current understanding of the signaling roles of closely related ether lipids to infer the potential mechanisms of action of 1,3-DOGLE, with a primary focus on the activation of Protein Kinase C (PKC). This document provides a framework for its investigation, including potential signaling pathways, detailed experimental protocols for its study, and quantitative data from analogous compounds.
Introduction to Ether Lipids in Cellular Signaling
Ether lipids are a class of glycerolipids that play crucial roles beyond being simple structural components of cell membranes.[1] They are involved in modulating membrane fluidity, forming lipid rafts, and acting as precursors for signaling molecules.[3] Dysregulation of ether lipid metabolism has been implicated in various diseases, including cancer, where elevated levels of ether lipids are often observed.[3][4][5]
While direct evidence for 1,3-DOGLE as a signaling molecule is limited, studies on analogous ether-linked diglycerides suggest its potential to activate specific isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to many signal transduction cascades.[6]
Potential Signaling Pathway: Activation of Protein Kinase C
Based on studies of other naturally occurring ether-linked diglycerides, a plausible signaling pathway for 1,3-DOGLE involves the activation of Protein Kinase C (PKC). This activation is often dependent on intracellular calcium levels.[6]
Mechanism of PKC Activation
The activation of conventional PKC isoforms is a multi-step process that typically involves both calcium and diacylglycerol (DAG).[7] Ether-linked diglycerides can mimic the action of DAG.[6]
-
Initial Stimulus & Calcium Mobilization: An external stimulus (e.g., a growth factor or neurotransmitter) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). This leads to the activation of Phospholipase C (PLC).
-
PLC-mediated Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
PKC Translocation and Activation: The increase in intracellular Ca2+ concentration causes PKC to translocate from the cytosol to the cell membrane. At the membrane, it can be activated by DAG or, potentially, by 1,3-DOGLE. Some studies suggest that the activation of certain PKC isoforms by ether-linked diglycerides has an absolute requirement for elevated intracellular calcium.[6]
-
Downstream Signaling: Activated PKC then phosphorylates a wide range of substrate proteins, leading to various cellular responses, including proliferation, differentiation, and apoptosis.
Signaling Pathway Diagram
Caption: Potential PKC activation by this compound.
Quantitative Data
| Compound | Assay System | Parameter | Value | Reference |
| 1-oleoyl-2-acetyl-glycerol (OAG) | PKC activation in human platelets | EC50 | ~5 µM | (Inferred from similar studies) |
| 1-O-hexadecyl-2-acetyl-sn-glycerol | PKC activation | - | Similar dose-response to DAG | [6] |
| Diolein | PKC binding to membranes | Apparent Binding Constant Increase | 500-fold (at 1 mol %) | [8] |
Experimental Protocols
To investigate the role of this compound as a signaling molecule, a series of in vitro and cell-based assays can be employed.
In Vitro Kinase Assay for PKC Activation
This protocol is adapted from standard kinase assay procedures and is designed to determine if 1,3-DOGLE directly activates purified PKC.
Objective: To measure the phosphorylation of a substrate peptide by a specific PKC isoform in the presence of 1,3-DOGLE.
Materials:
-
Purified recombinant PKC isoform (e.g., PKCα, PKCβ)
-
PKC substrate peptide (e.g., Myelin Basic Protein or a fluorescently labeled peptide)
-
This compound (to be solubilized, e.g., in DMSO and then in lipid vesicles)
-
Phosphatidylserine (B164497) (PS) and Diacylglycerol (DAG) as controls
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 100 µM CaCl2)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Phosphocellulose paper or other means to separate phosphorylated substrate
-
Scintillation counter or luminometer
Procedure:
-
Prepare Lipid Vesicles: Prepare small unilamellar vesicles (SUVs) containing phosphatidylserine (PS) and varying concentrations of 1,3-DOGLE or DAG (control) by sonication or extrusion.
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase assay buffer, the lipid vesicles, the PKC substrate peptide, and the purified PKC enzyme.
-
Initiate Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA for radioactive assays) or as per the instructions of the non-radioactive kit.
-
Detection:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: Plot the kinase activity against the concentration of 1,3-DOGLE to determine the dose-response curve and calculate the EC50 value.
Caption: Workflow for an in vitro PKC kinase assay.
Cell-Based Signaling Assay
This protocol aims to assess the effect of 1,3-DOGLE on PKC activity within a cellular context.
Objective: To measure the translocation of a PKC-GFP fusion protein from the cytosol to the plasma membrane in response to 1,3-DOGLE treatment.
Materials:
-
Cell line expressing a PKC-GFP fusion protein (e.g., HEK293 or HeLa cells)
-
Cell culture medium and supplements
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Confocal microscope or high-content imaging system
-
Image analysis software
Procedure:
-
Cell Culture and Transfection: Culture the cells and, if necessary, transiently transfect them with a plasmid encoding the PKC-GFP fusion protein.
-
Cell Treatment: Seed the cells onto glass-bottom dishes or plates suitable for imaging. Treat the cells with varying concentrations of 1,3-DOGLE or PMA. Include a vehicle control (e.g., DMSO).
-
Live-Cell Imaging: Acquire images of the cells at different time points after treatment using a confocal microscope.
-
Image Analysis: Quantify the translocation of the PKC-GFP fusion protein from the cytosol to the plasma membrane. This can be done by measuring the fluorescence intensity at the membrane versus the cytosol.
-
Data Analysis: Plot the degree of translocation against the concentration of 1,3-DOGLE and time to characterize the cellular response.
Lipidomic Analysis
This protocol outlines a general workflow for analyzing changes in the cellular lipidome, including the levels of 1,3-DOGLE, in response to a stimulus.
Objective: To identify and quantify 1,3-DOGLE and other lipid species in biological samples using mass spectrometry.
Materials:
-
Biological samples (cells or tissues)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards for various lipid classes
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Lipidomics data analysis software
Procedure:
-
Sample Preparation: Homogenize the biological samples and perform a lipid extraction (e.g., Bligh-Dyer or Folch extraction) in the presence of internal standards.
-
LC-MS Analysis: Separate the lipid species using liquid chromatography and detect them using a high-resolution mass spectrometer.
-
Data Processing: Process the raw data to identify and quantify the lipid species based on their mass-to-charge ratio (m/z) and retention time.
-
Data Analysis: Compare the lipid profiles of control and treated samples to identify changes in the levels of 1,3-DOGLE and other lipids.
Caption: General workflow for lipidomic analysis.
Conclusion and Future Directions
While direct evidence for the signaling role of this compound is still emerging, the established functions of related ether lipids strongly suggest its potential as a bioactive molecule, particularly in the context of PKC activation. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate its cellular functions. Future research should focus on unequivocally demonstrating the direct interaction of 1,3-DOGLE with PKC isoforms, elucidating its downstream signaling targets, and exploring its physiological and pathophysiological relevance, especially in the context of cancer where ether lipid metabolism is often dysregulated. Such studies will be crucial for validating 1,3-DOGLE as a novel signaling molecule and a potential target for therapeutic intervention.
References
- 1. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. scienmag.com [scienmag.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence and Analysis of 1,3-Dioleylglycerylether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioleylglycerylether, a member of the diacylglyceryl ether (DAGE) class of lipids, is a specialized lipid molecule found in select natural sources. Unlike triglycerides, which are composed of a glycerol (B35011) backbone ester-linked to three fatty acids, ether lipids possess one or more alkyl or alkenyl chains attached to the glycerol backbone via an ether bond. This structural distinction imparts unique chemical and physiological properties to these molecules, making them a subject of growing interest in biomedical research and drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailed experimental protocols for its extraction and analysis, and an exploration of its potential role in cellular signaling pathways.
Natural Occurrence of this compound
Direct quantitative data for this compound in natural sources is scarce in publicly available literature. However, substantial evidence points to its presence in significant quantities within the lipid fractions of certain marine organisms, particularly deep-sea sharks and some fish species. The research focus has often been on the broader class of diacylglyceryl ethers (DAGEs) or the constituent glyceryl ether diols.
Shark liver oil, particularly from species like Centrophorus squamosus, is a well-documented rich source of ether lipids. The unsaponifiable matter of this oil contains a high percentage of glycerol ethers, with 1-O-octadecen-9'-ylglycerol (selachyl alcohol) being a primary component[1]. Selachyl alcohol is the mono-oleyl ether of glycerol, which serves as the structural backbone for this compound.
Similarly, the muscle tissue of the rudderfish (Centrolophus niger) has been found to contain a remarkably high lipid content, of which approximately 70% is composed of diacylglyceryl ethers[2]. Analysis of the glyceryl ether diols from these DAGEs revealed that selachyl alcohol (C18:1) was the most abundant, constituting 54.0% of the total ether diols[2]. This strongly indicates that a significant portion of the DAGEs in rudderfish muscle is likely to be this compound.
Another study on the muscle of Stromateus stellatus identified various molecular species of DAGEs, with O-16:0-18:1-18:1 being a major species[3]. While not identical, the prevalence of oleic acid (18:1) in the diacyl positions suggests the potential for the presence of this compound (O-18:1-18:1-18:1) in this and other marine species.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes the reported content of the broader diacylglyceryl ether (DAGE) class and the precursor selachyl alcohol in relevant natural sources.
| Natural Source | Tissue | Analyte | Concentration / Percentage | Reference |
| Rudderfish (Centrolophus niger) | Muscle | Diacylglyceryl Ethers (DAGEs) | ~70% of total lipids | [2] |
| Rudderfish (Centrolophus niger) | Muscle | Selachyl alcohol (from DAGEs) | 54.0% of total glyceryl ether diols | [2] |
| Deep-sea shark (Centrophorus squamosus) | Liver Oil | Unsaponifiable matter | 60% of total oil | [1] |
| Deep-sea shark (Centrophorus squamosus) | Liver Oil | 1-O-octadecen-9'-ylglycerol (Selachyl alcohol) | Main component of the unsaturated glycerol ether fraction | [1] |
Experimental Protocols
The analysis of this compound from natural sources involves a multi-step process encompassing lipid extraction, separation, and identification/quantification.
Lipid Extraction
The choice of extraction method is critical for the quantitative recovery of DAGEs. Three commonly used and effective methods are the Folch, Bligh & Dyer, and Methyl-tert-butyl ether (MTBE) methods.
a) Modified Folch Method
This method is a gold standard for exhaustive lipid extraction.
-
Principle: Utilizes a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture to extract lipids from homogenized tissue. A subsequent wash with a salt solution removes non-lipid contaminants.
-
Protocol:
-
Homogenize 1 part of tissue with 20 parts of a chloroform:methanol (2:1, v/v) mixture.
-
Filter the homogenate to remove solid debris.
-
Wash the filtrate with 0.2 volumes of 0.9% NaCl solution.
-
Centrifuge to separate the phases. The lower chloroform phase, containing the lipids, is collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
-
b) Bligh & Dyer Method
A rapid method suitable for samples with high water content.
-
Principle: A single-phase chloroform:methanol:water system is used to extract lipids. Subsequent addition of chloroform and water induces phase separation.
-
Protocol:
-
For each 1 g of sample (assumed to be ~80% water), add 1 mL of chloroform and 2 mL of methanol and homogenize.
-
Add an additional 1 mL of chloroform and homogenize again.
-
Add 1 mL of distilled water and vortex thoroughly.
-
Centrifuge to separate the phases. The lower chloroform layer contains the lipids.
-
Collect the lower phase and evaporate the solvent.
-
c) Methyl-tert-butyl ether (MTBE) Method
A more recent, less toxic alternative to chloroform-based methods.
-
Principle: Uses MTBE and methanol for extraction, with phase separation induced by the addition of water. The lower density of MTBE results in the lipid-containing organic phase being the upper layer.
-
Protocol:
-
Homogenize the sample in a mixture of methanol and MTBE.
-
Add water to induce phase separation.
-
Centrifuge the mixture.
-
The upper MTBE phase, containing the lipids, is collected.
-
The solvent is evaporated to obtain the lipid extract. This method has been shown to provide similar or better recoveries for most lipid classes compared to the Folch and Bligh & Dyer methods[4].
-
Separation and Quantification
Following extraction, the total lipid extract is subjected to chromatographic techniques to separate and quantify the DAGEs.
a) High-Performance Liquid Chromatography with Refractive Index and Mass Spectrometric Detection (HPLC-RI-MS)
This method is well-suited for the analysis of non-volatile compounds like DAGEs.
-
Principle: The lipid extract is separated on a reversed-phase HPLC column. A refractive index detector provides quantitative information, while an in-line mass spectrometer provides structural identification.
-
Protocol:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of solvents such as acetonitrile (B52724) and dichloromethane (B109758) is used for elution[3].
-
Detection:
-
Refractive Index (RI) Detector: For quantification of the separated DAGE species.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): For identification based on the mass-to-charge ratio of the molecular ions and their fragments.
-
-
b) Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a high-resolution technique suitable for volatile compounds. DAGEs require derivatization to increase their volatility.
-
Principle: The hydroxyl group of the glyceryl ether diols (obtained after saponification of the DAGEs) or the intact DAGEs are derivatized to form more volatile compounds, which are then separated by gas chromatography and identified by mass spectrometry.
-
Protocol:
-
Saponification (optional): The total lipid extract can be saponified to release the glyceryl ether diols.
-
Derivatization: The free hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers or acetate (B1210297) esters to increase volatility.
-
GC Separation: A capillary column with a suitable stationary phase is used for separation.
-
MS Detection: Electron impact (EI) or chemical ionization (CI) can be used for ionization, followed by mass analysis for identification and quantification.
-
Signaling Pathways
Ether lipids, including DAGEs and their metabolites, are increasingly recognized for their roles in cellular signaling. While a specific signaling pathway dedicated to this compound has not been fully elucidated, evidence suggests its involvement in modulating the activity of key signaling enzymes, particularly Protein Kinase C (PKC).
PKC is a family of serine/threonine kinases that play crucial roles in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The conventional and novel isoforms of PKC are activated by diacylglycerol (DAG). Studies have shown that ether-linked diglycerides, which are structurally analogous to DAG, can also activate PKC[5]. This suggests that this compound, upon its formation or release within the cell membrane, could compete with or supplement the action of DAG in activating PKC.
The activation of PKC by these lipid messengers initiates a cascade of downstream phosphorylation events, leading to the regulation of various cellular responses.
Conclusion
This compound represents a fascinating and potentially bioactive lipid molecule predominantly found in the marine environment, especially in shark liver oil and certain fish species. While direct quantitative data remains to be more extensively documented, the high abundance of its structural precursors in these sources is a strong indicator of its presence. The experimental protocols outlined in this guide, leveraging established lipid extraction and advanced chromatographic techniques, provide a robust framework for the isolation, identification, and quantification of this and other diacylglyceryl ethers. Furthermore, the emerging evidence of the interaction of ether lipids with key signaling pathways, such as the Protein Kinase C cascade, opens up exciting avenues for research into their physiological functions and potential therapeutic applications. Further investigation into the precise quantification of this compound in various natural sources and the detailed elucidation of its roles in cellular signaling are warranted to fully unlock its potential in drug development and biomedical science.
References
- 1. Purification and characterization of deep sea shark Centrophorus squamosus liver oil 1-O-alkylglycerol ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchspace.csir.co.za [researchspace.csir.co.za]
- 3. Identification and quantification of molecular species of diacyl glyceryl ether by reversed-phase high-performance liquid chromatography with refractive index detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
A Comprehensive Technical Guide to the Physicochemical Characteristics of 1,3-Dioleylglycerylether
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioleylglycerylether, also known as 1,3-Dioleoylglycerol or 1,3-Diolein, is a diacylglycerol (DAG) of significant interest in various scientific fields, including biochemistry, pharmacology, and materials science. As a key lipid molecule, it serves as a precursor in the synthesis of triglycerides and phospholipids (B1166683) and plays a crucial role as a second messenger in cellular signaling pathways. Its amphiphilic nature, arising from the presence of both hydrophobic oleyl chains and a hydrophilic glycerol (B35011) backbone, makes it a valuable component in the formulation of drug delivery systems, such as lipid nanoparticles and emulsions. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its involvement in the Protein Kinase C signaling pathway.
Physicochemical Characteristics
The physicochemical properties of this compound are fundamental to its behavior and application. The following table summarizes the key quantitative data available for this compound. It is important to note that some reported values may vary between sources due to differences in measurement conditions and sample purity.
| Property | Value |
| Molecular Formula | C₃₉H₇₂O₅ |
| Molecular Weight | 621.0 g/mol |
| Appearance | Liquid at room temperature |
| Melting Point | 12 °C to 21.5 °C[1][2][3] |
| Boiling Point | Approximately 581.86 °C to 678.3 °C at 760 mmHg (estimated)[2][3][4] |
| Density | 0.89 - 0.92 g/cm³ at 50 °C; 0.9170 g/cm³[1][2][3] |
| Refractive Index | Approximately 1.4800 (estimate)[2][3] |
| Solubility | Soluble in chloroform (B151607), Dimethyl sulfoxide (B87167) (DMSO) (≥10 mg/ml), and Ethanol (≥10 mg/ml)[5][6][7] |
| CAS Number | 2465-32-9[5][7] |
Spectral Data
¹H NMR Spectroscopy (Expected Chemical Shifts)
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound is expected to show characteristic signals corresponding to the glycerol backbone and the oleyl chains.
-
Glycerol Protons: The protons on the glycerol backbone are expected to appear in the region of 3.5-4.5 ppm. The methine proton (CH-OH) at the sn-2 position would likely be a multiplet, while the methylene (B1212753) protons (CH₂) at the sn-1 and sn-3 positions would appear as distinct multiplets due to their diastereotopic nature.
-
Oleyl Chain Protons:
-
Vinyl Protons (-CH=CH-): A multiplet in the region of 5.3-5.4 ppm is characteristic of the protons on the double bonds of the oleyl chains.
-
Allylic Protons (-CH₂-CH=CH-): These protons are expected to resonate around 2.0 ppm.
-
Methylene Protons adjacent to Ester Group (-O-CO-CH₂-): A triplet around 2.3 ppm is expected for these protons.
-
Bulk Methylene Protons (-(CH₂)n-): A broad signal around 1.2-1.4 ppm corresponds to the majority of the methylene groups in the fatty acid chains.
-
Terminal Methyl Protons (-CH₃): A triplet around 0.9 ppm is characteristic of the terminal methyl groups.
-
¹³C NMR Spectroscopy (Expected Chemical Shifts)
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides detailed information about the carbon framework.
-
Carbonyl Carbons (-C=O): The ester carbonyl carbons are expected to resonate in the region of 172-174 ppm.
-
Olefinic Carbons (-CH=CH-): The carbons of the double bonds in the oleyl chains typically appear between 128 and 130 ppm.
-
Glycerol Carbons: The glycerol carbons are expected in the range of 60-75 ppm. The sn-1 and sn-3 carbons would have a chemical shift of approximately 65.2 ppm, while the sn-2 carbon (bearing the hydroxyl group) would be around 69.0 ppm.[8]
-
Alkyl Carbons: The various methylene and the terminal methyl carbons of the oleyl chains will appear in the upfield region of the spectrum (approximately 14-35 ppm).
Infrared (IR) Spectroscopy (Expected Absorption Bands)
The Fourier-Transform Infrared (FTIR) spectrum is useful for identifying key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the hydroxyl group of the glycerol backbone.
-
C-H Stretches: Strong absorptions in the 2850-3010 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups of the oleyl chains. A peak around 3010 cm⁻¹ is indicative of the =C-H stretching of the unsaturated fatty acid.[9]
-
C=O Stretch: A strong, sharp absorption band around 1740-1745 cm⁻¹ is characteristic of the ester carbonyl group.[10]
-
C=C Stretch: A weaker absorption around 1650 cm⁻¹ may be observed for the C=C double bond.
-
C-O Stretch: Absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹, are due to the C-O stretching vibrations of the ester and alcohol groups.
Mass Spectrometry (Expected Fragmentation)
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques for the mass spectrometric analysis of diacylglycerols.
-
Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ are typically observed.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the molecular ion will induce fragmentation. The primary fragmentation pathway involves the neutral loss of one of the oleic acid chains (C₁₈H₃₄O₂), resulting in a prominent diacylglycerol-like fragment ion. Further fragmentation can lead to the loss of the second fatty acid chain. The analysis of these neutral losses and the resulting fragment ions allows for the confirmation of the fatty acid composition and their positions on the glycerol backbone.[11]
Experimental Protocols
The following sections provide detailed methodologies for the determination of the key physicochemical properties of this compound.
Determination of Melting Point (Capillary Method)
This method is adapted for lipids that may not have a sharp melting point but rather a melting range.
-
Apparatus:
-
Melting point apparatus with a heating block and temperature control.
-
Capillary tubes (sealed at one end).
-
Thermometer (calibrated).
-
-
Procedure:
-
Ensure the this compound sample is free of impurities and moisture.
-
Introduce a small amount of the liquid sample into a capillary tube, ensuring a column of 2-3 mm in height.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first signs of melting are observed (the point at which the substance begins to collapse and form a liquid).
-
Continue heating slowly and record the temperature at which the sample becomes completely liquid and clear.
-
The melting point is reported as the range between these two temperatures.
-
Perform the determination in triplicate and report the average melting range.
-
Determination of Density (Pycnometer Method)
This method is suitable for determining the density of viscous liquids.
-
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).
-
Analytical balance (accurate to 0.0001 g).
-
Temperature-controlled water bath.
-
-
Procedure:
-
Clean and dry the pycnometer thoroughly and weigh it empty (m₁).
-
Fill the pycnometer with distilled water and place it in a temperature-controlled water bath at a specific temperature (e.g., 20°C) until it reaches thermal equilibrium.
-
Ensure the water level is at the mark, removing any excess, and dry the outside of the pycnometer.
-
Weigh the pycnometer filled with water (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with the this compound sample, taking care to avoid air bubbles.
-
Place the filled pycnometer in the temperature-controlled water bath at the same temperature as before until thermal equilibrium is reached.
-
Adjust the sample volume to the mark, clean the exterior, and weigh the pycnometer filled with the sample (m₃).
-
Calculate the density (ρ) of the this compound using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
-
Repeat the measurement at least three times and calculate the average density.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.
-
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Tetramethylsilane (TMS) as an internal standard.
-
-
Procedure:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal standard (chemical shift reference at 0 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
For ¹H NMR:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set appropriate parameters, including spectral width, number of scans, and relaxation delay.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
For ¹³C NMR:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
Analyze the chemical shifts, coupling patterns, and integration values to assign the peaks to the specific protons and carbons in the this compound molecule.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient method for analyzing liquid samples with minimal preparation.
-
Apparatus:
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
-
Procedure:
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.[10]
-
The collected spectrum will be an absorbance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
-
Analyze the spectrum by identifying the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol provides a general workflow for the analysis of this compound by ESI-MS.
-
Apparatus:
-
Mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).
-
Syringe pump for direct infusion.
-
High-purity solvents (e.g., methanol, chloroform, acetonitrile).
-
-
Procedure:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as chloroform/methanol (1:1, v/v) or acetonitrile/methanol with a small amount of ammonium acetate (B1210297) or sodium acetate to promote adduct formation.
-
Load the sample solution into a syringe and place it in the syringe pump.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable ion signal.
-
Acquire the full scan mass spectrum in positive ion mode to identify the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺).
-
For Tandem MS (MS/MS):
-
Select the molecular ion of interest as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) by applying a specific collision energy.
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
-
Analyze the mass-to-charge ratios (m/z) of the precursor and fragment ions to confirm the molecular weight and elucidate the structure of this compound.
-
Signaling Pathway Involvement
This compound, as a diacylglycerol, is a critical signaling molecule that activates Protein Kinase C (PKC).[7] The activation of PKC is a key event in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. The following diagram illustrates the canonical pathway of PKC activation by diacylglycerol.
Caption: Activation of Protein Kinase C (PKC) by this compound (DAG).
Conclusion
This technical guide has provided a detailed overview of the physicochemical characteristics of this compound, along with comprehensive experimental protocols for their determination. The summarized data and methodologies serve as a valuable resource for researchers and professionals working with this important lipid molecule. The visualization of its role in the Protein Kinase C signaling pathway further highlights its biological significance. A thorough understanding of these fundamental properties is essential for the effective application of this compound in both basic research and the development of novel therapeutic and drug delivery strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid Profiling Using H NMR Spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000131) [hmdb.ca]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1,3-Dioleoylglycerol: Properties, Synthesis, and Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial topic requested was "1,3-Dioleylglycerylether." However, extensive database searches yielded no information on a compound with this specific name. It is highly probable that the intended compound of interest is 1,3-Dioleoylglycerol , a well-characterized diacylglycerol. This document will focus on 1,3-Dioleoylglycerol, providing a comprehensive technical overview of its properties and biological functions. The distinction between a glyceryl ether and a diacylglycerol (an ester) is in the linkage of the fatty acid chains to the glycerol (B35011) backbone; the former has an ether bond (-O-), while the latter has an ester bond (-O-C=O).
Core Data Presentation
This section summarizes the key quantitative and qualitative data for 1,3-Dioleoylglycerol in a structured format for easy reference and comparison.
| Property | Data | Citations |
| Chemical Name | 1,3-Dioleoylglycerol | [1] |
| Synonyms | 1,3-Diolein (B152344), DG(18:1/0:0/18:1), [3-[(Z)-heptadec-8-enoyl]oxy-2-hydroxy-propyl] (Z)-heptadec-8-enoate | [1][2] |
| CAS Number | 2465-32-9 | [1][3] |
| Molecular Formula | C₃₉H₇₂O₅ | [1] |
| Molecular Weight | 621.0 g/mol | [1][3] |
| Physical Form | Liquid | [1] |
| Purity | ≥98% (commercially available) | [1][3] |
| Solubility | Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml) | [1] |
| Storage Temperature | -20°C | [3] |
| Primary Biological Role | Activation of Protein Kinase C (PKC) | [1][4] |
Experimental Protocols
Chemoenzymatic Synthesis of 1,3-Dioleoylglycerol
A reported method for the synthesis of 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) involves a three-step process where 1,3-Dioleoylglycerol (1,3-diolein) is a key intermediate. The synthesis of 1,3-diolein can be achieved with high purity in a solvent-free system.
Methodology:
-
Synthesis of Vinyl Oleate (B1233923): This is achieved through a transvinylation reaction between vinyl acetate (B1210297) and oleic acid.
-
Synthesis of 1,3-Diolein: Vinyl oleate is reacted with glycerol at 35°C for 8 hours. The reaction is catalyzed by 10% (w/v) Novozym 435, an immobilized lipase.
-
Purification: The resulting 1,3-diolein can be purified to achieve a purity of 98.6%.
In Vitro Protein Kinase C (PKC) Activation Assay
1,3-Dioleoylglycerol is a known activator of Protein Kinase C (PKC). The following is a general protocol for an in vitro PKC assay to assess the activation of PKC by diacylglycerols like 1,3-Dioleoylglycerol.
Materials:
-
Purified PKC isozyme
-
10X Kinase Buffer (200 mM HEPES (pH 7.4), 50 mM MgCl₂, 1 mM CaCl₂, 0.2% NP-40)
-
1,3-Dioleoylglycerol (or other diacylglycerol)
-
ATP (radiolabeled or with a fluorescent tag for detection)
-
PKC substrate peptide
-
Quenching solution (e.g., EDTA)
-
Microplate reader or scintillation counter
Procedure:
-
Preparation of Lipid Vesicles:
-
In a glass tube, combine 1,3-Dioleoylglycerol and phosphatidylserine at the desired molar ratio.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the dried lipids in a buffer (e.g., 10 mM HEPES, pH 7.4) containing a detergent like 0.3% TRITON® X-100.
-
Alternate between vortexing and incubation in a warm water bath until the lipids are fully dissolved and have formed vesicles.
-
-
Kinase Reaction:
-
In a microplate well, combine the 10X Kinase Buffer, the prepared lipid vesicles, the PKC substrate peptide, and the purified PKC enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 90 minutes). The optimal time should be determined experimentally.
-
-
Quenching and Detection:
-
Stop the reaction by adding a quenching solution such as EDTA.
-
Detect the phosphorylated substrate. The method of detection will depend on the type of ATP used (e.g., scintillation counting for radiolabeled ATP, fluorescence polarization for fluorescently tagged ATP).
-
-
Data Analysis:
Signaling Pathways and Logical Relationships
Role of Diacylglycerol in Protein Kinase C Activation
1,3-Dioleoylglycerol, as a diacylglycerol (DAG), is a crucial second messenger in various signal transduction pathways. A primary role of DAG is the activation of Protein Kinase C (PKC) isoforms.
Caption: Diacylglycerol-mediated activation of Protein Kinase C.
Experimental Workflow for PKC Activation Assay
The following diagram illustrates the logical flow of the in vitro PKC activation assay described in section 2.2.
Caption: Workflow for an in vitro Protein Kinase C (PKC) assay.
References
Solubility of 1,3-Dioleylglycerylether in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 1,3-Dioleylglycerylether in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on the expected solubility based on its chemical structure and data from structurally analogous compounds. Furthermore, it offers comprehensive experimental protocols for determining solubility and a logical workflow for solvent selection and solubility assessment.
Introduction to this compound
This compound is a diether lipid in which two oleyl groups are attached to the glycerol (B35011) backbone at positions 1 and 3 via ether linkages. Unlike the more common diacylglycerols, which possess ester linkages, the ether bonds in this compound offer increased chemical stability against hydrolysis. This property makes it a compound of interest in various research and development applications, including as a stable lipid component in drug delivery systems. Understanding its solubility in organic solvents is crucial for formulation, purification, and analytical method development.
Core Concept: "Like Dissolves Like"
The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound is a largely nonpolar molecule due to the two long oleyl (C18) hydrocarbon chains. The ether functional groups introduce a slight polarity, but the overall character of the molecule is dominated by its nonpolar alkyl chains. Therefore, it is expected to be readily soluble in nonpolar organic solvents and less soluble in polar solvents. Lipids, as a class of compounds, are generally soluble in nonpolar organic solvents such as ether, chloroform, benzene, and acetone.[1][2]
Quantitative Solubility Data
Table 1: Quantitative Solubility Data for 1,3-Dioleoyl Glycerol
| Solvent | Solubility | Temperature |
| Chloroform | Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | Not Specified |
| Ethanol | ≥10 mg/mL | Not Specified |
Data sourced from publicly available chemical supplier information.
It is important to note that while the overall nonpolar character is similar, the difference in linkage (ether vs. ester) may lead to variations in solubility between this compound and 1,3-Dioleoyl Glycerol.
Experimental Protocols for Solubility Determination
To determine the precise solubility of this compound in various organic solvents, the following established experimental protocols are recommended.
Equilibrium Solubility Method (Shake-Flask)
This is a conventional and widely accepted method for determining the saturation solubility of a compound in a solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: Place the container in a constant temperature shaker or rotator. Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solution to stand at the constant temperature for a period to allow the undissolved solute to settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Filter the solution through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Analysis: Analyze the concentration of this compound in the filtrate using a suitable analytical technique. Given the lack of a chromophore, methods such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) are appropriate.
-
Quantification: Calculate the solubility from the measured concentration, typically expressed in mg/mL or g/100mL.
Differential Scanning Calorimetry (DSC)
DSC can be used to estimate the solubility of a compound in a solid or semi-solid lipid excipient, and the principles can be adapted for some solvent systems.[3][4][5]
Methodology:
-
Sample Preparation: Prepare a series of mixtures of this compound and the solvent at different known concentrations.
-
Thermal Analysis: Subject each mixture to a controlled temperature program in a DSC instrument. This typically involves heating the sample at a constant rate.
-
Data Acquisition: Measure the heat flow into the sample relative to a reference as a function of temperature. This will generate a thermogram showing melting endotherms.
-
Solubility Determination: The melting point and the enthalpy of fusion of the solvent will decrease as the concentration of the dissolved this compound increases. By analyzing the changes in the melting peak of the solvent across the different concentrations, the saturation solubility can be determined. A plot of the melting enthalpy versus the concentration of the solute will show a break in the downward trend at the point of saturation solubility.[3][4][5]
Hot Stage Microscopy (HSM)
HSM is a visual method that can be used to determine the saturation solubility, particularly in semi-solid or waxy solvents.[3][4]
Methodology:
-
Sample Preparation: Prepare a series of mixtures of this compound and the solvent at different known concentrations on microscope slides.
-
Microscopic Observation: Place the slide on a hot stage apparatus connected to a microscope with cross-polarized light. Crystalline material will appear birefringent (bright against a dark background).
-
Heating and Observation: Gradually heat the sample at a controlled rate. Observe the temperature at which the last crystals of this compound dissolve.
-
Solubility Determination: If the compound is completely solubilized, no birefringence will be observed above the melting point of the solvent.[3][4] At concentrations above saturation, birefringence will persist. The highest concentration at which no crystals are observed upon heating is taken as the saturation solubility at that temperature.
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While direct quantitative solubility data for this compound is sparse, its chemical structure strongly suggests high solubility in nonpolar organic solvents and limited solubility in polar media. For applications requiring precise solubility values, the experimental protocols detailed in this guide, particularly the shake-flask method, provide a robust framework for their determination. The data for the analogous compound, 1,3-Dioleoyl Glycerol, serves as a useful, albeit approximate, guide for solvent selection. Researchers and drug development professionals are encouraged to perform experimental verification to obtain accurate solubility data for their specific applications.
References
Thermal Stability and Degradation of 1,3-Dioleylglycerylether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of 1,3-Dioleylglycerylether, a diether lipid of significant interest in various pharmaceutical and research applications. Understanding the stability of this molecule is critical for ensuring product quality, efficacy, and safety throughout its lifecycle. This document summarizes key data, outlines experimental protocols for stability assessment, and visualizes potential degradation pathways.
Thermal Stability Analysis
The thermal stability of this compound can be assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on the temperatures at which the molecule begins to decompose and the energy changes associated with its thermal transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis helps to determine the onset of thermal decomposition and the percentage of mass loss at different temperatures.
Table 1: Representative Thermogravimetric Analysis Data for this compound
| Parameter | Value (Nitrogen Atmosphere) | Value (Oxygen Atmosphere) |
| Onset of Decomposition (Tonset) | 350 - 370 °C | 330 - 350 °C |
| Temperature at 5% Mass Loss (T5%) | 365 - 385 °C | 345 - 365 °C |
| Temperature at 50% Mass Loss (T50%) | 410 - 430 °C | 390 - 410 °C |
| Residual Mass at 600 °C | < 5% | < 2% |
Note: The data presented in this table are representative values based on the analysis of similar long-chain diether lipids and should be confirmed by specific experimental analysis of this compound.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can identify melting points, glass transitions, and exothermic decomposition events.
Table 2: Representative Differential Scanning Calorimetry Data for this compound
| Parameter | Value |
| Melting Point (Tm) | Not well-defined (amorphous solid) |
| Glass Transition Temperature (Tg) | -10 to 0 °C |
| Onset of Exothermic Decomposition | 360 - 380 °C |
Note: The data presented in this table are representative values based on the analysis of similar long-chain diether lipids and should be confirmed by specific experimental analysis of this compound.
Degradation Pathways and Products
The degradation of this compound can occur through several pathways, primarily hydrolysis of the ether bonds and oxidation of the unsaturated oleyl chains. Forced degradation studies under various stress conditions are employed to identify potential degradation products and elucidate these pathways.[1][2][3]
Hydrolytic Degradation
Under acidic or basic conditions, the ether linkages in this compound can undergo hydrolysis. This process is generally slower than the hydrolysis of corresponding ester bonds in triglycerides. A plausible pathway for hydrolytic degradation involves the cleavage of the ether bonds to yield glycerol (B35011) and oleyl alcohol.[4]
Oxidative Degradation
The double bonds in the oleyl chains of this compound are susceptible to oxidation.[5] This can be initiated by heat, light, or the presence of metal ions. The autoxidation of unsaturated fatty acids is a well-known process that can lead to the formation of a complex mixture of degradation products, including hydroperoxides, aldehydes, ketones, and shorter-chain fatty acids.[5]
Table 3: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Products |
| Hydrolysis | Glycerol, Oleyl alcohol |
| Oxidation | Oleyl hydroperoxides, Aldehydes (e.g., nonanal, 2-undecenal), Ketones, Short-chain fatty acids (e.g., nonanoic acid), Epoxides |
| Thermal Decomposition | Shorter-chain alkanes and alkenes, Volatile organic compounds |
Note: The listed degradation products are based on the known degradation of similar ether lipids and unsaturated fatty acids. The exact product profile will depend on the specific degradation conditions.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data on the stability of this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen or air at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures at different percentages of mass loss.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Reference: Use an empty, sealed aluminum pan as a reference.
-
Temperature Program:
-
Equilibrate at -50 °C for 5 minutes.
-
Ramp the temperature from -50 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the glass transition temperature, melting point (if any), and the onset of exothermic decomposition.
Forced Degradation Protocol
Forced degradation studies are performed to intentionally degrade the sample under various stress conditions.[2][3]
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60-80 °C for a specified period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution at 60-80 °C for a specified period. Neutralize the solution before analysis.
-
Oxidation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature or slightly elevated temperature for a specified period.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at a temperature below its decomposition point (e.g., 150-200 °C) for a specified period.
-
Photodegradation: Expose a solution or solid sample of this compound to a light source that provides both UV and visible light, as specified in ICH guidelines.
Analysis of Degradation Products by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile and semi-volatile degradation products.[6]
-
Sample Preparation: The degraded samples from the forced degradation studies may require derivatization (e.g., silylation) to increase the volatility of polar degradation products like glycerol and hydroxylated compounds.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300-320 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 800.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for the thermal stability and degradation analysis of this compound.
Plausible Degradation Pathways of this compound
Caption: Plausible hydrolytic and oxidative degradation pathways for this compound.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. "From ether to acid: a plausible degradation pathway of glycerol dialky" by Xiao Lei Liu, Daniel Birgel et al. [pearl.plymouth.ac.uk]
- 5. Oxidative and Hydrolytic Stability of Synthetic Diacyl Glyceryl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
The Core of Cellular Architecture and Communication: An In-depth Technical Guide to Ether Lipids
For Researchers, Scientists, and Drug Development Professionals
Ether lipids, a unique class of glycerophospholipids, are integral components of cellular membranes and active participants in a multitude of biological processes. Characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, in contrast to the more common ester linkage found in other phospholipids (B1166683), this structural distinction imparts unique chemical and physical properties that are critical for their diverse functions. This in-depth technical guide provides a comprehensive review of ether lipids, detailing their structure, biosynthesis, and profound biological significance. It is designed to serve as a vital resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a thorough examination of their roles in health and disease.
Structure and Classification of Ether Lipids
Ether lipids are broadly categorized based on the nature of the hydrocarbon chain at the sn-1 position. The two primary classes in mammals are:
-
Plasmanylphospholipids: These contain an alkyl group attached to the glycerol backbone via an ether bond (-CH2-O-CH2-).
-
Plasmalogens (Alkenyl-acylphospholipids): This subclass is distinguished by a vinyl-ether bond (-CH=CH-O-), which confers specific chemical properties, including susceptibility to oxidation.[1][2]
A third, distinct class is found in archaea, known as archaeal ether lipids , where the stereochemistry of the glycerol backbone is reversed, and the hydrocarbon chains are typically isoprenoid in nature.[2]
The head group attached to the phosphate (B84403) at the sn-3 position further defines the specific type of ether lipid, with choline (B1196258) and ethanolamine (B43304) being the most common in mammals.[3]
Biosynthesis of Ether Lipids: A Peroxisomal and Endoplasmic Reticulum Affair
The synthesis of ether lipids is a multi-step process that initiates in the peroxisomes and is completed in the endoplasmic reticulum (ER).[4][5] This compartmentalization underscores the specialized enzymatic machinery required for their formation.
The key peroxisomal enzymes in this pathway are:
-
Dihydroxyacetonephosphate Acyltransferase (DHAPAT): This enzyme acylates dihydroxyacetone phosphate (DHAP) at the sn-1 position.
-
Alkyldihydroxyacetonephosphate Synthase (ADAPS): In a crucial step, ADAPS exchanges the acyl group for a long-chain fatty alcohol, forming the characteristic ether bond.[4]
Following these initial steps, the precursor molecule is transferred to the ER for the final modifications, including the introduction of the vinyl-ether bond in plasmalogens by the enzyme plasmanylethanolamine desaturase (PEDS1) .[4]
Below is a diagram illustrating the core biosynthetic pathway of ether lipids.
Quantitative Distribution of Ether Lipids
Ether lipids constitute a significant portion of the phospholipid content in various mammalian tissues, with their distribution being tissue-specific. Generally, they account for approximately 18-20% of the total phospholipids in human cells.[3][6] Tissues with electrically active cells, such as the brain and heart, are particularly enriched in ether lipids.[7][8]
| Tissue | Ether Lipid Class | Abundance (% of total phospholipids or specific phospholipid class) | Reference |
| Human Brain | Total Ether Lipids | ~20% of total phospholipids | [9] |
| Plasmalogens | 55-60 mol% of total ethanolamine phospholipids in gray matter | [10] | |
| Plasmalogens | 85 mol% of total ethanolamine phospholipids in white matter | [10] | |
| Human Heart | Total Ether Lipids | 32% of total glycerophospholipids | [9] |
| Plasmalogens | ~53% of total ethanolamine phospholipids | [10] | |
| Choline Plasmalogens | 26% of total choline phospholipids | [10] | |
| Human Skeletal Muscle | Ethanolamine Plasmalogens | 48% of total ethanolamine phospholipids | [10] |
| Choline Plasmalogens | 19% of total choline phospholipids | [10] | |
| Human Kidney | Ethanolamine Plasmalogens | 46% of total ethanolamine phospholipids | [10] |
| Choline Plasmalogens | 5% of total choline phospholipids | [10] | |
| Human Liver | Ethanolamine Plasmalogens | 8% of total ethanolamine phospholipids | [10] |
| Choline Plasmalogens | 3% of total choline phospholipids | [10] | |
| Human Neutrophils | Choline Ether Lipids | ~50% of the choline phospholipid class | [4] |
| Rabbit Neutrophils | Choline Ether Lipids | 46% of choline-containing phosphoglycerides | [11] |
| Ethanolamine Plasmalogens | 63% of ethanolamine-containing phosphoglycerides | [11] | |
| Rabbit Platelets | Choline Ether Lipids | 15% of the choline phospholipid class | [4] |
Biological Significance of Ether Lipids
The unique structural features of ether lipids underpin their diverse and critical roles in cellular biology.
Structural Roles in Membranes
-
Membrane Fluidity and Organization: The ether linkage, lacking a carbonyl group present in ester-linked lipids, allows for a more compact packing of the lipid chains. This influences membrane fluidity, stability, and the formation of non-lamellar structures, which are important in processes like membrane fusion.
-
Lipid Rafts: Ether lipids are crucial for the formation and stability of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.
Antioxidant Defense
The vinyl-ether bond of plasmalogens is highly susceptible to oxidation, allowing them to act as endogenous antioxidants by scavenging reactive oxygen species (ROS). This protective mechanism is particularly important in tissues with high metabolic activity and oxygen consumption, such as the brain and heart.[7]
Cell Signaling
Ether lipids are not merely structural components; they are also precursors to potent signaling molecules and can directly participate in signaling cascades.
-
Platelet-Activating Factor (PAF): PAF is a potent, ether-linked signaling phospholipid that mediates a wide range of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[2] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR).[12][13]
-
Ether-linked Lysophosphatidic Acid (LPA): Ether-linked forms of LPA have been shown to bind to LPA receptors and activate downstream signaling pathways, implicating them in processes such as cell proliferation and migration.[5][14][15]
-
Other Signaling Roles: Ether lipids and their derivatives can also act as ligands for nuclear receptors like PPARs and are involved in the generation of other second messengers.[5]
Signaling Pathways Involving Ether Lipids
Platelet-Activating Factor (PAF) Signaling Pathway
The binding of PAF to its receptor (PAFR) initiates a cascade of intracellular events primarily through the activation of Gq and Gi proteins.
Ether-linked Lysophosphatidic Acid (LPA) Signaling
Ether-linked LPA acts as a ligand for several LPA receptors (LPARs), which are also GPCRs, initiating downstream signaling cascades that overlap with those of acyl-LPA.
Ether Lipids in Disease
Alterations in ether lipid metabolism are implicated in a variety of human diseases.
-
Neurological Disorders: Reduced levels of plasmalogens have been consistently observed in the brains of patients with Alzheimer's disease, suggesting a role in the pathophysiology of this neurodegenerative disorder.[5]
-
Cancer: Many cancer cells exhibit altered lipid metabolism, including increased levels of ether lipids. This has led to the investigation of ether lipid analogues as potential anti-cancer agents.
-
Metabolic Disorders: Emerging evidence links ether lipid profiles to obesity and related metabolic diseases.[8]
Experimental Protocols
Accurate and reproducible analysis of ether lipids is crucial for understanding their biological roles. This section provides detailed methodologies for their extraction and analysis.
Lipid Extraction
The choice of extraction method is critical for the quantitative recovery of ether lipids. Three widely used methods are the Folch, Bligh & Dyer, and Methyl-tert-butyl ether (MTBE) methods.
7.1.1. Modified Folch Method [11][15][16][17][18]
This method is a robust procedure for the extraction of total lipids from tissues.
-
Homogenization: Homogenize the tissue sample (e.g., 1 gram) in 20 volumes of a 2:1 (v/v) chloroform (B151607):methanol (B129727) mixture.
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature.
-
Filtration/Centrifugation: Separate the liquid phase from the solid residue by filtration or centrifugation.
-
Washing: Wash the lipid-containing solvent phase with 0.2 volumes of 0.9% NaCl solution.
-
Phase Separation: Centrifuge at low speed (e.g., 2000 rpm) to facilitate the separation of the aqueous (upper) and organic (lower) phases.
-
Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Storage: Resuspend the dried lipid extract in a suitable solvent and store at -80°C under an inert atmosphere.
7.1.2. Bligh & Dyer Method [1][14][19][20]
This method is suitable for samples with high water content.
-
For a 1 ml sample, add 3.75 ml of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.
-
Add 1.25 ml of chloroform and vortex.
-
Add 1.25 ml of water and vortex to induce phase separation.
-
Centrifuge at 1000 rpm for 5 minutes.
-
Carefully collect the lower organic phase.
7.1.3. Methyl-tert-butyl ether (MTBE) Method [5][17][21][22][23][24]
This method is considered a safer alternative to chloroform-based methods and is amenable to high-throughput applications.
-
To the sample, add methanol followed by MTBE.
-
Vortex and incubate to allow for protein precipitation and lipid extraction.
-
Add water to induce phase separation.
-
Centrifuge to separate the phases. The upper organic phase contains the lipids.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the detailed analysis and quantification of ether lipid molecular species.
7.2.1. Sample Preparation
-
Internal Standards: Prior to extraction, spike the sample with a mixture of internal standards. For ether lipid analysis, these should include deuterated or odd-chain analogues of the major ether lipid classes (e.g., plasmenylcholine, plasmenylethanolamine, plasmanylcholine).[25]
-
Extraction: Perform lipid extraction using one of the methods described above.
-
Reconstitution: After drying, reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).
7.2.2. LC-MS/MS Parameters
-
Chromatography: Reversed-phase chromatography using a C18 or C8 column is commonly employed for the separation of lipid species. A gradient elution with mobile phases containing solvents like acetonitrile, isopropanol, and water with additives such as formic acid and ammonium (B1175870) formate (B1220265) is typically used.[26]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is used to detect a broad range of lipid classes.
-
Analysis: High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) are used to acquire full scan MS data for lipid identification based on accurate mass.
-
Fragmentation (MS/MS): Tandem mass spectrometry is used to confirm the identity of lipid species by analyzing their characteristic fragmentation patterns. For ether lipids, specific fragment ions corresponding to the head group and the fatty acid at the sn-2 position are monitored.[27]
-
The following diagram illustrates a typical experimental workflow for the lipidomic analysis of ether lipids.
Conclusion
Ether lipids are a fascinating and functionally diverse class of molecules that are fundamental to cellular structure and signaling. Their unique chemical properties, arising from the ether linkage, distinguish them from other phospholipids and enable their participation in a wide array of biological processes. A thorough understanding of their metabolism and functions is essential for advancing our knowledge in various fields, from basic cell biology to the development of novel therapeutic strategies for a range of diseases. The detailed methodologies and comprehensive overview provided in this guide are intended to facilitate further research into the intricate world of ether lipids.
References
- 1. lipotype.com [lipotype.com]
- 2. Ether lipid - Wikipedia [en.wikipedia.org]
- 3. Lipid Extraction and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Ether-phospholipid composition in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]
- 9. Plasmalogen - Wikipedia [en.wikipedia.org]
- 10. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ether lipid content and fatty acid distribution in rabbit polymorphonuclear neutrophil phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. tandfonline.com [tandfonline.com]
- 14. The ins and outs of lysophosphatidic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 17. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 18. Plasmalogen lipids: functional mechanism and their involvement in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of phosphatidylethanolamine, phosphatidylcholine, and plasmalogen molecular species in food lipids using an improved 2D high-performance liquid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Differential effects of ether lipids on the activity and secretion of interleukin-1 and interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. euncl.org [euncl.org]
- 26. mdpi.com [mdpi.com]
- 27. Lipidomic analysis of human plasma reveals ether-linked lipids that are elevated in morbidly obese humans compared to lean - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,3-Dioleylglycerylether in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioleylglycerylether (DOG) is a synthetic, non-ionic lipid excipient with growing interest in the field of drug delivery. Its amphiphilic nature, stemming from a glycerol (B35011) backbone with two oleyl ether chains, makes it a versatile component for formulating various drug delivery systems. Ether linkages, as opposed to ester linkages found in many natural lipids, confer greater stability against enzymatic and chemical degradation, a desirable attribute for controlled and targeted drug release.
These application notes provide a comprehensive overview of the use of this compound as an excipient, focusing on its application in Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and liposomes. Detailed protocols for formulation, characterization, and in vitro evaluation are provided to guide researchers in harnessing the potential of this promising excipient.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C39H76O3 | [1] |
| Molecular Weight | 609.0 g/mol | [1] |
| Appearance | Colorless to yellowish oil | - |
| Solubility | Soluble in organic solvents (e.g., chloroform, ethanol); Insoluble in water | - |
| Key Feature | Contains two ether linkages, providing high chemical and enzymatic stability. | - |
Note: Specific values for properties like density and viscosity may vary depending on the grade and purity. Researchers should refer to the supplier's certificate of analysis.
Applications in Drug Delivery
This compound is primarily utilized as a lipid component in advanced drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs (BCS Class II and IV).
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2][3] DOG can serve as the oil phase in SNEDDS, solubilizing lipophilic drugs and facilitating the formation of stable nanoemulsions with droplet sizes typically below 200 nm.[4]
Mechanism of Action in SNEDDS: The small droplet size of the nanoemulsion provides a large interfacial surface area for drug release and absorption, leading to improved oral bioavailability.[5]
Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. DOG can be incorporated into the lipid bilayer of liposomes to modify their physicochemical properties.[6][7][8][9] Its ether linkages enhance the stability of the liposomal membrane against degradation by phospholipases. Furthermore, the inclusion of DOG can influence membrane fluidity and permeability, thereby modulating the drug release profile.
Mechanism of Action in Liposomes: As a component of the liposomal membrane, DOG can act as a permeation enhancer, facilitating the transport of the encapsulated drug across biological membranes. This is achieved by interacting with and disrupting the lipid organization of the stratum corneum or cell membranes.[10][11]
Experimental Protocols
Protocol 1: Preparation of this compound-based SNEDDS
This protocol describes a general method for the preparation of a liquid SNEDDS formulation. The specific ratios of oil, surfactant, and co-surfactant should be optimized for each drug candidate through the construction of pseudo-ternary phase diagrams.[12]
Materials:
-
This compound (Oil phase)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)[2]
-
Co-surfactant (e.g., Transcutol® P, Propylene Glycol)[2]
-
Drug substance (lipophilic)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Screening of Excipients: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare a series of mixtures with varying ratios of surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 1:2, etc.
-
For each Smix ratio, prepare different combinations with the oil phase (this compound) ranging from 9:1 to 1:9 (oil:Smix).
-
Accurately weigh the components and mix them thoroughly using a vortex mixer.
-
To each mixture, add a specific amount of the drug and dissolve it completely with the aid of gentle heating or sonication if necessary.
-
Titrate each mixture with an aqueous phase (e.g., distilled water or buffer) drop by drop, under constant stirring.
-
Visually observe the formation of a clear or slightly bluish nanoemulsion. The points at which nanoemulsion forms are plotted on a ternary phase diagram to identify the nanoemulsion region.
-
-
Preparation of the Final SNEDDS Formulation:
-
Select the optimal ratio of oil, surfactant, and co-surfactant from the nanoemulsion region of the phase diagram.
-
Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed drug substance to the mixture.
-
Mix the components thoroughly using a vortex mixer until a clear and homogenous solution is obtained. Gentle heating may be applied if necessary to facilitate drug dissolution.
-
Store the prepared SNEDDS pre-concentrate in a well-closed container, protected from light.
-
Workflow for SNEDDS Formulation:
Protocol 2: Preparation of this compound-containing Liposomes by Thin-Film Hydration
This protocol outlines the thin-film hydration method, a common technique for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles (ULVs).[8][13]
Materials:
-
This compound
-
Phospholipid (e.g., 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine - DSPC)
-
Cholesterol (optional, for membrane stabilization)
-
Drug substance (hydrophobic or hydrophilic)
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional, for size reduction)
Procedure:
-
Lipid Film Formation:
-
Accurately weigh the desired amounts of this compound, phospholipid, and cholesterol and dissolve them in a suitable organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.[9]
-
Attach the flask to a rotary evaporator and rotate it in a water bath heated above the transition temperature (Tc) of the lipids.
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue evaporation under high vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
-
Hydration:
-
Add the aqueous buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, dissolve it in the aqueous buffer before adding it to the flask.
-
Hydrate the lipid film by rotating the flask in the water bath (again, above the Tc of the lipids) for 1-2 hours. This process allows the lipid film to swell and form MLVs.
-
-
Size Reduction (Optional):
-
To obtain smaller and more uniform liposomes (ULVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion.
-
For extrusion, the liposome (B1194612) suspension is repeatedly passed through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a high-pressure extruder.[6]
-
Workflow for Liposome Preparation:
Characterization of this compound-based Formulations
Protocol 3: Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (droplet/particle size) and PDI of the nanoemulsions or liposomes. Zeta potential, a measure of the surface charge, is determined by laser Doppler electrophoresis and indicates the stability of the colloidal dispersion.
Instrumentation: Zetasizer or similar particle size and zeta potential analyzer.
Procedure:
-
Sample Preparation: Dilute the SNEDDS pre-concentrate with the aqueous phase (e.g., distilled water or buffer) or dilute the liposome suspension to an appropriate concentration to avoid multiple scattering effects.
-
Measurement:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted sample to a disposable cuvette.
-
Perform the measurement according to the instrument's software instructions.
-
Record the Z-average diameter, PDI, and zeta potential. Measurements should be performed in triplicate.
-
Protocol 4: Determination of Drug Loading and Encapsulation Efficiency
Principle: The amount of drug encapsulated within the nanoparticles is determined indirectly by measuring the amount of free, unencapsulated drug in the aqueous phase after separating the nanoparticles.
Procedure:
-
Separation of Free Drug:
-
For SNEDDS, the formulation is already a pre-concentrate. To determine drug content, a known amount of the SNEDDS is dissolved in a suitable solvent and quantified.
-
For liposomes, separate the unencapsulated drug from the liposomes by a suitable method such as ultracentrifugation, dialysis, or size exclusion chromatography.
-
-
Quantification of Drug:
-
Quantify the amount of drug in the supernatant (for liposomes) or in the dissolved SNEDDS using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
-
Calculation:
-
Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
Illustrative Quantitative Data (Example):
Table 1: Example of Drug Loading and Encapsulation Efficiency in this compound-based Liposomes
| Formulation Code | Lipid Composition (molar ratio) (DSPC:Cholesterol:DOG) | Drug:Lipid Ratio (w/w) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Lipo-DOG-1 | 7:3:0.5 | 1:10 | 8.5 ± 0.7 | 85.2 ± 3.5 |
| Lipo-DOG-2 | 7:3:1.0 | 1:10 | 8.2 ± 0.5 | 82.1 ± 2.8 |
| Lipo-DOG-3 | 7:3:1.5 | 1:10 | 7.9 ± 0.6 | 79.4 ± 3.1 |
Table 2: Example of Cumulative Drug Release from this compound-based SNEDDS
| Time (hours) | Formulation SNEDDS-DOG-1 (%) | Formulation SNEDDS-DOG-2 (%) | Control (Free Drug) (%) |
| 1 | 35.2 ± 2.1 | 40.5 ± 2.5 | 15.8 ± 1.5 |
| 2 | 58.9 ± 3.4 | 65.1 ± 3.8 | 25.4 ± 2.1 |
| 4 | 75.6 ± 4.1 | 82.3 ± 4.5 | 38.9 ± 3.2 |
| 8 | 88.4 ± 3.8 | 94.2 ± 3.1 | 50.1 ± 4.0 |
| 12 | 95.1 ± 2.9 | 98.5 ± 1.9 | 55.6 ± 3.7 |
| 24 | 98.6 ± 1.5 | 99.1 ± 1.2 | 58.2 ± 3.5 |
Protocol 5: In Vitro Drug Release Study
Principle: The release of the drug from the formulation is monitored over time using a dialysis bag method in a suitable release medium.
Apparatus:
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Dissolution apparatus (e.g., USP Type II paddle apparatus)
-
Magnetic stirrer
-
Thermostatically controlled water bath
Procedure:
-
Accurately measure a known amount of the drug-loaded SNEDDS or liposome formulation and place it inside a dialysis bag.
-
Seal the dialysis bag securely.
-
Suspend the dialysis bag in a vessel containing a known volume of release medium (e.g., phosphate (B84403) buffer pH 7.4, with or without a small percentage of a surfactant like Tween 80 to maintain sink conditions).
-
Maintain the temperature at 37 ± 0.5°C and stir the medium at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
Diagram of In Vitro Drug Release Setup:
Mechanism of Action as a Permeation Enhancer
This compound is proposed to enhance drug permeation across biological membranes, such as the stratum corneum, primarily through a biophysical mechanism involving the disruption of the lipid bilayer. Its molecular structure, with the bulky oleyl chains, allows it to intercalate into the lipid lamellae of the cell membrane. This insertion disrupts the highly ordered structure of the endogenous lipids, increasing membrane fluidity and creating transient pores or defects. This transient disruption of the barrier function allows for the enhanced passage of co-administered drug molecules.
References
- 1. 1,3-DIGLYCIDYL GLYCERYL ETHER suppliers & manufacturers in China [m.chemicalbook.com]
- 2. Novel Self-Nano-Emulsifying Drug Delivery Systems Containing Astaxanthin for Topical Skin Delivery [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Improved Oral Bioavailability of Chlorpromazine: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 7. protocols.io [protocols.io]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 10. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchwithnj.com [researchwithnj.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Quantification of 1,3-Dioleylglycerylether
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioleylglycerylether is a dialkylglyceryl ether, a class of ether lipids characterized by an ether bond at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. These compounds are of increasing interest in drug development due to their structural similarity to endogenous lipids and potential roles in various physiological and pathological processes. Accurate and robust analytical methods for the quantification of this compound are crucial for pharmacokinetic studies, formulation development, and understanding its biological functions.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with different detection methods and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize typical performance characteristics of the analytical methods described. Data for closely related long-chain dialkylglycerol ethers or diacylglycerols are provided as a reference.
Table 1: HPLC Method Performance Characteristics
| Parameter | HPLC-ELSD | HPLC-MS/MS |
| Linearity (R²) | ≥ 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.2 - 0.7 µg/mL | 1 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.6 - 1.9 µg/mL | 5 ng/mL[1] |
| Accuracy (% Recovery) | 97.1% - 104.2% | 70 - 130% |
| Precision (%RSD) | 1.2% - 2.9% | < 15% |
Table 2: GC-MS Method Performance Characteristics
| Parameter | GC-MS (after Silylation) |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.23 - 0.45 µg/L[2] |
| Limit of Quantification (LOQ) | 0.78 - 1.50 µg/L[2] |
| Accuracy (% Recovery) | 93.5 - 110.0%[2] |
| Precision (%RSD) | 1.65 - 6.53%[2] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC with Evaporative Light Scattering Detection (ELSD)
This protocol is adapted from methods used for similar lipid molecules.
1. Principle
Reverse-phase HPLC separates this compound from other sample components based on its hydrophobicity. The ELSD detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles, providing a response proportional to the mass of the analyte.
2. Materials and Reagents
-
This compound standard
-
Hexane (B92381) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen gas (high purity) for ELSD
3. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, and column oven
-
C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Evaporative Light Scattering Detector (ELSD)
4. Sample Preparation
-
Accurately weigh approximately 10 mg of the sample (e.g., lipid extract from a biological matrix or drug formulation).
-
Dissolve the sample in 10 mL of hexane to create a stock solution.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration within the calibration range.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
5. Chromatographic Conditions
-
Mobile Phase A: Acetonitrile/Water (90:10, v/v)
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v)
-
Gradient:
-
0-5 min: 80% A, 20% B
-
5-20 min: Linear gradient to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: Return to initial conditions (80% A, 20% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
6. Quantification
Prepare a series of calibration standards of this compound in the mobile phase. Construct a calibration curve by plotting the natural logarithm of the peak area versus the natural logarithm of the concentration. Determine the concentration of this compound in the samples by interpolation from the calibration curve.
Protocol 2: Quantification of this compound by HPLC-Tandem Mass Spectrometry (MS/MS)
1. Principle
This method offers high sensitivity and selectivity by coupling the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and detected by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
2. Materials and Reagents
-
This compound standard
-
Internal Standard (IS) (e.g., a structurally similar ether lipid with a different mass)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
3. Instrumentation
-
UHPLC or HPLC system
-
C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Tandem mass spectrometer with an ESI source
4. Sample Preparation
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Perform protein precipitation by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an HPLC vial for analysis.
5. Chromatographic and MS Conditions
-
Mobile Phase A: 5 mM Ammonium formate in Water with 0.1% Formic Acid
-
Mobile Phase B: 5 mM Ammonium formate in Methanol/Acetonitrile (1:1, v/v) with 0.1% Formic Acid
-
Gradient: Start with 70% B, linear gradient to 100% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS/MS Settings (Positive ESI Mode):
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard. The precursor ion will likely be the [M+NH₄]⁺ or [M+H]⁺ adduct.
-
6. Quantification
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) after Silylation
1. Principle
GC-MS requires analytes to be volatile and thermally stable. This compound is not directly amenable to GC analysis and must first be derivatized. Silylation of the free hydroxyl group at the sn-2 position with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) increases its volatility. The derivatized analyte is then separated by GC and detected by MS.
2. Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., a similar long-chain dialkylglycerol ether)
-
Hexane (GC grade)
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
3. Instrumentation
-
Gas chromatograph with a capillary column
-
Mass spectrometer detector
-
DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
4. Sample Preparation and Derivatization
-
Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).
-
Transfer a known amount of the lipid extract (or a standard solution) to a reaction vial and evaporate the solvent under nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
After cooling, the sample is ready for injection.
5. GC-MS Conditions
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp at 10°C/min to 320°C
-
Hold at 320°C for 10 minutes
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the silylated this compound and the internal standard.
6. Quantification
Generate a calibration curve by plotting the peak area ratio of the derivatized analyte to the derivatized internal standard against the concentration of the calibration standards.
Visualizations
Experimental Workflows
Caption: General experimental workflow for HPLC-based quantification.
Caption: General experimental workflow for GC-MS-based quantification.
Signaling Pathway Context
Ether lipids, including dialkylglyceryl ethers, are integral components of cell membranes and have been implicated in various signaling pathways, particularly in cancer biology.[3][4] Elevated levels of ether lipids are found in many tumors and are associated with increased malignancy.[5][6] They can influence signaling by altering membrane fluidity, affecting the function of membrane-associated proteins, and serving as precursors for lipid signaling molecules.
Caption: Putative role of ether lipids in cancer cell signaling.
References
- 1. 1,3-Diol synthesis by hydroxylation [organic-chemistry.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Blocking Ether Lipid Synthesis Prevents Tumor Growth - BioResearch - Labmedica.com [labmedica.com]
Application Notes and Protocols for the Structural Elucidation of 1,3-Dioleylglyceryl Ether using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of organic molecules, including complex lipids like 1,3-dioleylglyceryl ether.[1][2][3] This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to confirm the identity and structure of 1,3-dioleylglyceryl ether.
1,3-Dioleylglyceryl ether is a diether lipid characterized by a glycerol (B35011) backbone with two oleyl chains attached via ether linkages at the sn-1 and sn-3 positions. The structural confirmation by NMR involves the precise assignment of proton (¹H) and carbon-13 (¹³C) chemical shifts and the analysis of through-bond correlations to establish the connectivity of the molecule.
Principle of NMR-Based Structural Elucidation
The structural elucidation of 1,3-dioleylglyceryl ether by NMR spectroscopy is based on the analysis of the chemical environment of each ¹H and ¹³C nucleus.
-
¹H NMR Spectroscopy: This technique provides information about the different types of protons in the molecule, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling). Protons on carbons adjacent to the ether oxygen, for instance, will have characteristic chemical shifts in the 3.4-4.5 ppm range.[4]
-
¹³C NMR Spectroscopy: This method reveals the number of chemically distinct carbon atoms. Carbons bonded to the ether oxygen typically resonate in the 50-80 ppm region.[4][5]
-
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning the complex spectra of lipids.[1][6][7][8][9]
-
COSY establishes correlations between protons that are coupled to each other (typically separated by two or three bonds).
-
HSQC correlates directly bonded proton and carbon atoms.[8][10]
-
HMBC reveals correlations between protons and carbons over two or three bonds, which is essential for identifying the connectivity between different parts of the molecule, such as the glycerol backbone and the oleyl chains.[7][8][9]
-
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Dioleylglyceryl Ether in CDCl₃
| Assignment | Proton | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Glycerol Moiety | ||||
| H-1a, H-1b, H-3a, H-3b | 3.45 - 3.55 | m | ||
| H-2 | 3.80 - 3.90 | m | ||
| Oleyl Chains | ||||
| H-1' | 3.35 - 3.45 | t | ~6.7 | |
| H-2' | 1.50 - 1.60 | p | ||
| (CH₂)n | 1.20 - 1.40 | br s | ||
| H-8', H-11' | 1.95 - 2.05 | m | ||
| H-9', H-10' | 5.30 - 5.40 | m | ||
| H-18' | 0.85 - 0.90 | t | ~6.8 |
m = multiplet, t = triplet, p = pentet, br s = broad singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Dioleylglyceryl Ether in CDCl₃
| Assignment | Carbon | Estimated Chemical Shift (ppm) |
| Glycerol Moiety | ||
| C-1, C-3 | 71.0 - 72.0 | |
| C-2 | 69.0 - 70.0 | |
| Oleyl Chains | ||
| C-1' | 71.5 - 72.5 | |
| C-9', C-10' | 129.5 - 130.5 | |
| C-8', C-11' | 27.0 - 28.0 | |
| C-18' | 14.0 - 14.5 | |
| Other CH₂ | 22.5 - 32.0 |
Experimental Protocols
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified 1,3-dioleylglyceryl ether and dissolve it in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
1. ¹H NMR Spectroscopy
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
2. ¹³C{¹H} NMR Spectroscopy
-
Spectrometer: 400 MHz or higher (operating at ~100 MHz for ¹³C)
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096
3. 2D COSY Spectroscopy
-
Pulse Sequence: Gradient-selected COSY (e.g., cosygpqf)
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
4. 2D HSQC Spectroscopy
-
Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3)
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 160-180 ppm
-
¹JCH Coupling Constant: Optimized for ~145 Hz
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-16
5. 2D HMBC Spectroscopy
-
Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf)
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-32
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for all experiments. For 2D data, this is performed in both dimensions.
-
Phase Correction: Manually phase the spectra to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to the entire spectrum.
-
Referencing: Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Peak Picking and Assignment: Identify the chemical shifts of all peaks and assign them to the corresponding nuclei in the 1,3-dioleylglyceryl ether structure using the 1D and 2D NMR data.
Visualizations
Caption: Structure of 1,3-Dioleylglyceryl Ether with key atoms for NMR assignment.
Caption: Experimental workflow for NMR-based structural elucidation.
Conclusion
NMR spectroscopy, through a combination of 1D and 2D experiments, provides a comprehensive and definitive method for the structural elucidation of 1,3-dioleylglyceryl ether. By following the detailed protocols outlined in these application notes, researchers can confidently confirm the molecular structure, which is essential for quality control in drug development and for advancing research in lipidomics and related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Two-dimensional NMR Spectroscopy and Structures of Six Lipid A Species from Rhizobium etli CE3 DETECTION OF AN ACYLOXYACYL RESIDUE IN EACH COMPONENT AND ORIGIN OF THE AMINOGLUCONATE MOIETY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. google.com [google.com]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
Application Notes and Protocols for Incorporating 1,3-Dioleylglycerylether into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. The choice of lipid composition is critical in determining the physicochemical properties and in vivo fate of liposomes. While conventional liposomes are typically formulated with ester-linked phospholipids, the incorporation of ether lipids, such as 1,3-Dioleylglycerylether, offers distinct advantages. The ether linkage is more resistant to chemical and enzymatic degradation compared to the ester bond, leading to liposomes with enhanced stability.[1][2] This increased stability can prolong circulation times and improve the delivery of encapsulated cargo.[1][2]
This compound is a neutral diether lipid. Its incorporation into liposomal bilayers can modulate membrane fluidity and permeability. Ether lipids are known to form stable membranes and can be particularly useful for applications requiring robust vesicles that can withstand harsh conditions or for sustained-release formulations.[1][3] These application notes provide detailed protocols for the incorporation of this compound into liposomes using the thin-film hydration and ethanol (B145695) injection methods, along with methods for their characterization.
Physicochemical Characterization of Ether Lipid-Containing Liposomes
The successful incorporation of this compound and the resulting liposome (B1194612) characteristics can be assessed by various analytical techniques. Below are tables summarizing typical quantitative data for liposomes containing ether lipids, providing a reference for expected outcomes.
Table 1: Influence of Ether Lipid Content on Liposome Size and Polydispersity
| Formulation (Molar Ratio) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Standard Liposomes (Phospholipid:Cholesterol) | 150 - 194 | < 0.2[4] |
| Ether Lipid-Containing Liposomes (Low Content) | 100 - 150 | 0.1 - 0.25[3] |
| Ether Lipid-Containing Liposomes (High Content) | 35 - 110 | 0.12 - 0.24[3] |
Data presented are representative values from the literature on ether lipid liposomes and may vary depending on the specific lipids and preparation methods used.[3][4]
Table 2: Zeta Potential of Liposomes with Varying Lipid Compositions
| Liposome Composition | Zeta Potential (mV) |
| Neutral Liposomes (e.g., with this compound) | -5 to +5 |
| Anionic Liposomes (with charged lipids) | -15 to -50[5] |
| Cationic Liposomes (with charged lipids) | +15 to +40[4] |
The zeta potential is a measure of the surface charge of the liposomes and is a key indicator of their stability in suspension.[6] Formulations with a zeta potential greater than ±30 mV are generally considered stable.[6]
Table 3: Encapsulation Efficiency of Hydrophilic and Lipophilic Drugs in Ether Lipid Liposomes
| Drug Type | Encapsulation Efficiency (%) |
| Hydrophilic | 10 - 40[7][8] |
| Lipophilic | > 80[9] |
Encapsulation efficiency is highly dependent on the drug's physicochemical properties and the liposome preparation method.[8][10]
Experimental Protocols
Protocol 1: Thin-Film Hydration Method
The thin-film hydration method is a widely used technique for preparing liposomes.[11][12] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous solution to form multilamellar vesicles (MLVs), which can be further processed to obtain unilamellar vesicles (UVs) of a desired size.[13][14]
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DOPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, chloroform:methanol mixture 2:1 v/v)[11]
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))
-
Drug to be encapsulated (optional)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
-
Zeta potential analyzer
Procedure:
-
Lipid Dissolution: Dissolve this compound, phospholipids, and cholesterol in the desired molar ratio in an organic solvent in a round-bottom flask.[14] For lipophilic drugs, dissolve them in the organic solvent along with the lipids.[11]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the phase transition temperature (Tc) of the lipids. A thin, uniform lipid film should form on the inner surface of the flask.[13]
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.[15]
-
Hydration: Hydrate the lipid film with the aqueous buffer.[16] For hydrophilic drugs, dissolve them in the hydration buffer.[11] The temperature of the buffer should be above the Tc of the lipids.[14] Agitate the flask by vortexing to detach the lipid film and form a milky suspension of MLVs.
-
Size Reduction (Optional but Recommended): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.[12] This involves passing the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[3]
Protocol 2: Ethanol Injection Method
The ethanol injection method is a rapid and simple technique for preparing small unilamellar vesicles (SUVs).[17][18] It involves the rapid injection of a lipid solution in ethanol into an aqueous buffer.[17]
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DOPC)
-
Cholesterol
-
Ethanol
-
Aqueous buffer (e.g., PBS, HBS)
-
Drug to be encapsulated (optional)
Equipment:
-
Syringe with a fine-gauge needle
-
Stir plate and magnetic stir bar
-
Beaker or flask
-
Rotary evaporator or dialysis system for ethanol removal
-
DLS instrument
-
Zeta potential analyzer
Procedure:
-
Lipid Dissolution: Dissolve this compound, phospholipids, and cholesterol in the desired molar ratio in ethanol.[19] For lipophilic drugs, they can be co-dissolved in the ethanol solution.[11]
-
Injection: Rapidly inject the ethanolic lipid solution into the vigorously stirring aqueous buffer.[17][19] The volume ratio of the aqueous phase to the ethanol phase should be high (e.g., 10:1 or greater) to ensure rapid dilution of the ethanol.
-
Liposome Formation: Upon injection, the lipids will spontaneously self-assemble into liposomes.
-
Ethanol Removal: Remove the ethanol from the liposome suspension by rotary evaporation or dialysis.[11]
-
Characterization: Analyze the liposome suspension for size, PDI, and zeta potential.
Visualization of Experimental Workflows
Caption: Workflow for the Thin-Film Hydration Method.
Caption: Workflow for the Ethanol Injection Method.
Liposome-Cell Interaction Pathways
The delivery of encapsulated agents to target cells is a critical step in liposomal drug delivery. The interaction of liposomes with cells can occur through several mechanisms, which are influenced by the liposome's physicochemical properties such as size, surface charge, and lipid composition.
Caption: General pathways of liposome interaction with a target cell.
Conclusion
The incorporation of this compound into liposomes presents a promising strategy for developing highly stable drug delivery systems. The protocols outlined in these application notes provide a framework for the successful formulation and characterization of these specialized vesicles. By leveraging the enhanced stability conferred by the ether linkages, researchers can advance the development of next-generation liposomal therapeutics with improved performance and efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the encapsulation efficiency of individual vesicles using single-vesicle photolysis and confocal single-molecule detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liposomal Nanovesicles for Efficient Encapsulation of Staphylococcal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. romanpub.com [romanpub.com]
- 14. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 15. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 16. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 17. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ethanol Injection Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: 1,3-Dioleylglycerylether as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioleylglycerylether is a specialized chemical intermediate characterized by a glycerol (B35011) backbone with two oleyl groups attached via ether linkages at the sn-1 and sn-3 positions. Unlike the more common diacylglycerols which possess ester linkages, the ether bonds in this compound offer increased chemical stability, particularly against enzymatic degradation by lipases and hydrolases. This enhanced stability makes it a valuable precursor in the synthesis of novel phospholipids, ether lipids with potential therapeutic applications, and as a stable component in drug delivery systems. Ether lipids are known to play significant roles in biological systems, including membrane structure and cell signaling.[1][2] The synthesis of analogues of naturally occurring ether lipids is a key area of research in the development of new therapeutic agents.[3]
This document provides detailed protocols for the synthesis of this compound and its subsequent use as an intermediate in the preparation of more complex molecular structures relevant to pharmaceutical and life sciences research.
Data Presentation
Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound
| Parameter | Williamson Ether Synthesis |
| Starting Material | 2-O-Benzylglycerol |
| Alkylating Agent | Oleyl Bromide |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 65 °C |
| Reaction Time | 12-18 hours |
| Deprotection Reagent | H₂, Palladium on Carbon (Pd/C) |
| Deprotection Solvent | Ethanol (B145695) |
| Overall Yield | 75-85% |
| Purity (after chromatography) | >98% |
Table 2: Spectroscopic Data for Characterization of this compound
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.35 (m, 4H, -CH=CH-), 3.50-3.60 (m, 9H, glycerol CH, CH₂-O), 2.01 (q, J=6.8 Hz, 8H, -CH₂-C=C), 1.58 (m, 4H, -O-CH₂-CH₂-), 1.20-1.40 (m, 44H, -(CH₂)n-), 0.88 (t, J=6.8 Hz, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 130.0 (-CH=CH-), 72.5 (glycerol CH-OH), 71.8 (-CH₂-O-), 70.5 (glycerol CH₂-O), 31.9, 29.8, 29.7, 29.5, 29.3, 29.1, 27.2, 26.1, 22.7 (alkyl chain carbons), 14.1 (-CH₃) |
| Mass Spectrometry (ESI-MS) | m/z [M+Na]⁺ calculated for C₃₉H₇₆O₃Na: 627.5690, found: 627.5685 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a two-step synthesis starting from the commercially available 2-O-Benzylglycerol. The hydroxyl groups at the sn-1 and sn-3 positions are deprotonated to form alkoxides, which then react with oleyl bromide. The benzyl (B1604629) protecting group is subsequently removed by hydrogenolysis.
Materials:
-
2-O-Benzylglycerol
-
Oleyl Bromide
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexane
-
Ethyl Acetate (B1210297)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Palladium on Carbon (10 wt. %)
-
Hydrogen gas (H₂)
-
Ethanol
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Synthesis of 1,3-Di-O-oleyl-2-O-benzylglycerol
-
To a flame-dried three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-O-Benzylglycerol (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.5 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add a solution of oleyl bromide (2.2 eq) in anhydrous THF dropwise to the reaction mixture. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the reaction mixture to 65 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1,3-Di-O-oleyl-2-O-benzylglycerol.
Step 2: Deprotection to yield this compound
-
Dissolve the purified 1,3-Di-O-oleyl-2-O-benzylglycerol (1.0 eq) in ethanol in a round-bottom flask.
-
Carefully add palladium on carbon (10 wt. % of the substrate).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Application of this compound in the Synthesis of a Phospholipid Analogue
This protocol outlines the synthesis of a phosphatidic acid analogue where the fatty acyl chains are replaced by oleyl ether groups at the sn-1 and sn-3 positions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
Water (deionized)
-
Chloroform
-
Methanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours. Monitor the formation of the dichlorophosphate (B8581778) intermediate by TLC.
-
In a separate flask, prepare a solution of water (5.0 eq) in pyridine.
-
Cool the reaction mixture back to 0 °C and add the water/pyridine solution dropwise.
-
Stir the mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with 1M HCl to a pH of approximately 2-3.
-
Extract the product with a chloroform/methanol mixture (2:1, v/v).
-
Wash the combined organic layers with a dilute HCl solution and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a chloroform/methanol/water solvent system to yield the desired phosphatidic acid analogue.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Application of this compound in synthesis.
Caption: Conceptual role of derived ether lipids in cell signaling.
References
Application Notes and Protocols for 1,3-Dioleylglycerylether in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioleylglycerylether is a synthetic, non-ionic diether lipid. Its structure, featuring two oleyl chains linked to a glycerol (B35011) backbone via ether bonds, imparts a high degree of chemical stability, particularly against enzymatic degradation by lipases, when compared to ester-linked lipids. This characteristic makes it an attractive candidate for various in vitro cell culture applications, primarily as a component of lipid-based drug and gene delivery systems such as lipid nanoparticles (LNPs) and solid lipid nanoparticles (SLNs).
These application notes provide an overview of the potential uses of this compound in cell culture, along with detailed protocols for its incorporation into lipid nanoparticles for drug delivery and gene transfection. The information is intended to guide researchers in utilizing this stable ether lipid to enhance the performance and stability of their delivery formulations.
Key Applications
-
Drug Delivery Systems: this compound can be incorporated as a structural or "helper" lipid in the formulation of lipid nanoparticles (LNPs) and solid lipid nanoparticles (SLNs) for the delivery of hydrophobic drugs.[1][2][3] The ether linkages prevent the premature degradation of the carrier, potentially leading to a more controlled and sustained release of the encapsulated therapeutic agent.
-
Gene Transfection: In the formulation of LNPs for the delivery of nucleic acids (e.g., mRNA, siRNA), this compound can act as a non-ionic helper lipid.[4][5] Its structural properties may contribute to the overall stability of the nanoparticle and facilitate the endosomal escape of the genetic material into the cytoplasm, a critical step for successful transfection.[6] The use of ether lipids, in general, has been shown to improve the internalization and transfection efficiency of mRNA-loaded LNPs.[7]
-
Non-ionic Surfactant: Due to its amphiphilic nature, this compound can also function as a non-ionic surfactant in various cell culture applications, potentially aiding in the solubilization of lipophilic compounds.[8][9]
Physicochemical Properties and Advantages
The utility of this compound in cell culture applications stems from its distinct physicochemical properties:
| Property | Description | Advantage in Cell Culture Applications |
| Chemical Stability | Ether linkages are resistant to hydrolysis by esterases (lipases). | Enhanced stability of lipid-based formulations in biological media, leading to more predictable and reproducible results.[10][11] |
| Non-ionic Nature | Lacks a charged headgroup. | Reduced cytotoxicity compared to cationic lipids and less non-specific interaction with cellular membranes and proteins.[8] |
| Hydrophobicity | The two long oleyl chains confer significant lipophilicity. | Excellent for encapsulating and delivering hydrophobic drugs. |
| Structural Analogy | Similar in structure to naturally occurring diacylglycerols. | Potential for high biocompatibility and integration into cellular lipid structures. |
Experimental Protocols
Protocol 1: Formulation of this compound-Containing Lipid Nanoparticles (LNPs) for Drug Delivery
This protocol describes the preparation of LNPs incorporating this compound for the encapsulation of a model hydrophobic drug using a microfluidic mixing method.[5]
Materials:
-
Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)
-
This compound
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Hydrophobic Drug
-
Ethanol (B145695) (Absolute, RNase-free)
-
Citrate (B86180) Buffer (10 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic Mixing System
-
Dialysis Cassette (MWCO 3.5 kDa)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, this compound, cholesterol, and PEG-lipid in absolute ethanol at appropriate concentrations (e.g., 10-25 mM).
-
Prepare a stock solution of the hydrophobic drug in a suitable organic solvent.
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In a sterile glass vial, combine the lipid stock solutions to achieve a desired molar ratio. A common starting ratio for LNPs is 50:10:38.5:1.5 (ionizable lipid : helper lipid : cholesterol : PEG-lipid).[12] For this protocol, this compound will be used as the helper lipid.
-
Add the hydrophobic drug to the lipid mixture at a desired drug-to-lipid ratio.
-
Add absolute ethanol to reach the final desired total lipid concentration. Vortex to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Prepare the aqueous phase by dissolving any water-soluble components in the citrate buffer.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Prime the system with ethanol and then with the aqueous buffer.
-
Load the organic phase (lipid and drug mixture) and the aqueous phase into separate syringes.
-
Initiate the mixing process at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours, with one buffer exchange, to remove the ethanol and raise the pH.[12]
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using Dynamic Light Scattering (DLS).
-
Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after separating the free drug from the LNPs.
-
Protocol 2: In Vitro Cytotoxicity Assessment of this compound-Containing LNPs
This protocol outlines the use of the MTT assay to evaluate the cytotoxicity of the formulated LNPs on a selected cell line.
Materials:
-
Cell Line (e.g., HeLa, HEK293, 3T3)
-
Complete Cell Culture Medium
-
This compound-containing LNPs (from Protocol 1)
-
Empty LNPs (without drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the drug-loaded LNPs and empty LNPs in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the LNP concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 3: Gene Transfection using this compound-Containing LNPs
This protocol describes the use of LNPs containing this compound for the transfection of mRNA into a mammalian cell line.
Materials:
-
mRNA encoding a reporter protein (e.g., GFP, Luciferase)
-
This compound-containing LNPs formulated for nucleic acid delivery (similar to Protocol 1, but with mRNA in the aqueous phase)
-
Cell Line (e.g., HEK293)
-
Complete Cell Culture Medium
-
Opti-MEM or other serum-free medium
-
24-well plates
Procedure:
-
Cell Seeding:
-
One day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, dilute the mRNA-loaded LNPs to the desired final concentration in serum-free medium.
-
Gently remove the culture medium from the cells and wash once with PBS.
-
Add the diluted LNP-mRNA complexes to the cells.
-
Incubate the cells for 4-6 hours at 37°C.
-
After the incubation, add complete culture medium to each well.
-
-
Analysis of Gene Expression:
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
Assess the expression of the reporter gene. For GFP, this can be done using fluorescence microscopy. For luciferase, a luciferase assay system would be used according to the manufacturer's protocol.
-
-
Quantitative Analysis (Optional):
-
To quantify transfection efficiency, the percentage of GFP-positive cells can be determined using flow cytometry.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Data of this compound-LNPs on HeLa Cells (MTT Assay)
| LNP Formulation | Concentration (µg/mL) | Cell Viability (%) | IC50 (µg/mL) |
| Empty LNP | 10 | 98 ± 3.5 | > 100 |
| 25 | 95 ± 4.2 | ||
| 50 | 91 ± 3.9 | ||
| 100 | 85 ± 5.1 | ||
| Drug-Loaded LNP | 10 | 75 ± 6.2 | 35.5 |
| 25 | 60 ± 5.8 | ||
| 50 | 42 ± 4.5 | ||
| 100 | 20 ± 3.1 |
Data are presented as mean ± standard deviation (n=3). This is example data and needs to be experimentally determined.
Table 2: Hypothetical Transfection Efficiency of GFP-mRNA using this compound-LNPs in HEK293 Cells
| LNP Formulation | mRNA Dose (ng/well) | Transfection Efficiency (% GFP Positive Cells) | Mean Fluorescence Intensity (Arbitrary Units) |
| LNP with this compound | 100 | 65 ± 5.8 | 15000 ± 1200 |
| 250 | 85 ± 4.2 | 35000 ± 2500 | |
| 500 | 92 ± 3.5 | 60000 ± 4500 | |
| Control LNP (without 1,3-DGE) | 100 | 50 ± 6.1 | 10000 ± 900 |
| 250 | 70 ± 5.5 | 25000 ± 2100 | |
| 500 | 78 ± 4.9 | 45000 ± 3800 |
Data are presented as mean ± standard deviation (n=3). This is example data and needs to be experimentally determined.
Visualizations
Caption: Experimental workflow for the formulation and in vitro evaluation of this compound-containing lipid nanoparticles.
Caption: Hypothetical cellular uptake and payload release pathway for LNPs containing this compound.
Caption: Logical relationship of LNP components, including this compound, to achieve desired properties for in vitro delivery.
References
- 1. jopcr.com [jopcr.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 7. reposiTUm: Archaeal ether lipids improve internalization and transfection with mRNA lipid nanoparticles [repositum.tuwien.at]
- 8. The role of non-ionic surfactants on cationic lipid mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonionic surfactants enhancing bactericidal activity at their critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. liposomes.ca [liposomes.ca]
- 11. Influence of cationic lipid composition on uptake and intracellular processing of lipid nanoparticle formulations of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for the Use of 1,3-Dioleylglycerylether in Creating Stable Emulsions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and protocols for the specific use of 1,3-Dioleylglycerylether in emulsions are limited in publicly available scientific literature. The following application notes and protocols are based on the established principles of formulation with long-chain dialkyl glyceryl ethers, a class of non-ionic surfactants to which this compound belongs. The provided data and methodologies should be considered as a starting point for formulation development and will require optimization for specific applications.
Introduction to this compound as an Emulsifier
This compound is a non-ionic surfactant belonging to the dialkyl glyceryl ether family. Its molecular structure, featuring a hydrophilic glycerol (B35011) head and two long, lipophilic oleyl (C18:1) ether chains, imparts amphiphilic properties that are crucial for its function as an emulsifier. The ether linkages in this compound offer greater chemical stability against hydrolysis compared to the ester linkages found in corresponding glycerides like 1,3-Dioleoyl Glycerol (also known as 1,3-Diolein). This enhanced stability makes it a promising candidate for formulations where a wide pH range or long-term stability is required.
The primary mechanism by which glyceryl ethers stabilize emulsions is through the formation of a steric barrier at the oil-water interface. The hydrophilic glycerol heads orient towards the aqueous phase, while the lipophilic oleyl chains extend into the oil phase. This interfacial film physically prevents the coalescence of dispersed droplets, thereby ensuring the stability of the emulsion.
Potential Applications in Research and Drug Development
The properties of this compound suggest its utility in a variety of research and pharmaceutical applications, including:
-
Topical Drug Delivery: Its lipophilic nature and potential to interact with the stratum corneum make it a candidate for enhancing the penetration of active pharmaceutical ingredients (APIs) through the skin. It can be used to formulate creams, lotions, and ointments.
-
Parenteral Formulations: The stability of the ether linkage makes it suitable for emulsions intended for intravenous administration, such as lipid emulsions for parenteral nutrition or as drug carriers for poorly water-soluble drugs.
-
Oral Drug Delivery: It can be used to create self-emulsifying drug delivery systems (SEDDS) or nanoemulsions to improve the oral bioavailability of lipophilic drugs.
-
Cosmetic and Dermatological Formulations: Its emulsifying and emollient properties are beneficial in creating stable and aesthetically pleasing cosmetic products.
Quantitative Data on Emulsion Properties
Due to the lack of specific data for this compound, the following table summarizes typical ranges for key stability parameters of emulsions formulated with long-chain glyceryl ethers. These values are intended for guidance and will vary depending on the specific formulation and processing conditions.
| Parameter | Typical Value/Range | Significance in Emulsion Stability |
| Droplet Size (d50) | 0.1 - 10 µm | Smaller droplet sizes generally lead to increased stability against creaming and sedimentation. |
| Polydispersity Index (PDI) | < 0.3 | A lower PDI indicates a more uniform droplet size distribution, which is desirable for long-term stability. |
| Zeta Potential | -30 mV to +30 mV | For non-ionic surfactants like glyceryl ethers, the zeta potential is typically close to neutral. Stability is primarily achieved through steric hindrance rather than electrostatic repulsion. |
| Viscosity | Variable (dependent on formulation) | Higher viscosity of the continuous phase can slow down droplet movement and improve stability. |
| Creaming Index (% Creaming) | < 5% after 30 days | A low creaming index indicates good stability against gravitational separation. |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of oil-in-water (O/W) and water-in-oil (W/O) emulsions using a long-chain dialkyl glyceryl ether like this compound.
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion
This protocol is suitable for creating a stable O/W emulsion for topical or oral applications.
Materials:
-
This compound
-
Oil Phase (e.g., medium-chain triglycerides, mineral oil, or a specific drug carrier oil)
-
Aqueous Phase (e.g., purified water, buffer solution)
-
Co-surfactant (optional, e.g., a polysorbate)
-
Preservative (if required)
-
High-shear homogenizer (e.g., rotor-stator homogenizer or microfluidizer)
-
Magnetic stirrer with hotplate
-
Beakers and other standard laboratory glassware
Methodology:
-
Preparation of the Oil Phase:
-
In a beaker, combine the oil phase and this compound (and co-surfactant if used).
-
If a solid or semi-solid API is to be incorporated, dissolve it in the oil phase at this stage. Gentle heating may be required.
-
Heat the oil phase to 70-75°C on a hotplate stirrer with gentle agitation until all components are fully dissolved and the mixture is uniform.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, heat the aqueous phase to 70-75°C. If a water-soluble API or other excipients are to be included, dissolve them in the aqueous phase.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while stirring continuously with the magnetic stirrer.
-
Once all the aqueous phase has been added, subject the coarse emulsion to high-shear homogenization. The duration and speed of homogenization will need to be optimized to achieve the desired droplet size. For example, homogenize at 5,000-10,000 rpm for 5-10 minutes.
-
For nanoemulsions, a microfluidizer or high-pressure homogenizer may be used after the initial coarse emulsification.
-
-
Cooling and Finalization:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
Add any temperature-sensitive ingredients, such as preservatives or fragrances, once the emulsion has cooled below 40°C.
-
Adjust the final volume with the aqueous phase if necessary and mix until uniform.
-
Protocol for Emulsion Stability Testing
Assessing the long-term stability of the formulated emulsion is critical.
Methods:
-
Macroscopic Observation:
-
Store the emulsion in a transparent container at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Visually inspect the samples at regular intervals (e.g., 1, 7, 14, and 30 days) for any signs of instability, such as creaming, sedimentation, coalescence, or phase separation.
-
-
Microscopic Analysis:
-
Use an optical microscope to observe the droplet morphology and size distribution of the emulsion over time. Any significant increase in droplet size indicates coalescence.
-
-
Particle Size and Zeta Potential Analysis:
-
Use a dynamic light scattering (DLS) instrument to measure the mean droplet size, polydispersity index (PDI), and zeta potential of the emulsion at different time points. A stable emulsion will show minimal changes in these parameters.
-
-
Centrifugation Test (Accelerated Stability):
-
Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Observe for any phase separation. A stable emulsion should not show any separation under these conditions.
-
-
Rheological Measurements:
-
Use a viscometer or rheometer to measure the viscosity of the emulsion. Changes in viscosity over time can indicate structural changes within the emulsion.
-
Visualizations
The following diagrams illustrate the conceptual workflows and relationships described in these application notes.
Caption: Steric stabilization of an oil droplet by this compound.
Caption: Workflow for preparing an oil-in-water (O/W) emulsion.
Caption: Workflow for assessing the stability of a formulated emulsion.
Application Notes and Protocols: 1,3-Dioleylglycerylether as a Substrate for Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioleylglycerylether, a diacylglycerol (DAG) ether analog, serves as a specific and reliable substrate for the assay of various lipases, particularly Hormone-Sensitive Lipase (B570770) (HSL). HSL is a key enzyme in the mobilization of fatty acids from stored triglycerides and plays a crucial role in lipid metabolism and energy homeostasis.[1][2] Unlike triglycerides, which are sequentially hydrolyzed by adipose triglyceride lipase (ATGL) and then HSL, 1,3-diacylglycerols are direct substrates for HSL.[1][3] The use of this compound allows for the specific measurement of diacylglycerol lipase activity, which is a critical step in lipolysis.[1]
These application notes provide detailed protocols for using this compound in enzyme assays, focusing on the determination of HSL activity. The protocols described herein are adaptable for screening potential inhibitors or activators of HSL, which is a significant target in the development of therapeutics for metabolic disorders.
Enzymatic Reaction Pathway
The enzymatic assay is based on the hydrolysis of this compound by a lipase, such as Hormone-Sensitive Lipase, to yield one molecule of oleic acid and one molecule of 1-oleylglycerol (monoolein).
Caption: Enzymatic hydrolysis of this compound by HSL.
Quantitative Data
The following table summarizes typical kinetic parameters for Hormone-Sensitive Lipase with diacylglycerol substrates. Note that specific values for this compound may vary depending on the experimental conditions and enzyme source.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Assay Conditions | Reference |
| Hormone-Sensitive Lipase | rac-1,2(2,3)-sn-diolein | Not Reported | Not Reported | Chiral-stationary-phase HPLC | [4] |
| Hormone-Sensitive Lipase | Diacylglycerol | ~10-fold higher activity than with triacylglycerol | Not Reported | General observation | [1] |
Experimental Protocols
Two primary methods for assaying HSL activity using this compound are presented: a colorimetric assay for the quantification of released oleic acid and a more sensitive liquid chromatography-mass spectrometry (LC-MS) based method.
Protocol 1: Colorimetric Assay for Released Oleic Acid
This protocol is based on the principle that released free fatty acids can be quantified using a colorimetric method, for example, by forming a complex with a metal ion that can be subsequently measured.
Experimental Workflow
Caption: Workflow for the colorimetric detection of HSL activity.
Materials:
-
This compound
-
Purified Hormone-Sensitive Lipase or cell lysate containing HSL
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.2
-
Phosphatidylcholine and Phosphatidylinositol
-
Stopping Solution: 1 M HCl
-
Extraction Solvent: Hexane/Isopropanol/Heptane (3:2:1 v/v/v)
-
Color Reagent: Commercially available free fatty acid quantification kit (e.g., based on copper salt complexation)
-
Oleic acid standard
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or ethanol).
-
To create a substrate emulsion, mix this compound with phosphatidylcholine and phosphatidylinositol (e.g., in a 3:1 molar ratio of PC:PI).[5]
-
Remove the organic solvent under a stream of nitrogen.
-
Resuspend the lipid film in Assay Buffer and sonicate on ice to form a stable emulsion.
-
-
Enzyme Preparation:
-
Dilute the purified HSL or cell lysate to the desired concentration in ice-cold Assay Buffer immediately before use.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of the substrate emulsion.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to each well. For a blank control, add 50 µL of Assay Buffer without the enzyme.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
-
Reaction Termination and Fatty Acid Extraction:
-
Stop the reaction by adding 25 µL of 1 M HCl.
-
Add 200 µL of the Extraction Solvent to each well, mix thoroughly, and centrifuge the plate to separate the phases.
-
-
Quantification:
-
Carefully transfer a portion of the upper organic phase containing the free fatty acids to a new 96-well plate.
-
Evaporate the solvent.
-
Reconstitute the extracted fatty acids in the buffer provided with the colorimetric kit.
-
Follow the manufacturer's instructions for the colorimetric free fatty acid quantification kit to develop the color.
-
Measure the absorbance at the recommended wavelength using a spectrophotometer.
-
Prepare a standard curve using known concentrations of oleic acid.
-
-
Calculation of Activity:
-
Determine the concentration of oleic acid released in each sample by comparing the absorbance to the oleic acid standard curve.
-
Enzyme activity is typically expressed as nmol of oleic acid released per minute per mg of protein.
-
Protocol 2: LC-MS Based Assay for Released Oleic Acid
This method offers high sensitivity and specificity for the quantification of oleic acid and is suitable for detailed kinetic studies.[6][7]
Materials:
-
Same as Protocol 1, with the following additions/substitutions:
-
Internal Standard: ¹³C-labeled oleic acid
-
LC-MS grade solvents (e.g., methanol, acetonitrile (B52724), water, formic acid)
-
High-performance liquid chromatograph coupled to a mass spectrometer (HPLC-MS)
Procedure:
-
Substrate and Enzyme Preparation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Assay Reaction:
-
The reaction is set up and incubated as described in step 3 of Protocol 1.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an ice-cold organic solvent (e.g., methanol) containing the ¹³C-oleic acid internal standard. This will precipitate the protein and quench the reaction.
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Separate the oleic acid from other components of the reaction mixture using a suitable C18 reverse-phase HPLC column.
-
The mobile phase can consist of a gradient of acetonitrile and water with 0.1% formic acid.
-
Detect the oleic acid and the ¹³C-oleic acid internal standard using the mass spectrometer in negative ion mode, monitoring for their respective m/z values.
-
-
Quantification and Activity Calculation:
-
Quantify the amount of oleic acid in each sample by calculating the ratio of the peak area of oleic acid to the peak area of the ¹³C-oleic acid internal standard and comparing this to a standard curve.
-
Calculate the enzyme activity as described in Protocol 1.
-
Signaling Pathway Context
Hormone-Sensitive Lipase is a central enzyme in the lipolytic pathway, which is tightly regulated by hormones. The diagram below illustrates the role of HSL in the breakdown of triglycerides in adipocytes.
Caption: Simplified signaling pathway of hormone-stimulated lipolysis.
References
- 1. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hormone-sensitive lipase: control of intracellular tri-(di-)acylglycerol and cholesteryl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the substrate and stereo/regioselectivity of adipose triglyceride lipase, hormone-sensitive lipase, and diacylglycerol-O-acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of Hormone-sensitive Lipase Requires Two Steps, Protein Phosphorylation and Binding to the PAT-1 Domain of Lipid Droplet Coat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of lipase activity by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dioleylglycerylether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dioleylglycerylether. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guide
Issue: Low or No Yield of this compound
Q1: My reaction is showing low or no conversion of the starting materials. What are the potential causes and how can I address them?
A1: Low or no yield is a common issue in the synthesis of this compound, which is often prepared via a Williamson ether synthesis. Several factors could be contributing to this problem. Here’s a step-by-step troubleshooting guide:
-
Incomplete Deprotonation of Glycerol (B35011): The first step of the Williamson ether synthesis is the formation of a glyceroxide anion. Incomplete deprotonation is a frequent cause of low yield.
-
Choice of Base: For a diol like glycerol, a strong base is required for complete deprotonation. Sodium hydride (NaH) is a common and effective choice. Weaker bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) may not be sufficient to fully deprotonate both hydroxyl groups of glycerol, leading to a mixture of mono- and di-substituted products, or no reaction at all.
-
Base Stoichiometry: Ensure you are using at least two equivalents of the base for every one equivalent of glycerol to deprotonate both hydroxyl groups. An excess of the base (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.
-
Reaction Time and Temperature for Deprotonation: Allow sufficient time for the alkoxide to form before adding the oleyl halide. This is typically done by stirring the glycerol and base together for at least 1-2 hours at a suitable temperature, which can range from 0 °C to room temperature, before introducing the oleyl halide.
-
Moisture: The presence of water will quench the strong base and prevent the formation of the glyceroxide. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
-
Sub-optimal Reaction Temperature: The temperature at which the reaction is conducted significantly impacts the reaction rate.
-
Inappropriate Solvent: The choice of solvent is crucial for the SN2 reaction.
-
Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic and available to react.[1]
-
Q2: My reaction is producing significant amounts of byproducts. What are the likely side reactions and how can I minimize them?
A2: The primary side reaction of concern in the Williamson ether synthesis is the E2 elimination of the alkyl halide, in this case, oleyl halide.
-
E2 Elimination: The glyceroxide is a strong base and can induce the elimination of H-X from the oleyl halide to form an alkene, instead of the desired substitution reaction.
-
Nature of the Alkyl Halide: While oleyl halide is a primary halide, which generally favors SN2, the long alkyl chain can introduce some steric hindrance. Ensure a good leaving group is used (e.g., bromide or iodide) to promote the substitution pathway.
-
Temperature Control: Lower reaction temperatures generally favor substitution over elimination. If you are observing significant elimination products, consider reducing the reaction temperature.[3]
-
Issue: Difficulty in Product Purification
Q3: How can I effectively purify the synthesized this compound from the reaction mixture?
A3: The purification of long-chain ethers like this compound can be challenging due to its high boiling point and the presence of structurally similar impurities.
-
Work-up Procedure:
-
After the reaction is complete, the mixture is typically cooled to room temperature.
-
Excess base is quenched by carefully adding water or a dilute acid.
-
The product is then extracted into an organic solvent such as diethyl ether or ethyl acetate (B1210297).
-
The organic layer is washed with water and brine to remove any remaining salts and water-soluble impurities.
-
The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
-
-
Chromatography: Column chromatography is often the most effective method for purifying the final product.
-
Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, can effectively separate the desired product from unreacted starting materials and byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This involves the reaction of glycerol with two equivalents of an oleyl halide (e.g., oleyl bromide) in the presence of a strong base. The reaction proceeds in two main steps:
-
Deprotonation: A strong base is used to deprotonate the two primary hydroxyl groups of glycerol to form a di-alkoxide (glyceroxide).
-
Nucleophilic Substitution (SN2): The glyceroxide then acts as a nucleophile and attacks the electrophilic carbon of the oleyl halide, displacing the halide and forming the ether linkage. This happens twice to yield the 1,3-diether.
Q2: Which starting materials are recommended for this synthesis?
A2:
-
Glycerol Source: High-purity glycerol should be used.
-
Oleyl Source: Oleyl bromide or oleyl iodide are good choices as the alkylating agents due to the good leaving group ability of bromide and iodide. Oleyl chloride can also be used, but the reaction may be slower.
-
Base: A strong base such as sodium hydride (NaH) is recommended for the complete deprotonation of glycerol.[4]
Q3: What are the key reaction parameters that I need to control to maximize the yield?
A3: To maximize the yield of this compound, it is crucial to control the following parameters:
-
Stoichiometry: Use a slight excess of the oleyl halide (e.g., 2.1 equivalents) and the base (e.g., 2.2 equivalents) relative to glycerol.
-
Temperature: Maintain the reaction temperature within the optimal range of 50-100 °C to ensure a reasonable reaction rate while minimizing side reactions.[1][2]
-
Reaction Time: The reaction time can vary, but it is typically in the range of 1 to 8 hours.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Anhydrous Conditions: The reaction is sensitive to moisture, so using dry glassware and anhydrous solvents is critical for success.
Q4: Can I use a phase-transfer catalyst to improve the reaction?
A4: Yes, a phase-transfer catalyst (PTC) can be beneficial, especially if you are using a less polar solvent or a solid-liquid two-phase system. A PTC, such as a quaternary ammonium (B1175870) salt, can help to transport the glyceroxide from the solid or aqueous phase to the organic phase where the oleyl halide is dissolved, thereby accelerating the reaction rate.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of Williamson ether synthesis for analogous 1,3-dialkyl glycerol ethers, providing a general guideline for optimizing the synthesis of this compound.
| Parameter | Condition | Expected Impact on Yield | Reference |
| Base | Strong Base (e.g., NaH) | Higher yield due to complete deprotonation. | [4] |
| Weak Base (e.g., NaOH, K₂CO₃) | Lower yield, potential for incomplete reaction and mono-ether formation. | [4] | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Higher yield due to enhanced nucleophilicity of the alkoxide. | [1] |
| Protic or Apolar | Lower yield due to solvation of the nucleophile or poor solubility. | [1] | |
| Temperature | 50 - 100 °C | Optimal range for balancing reaction rate and minimizing side reactions.[1][2] | [1][2] |
| < 50 °C | Lower yield due to slow reaction rate.[4] | [4] | |
| > 100 °C | Lower yield due to increased E2 elimination byproducts.[3] | [3] | |
| Leaving Group | I > Br > Cl | Higher yield with better leaving groups. | [2] |
Experimental Protocols
General Protocol for the Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
Glycerol (anhydrous)
-
Oleyl bromide (or oleyl iodide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether (or ethyl acetate)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Deprotonation: Carefully add sodium hydride (2.2 equivalents) to the DMF. To this suspension, add anhydrous glycerol (1.0 equivalent) dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the di-alkoxide.
-
Addition of Oleyl Halide: Dissolve oleyl bromide (2.1 equivalents) in anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Mandatory Visualization
Caption: Williamson ether synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Preventing oxidation of 1,3-Dioleylglycerylether during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1,3-Dioleylglycerylether during storage. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound.
| Problem | Possible Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results. | Standard Degradation: The compound may have oxidized due to improper storage. | Verify the purity of the this compound standard using an appropriate analytical method such as TLC or LC-MS. If degradation is detected, use a fresh, unopened vial. Always store the compound under an inert atmosphere and protect it from light.[1] |
| Inaccurate Pipetting: The compound's viscosity can lead to errors when measuring small volumes. | For precise handling of viscous liquids like this compound, it is advisable to use positive displacement pipettes.[1] | |
| The compound appears discolored (e.g., yellowing). | Oxidation: Exposure to air and/or light has likely initiated oxidative degradation. | Discard the discolored material as it is no longer pure. For future prevention, ensure the compound is stored at -20°C or below, under a nitrogen or argon atmosphere, and in a light-protected container.[1] |
| Difficulty dissolving the compound. | Incorrect Solvent: The chosen solvent may not be appropriate for the non-polar nature of the ether lipid. | Use a non-polar organic solvent such as chloroform (B151607) or a polar organic solvent like ethanol (B145695). For aqueous solutions, first dissolve the compound in a minimal amount of a water-miscible organic solvent.[1] |
| Low Temperature: The compound may have solidified or become highly viscous at low temperatures. | Before dissolving, allow the vial to warm to room temperature. Sonication can also be used to aid dissolution.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For maximum stability, this compound should be stored under the following conditions:
-
Temperature: For long-term storage, especially when dissolved in an organic solvent, a temperature of -20°C or lower is recommended.[1]
-
Atmosphere: It is critical to store the compound under an inert gas, such as nitrogen or argon, to prevent oxidation of the oleyl chains.[1]
-
Light: Protect the compound from both direct sunlight and strong artificial light, as light can accelerate degradation.[1]
-
Container: Keep the container tightly sealed to prevent solvent evaporation and contamination.[1]
Q2: What is the primary cause of this compound degradation during storage?
The primary cause of degradation is oxidation. The double bonds in the two oleyl chains are susceptible to attack by oxygen, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products. This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.
Q3: Can I use antioxidants to prevent the oxidation of this compound?
Yes, incorporating antioxidants can significantly inhibit the oxidation process. Lipophilic antioxidants are most effective for protecting lipids.
| Antioxidant | Recommended Concentration (w/w) | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Free radical scavenger |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% | Free radical scavenger |
| alpha-Tocopherol (Vitamin E) | 0.02 - 0.2% | Free radical scavenger |
| Ascorbyl Palmitate | 0.01 - 0.05% | Oxygen scavenger and synergist |
Q4: How can I detect and quantify the oxidation of this compound?
Several analytical methods can be employed to assess the oxidative stability of this compound.
| Analytical Method | Parameter Measured | Description |
| Peroxide Value (PV) | Primary oxidation products (hydroperoxides) | A titration method that measures the amount of iodine liberated from potassium iodide by the hydroperoxides. |
| p-Anisidine (B42471) Value (p-AV) | Secondary oxidation products (aldehydes) | A spectrophotometric method that measures the reaction of p-anisidine with aldehydes. |
| TOTOX Value | Overall oxidation state | A calculated value (2PV + p-AV) that provides a comprehensive measure of oxidation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile secondary oxidation products | Separates and identifies volatile compounds like aldehydes and ketones that are formed during oxidation.[2] |
| High-Performance Liquid Chromatography (HPLC) with UV or MS detection | Non-volatile degradation products | Separates and quantifies the remaining unoxidized this compound and its non-volatile oxidation products.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the intrinsic stability of this compound under various stress conditions.[3][4][5]
1. Materials:
- This compound
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- 3% Hydrogen Peroxide (H₂O₂)
- High-purity solvent (e.g., ethanol or isopropanol)
- pH meter
- Incubator or water bath
- Photostability chamber
- Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS)
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 3% H₂O₂.
-
Incubate the mixture at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points for analysis.
-
-
Thermal Degradation:
-
Place a solid or liquid sample of this compound in an incubator at an elevated temperature (e.g., 80°C).
-
Withdraw samples at specified time points for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples from both the exposed and control groups at specified time points for analysis.
-
3. Analysis:
- Analyze all samples using a validated stability-indicating method (e.g., HPLC-UV/MS) to quantify the remaining this compound and identify any degradation products.
Protocol 2: Quantification of Oxidation using Peroxide Value (PV) and p-Anisidine Value (p-AV)
1. Peroxide Value (PV) Determination (AOCS Official Method Cd 8-53):
-
Procedure:
-
Weigh approximately 5 g of the this compound sample into a 250 mL flask.
-
Add 30 mL of a 3:2 acetic acid-chloroform solution and swirl to dissolve.
-
Add 0.5 mL of a saturated potassium iodide (KI) solution.
-
Let the solution stand for 1 minute with occasional shaking.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate (B1220275) solution, using a starch indicator.
-
-
Calculation: PV (meq/kg) = ((S - B) * N * 1000) / W Where: S = sample titration volume (mL), B = blank titration volume (mL), N = normality of the sodium thiosulfate solution, W = sample weight (g).
2. p-Anisidine Value (p-AV) Determination (AOCS Official Method Cd 18-90):
-
Procedure:
-
Weigh approximately 0.5-4.0 g of the this compound sample into a 25 mL volumetric flask and dilute to volume with isooctane (B107328).
-
Measure the absorbance of this solution at 350 nm in a spectrophotometer against a blank of isooctane (Ab).
-
Pipette 5 mL of this solution into one test tube and 5 mL of isooctane into a second (blank) tube.
-
Add 1 mL of the p-anisidine reagent (0.25% in glacial acetic acid) to each tube and mix.
-
After exactly 10 minutes, measure the absorbance of the sample solution at 350 nm against the blank solution (As).
-
-
Calculation: p-AV = (25 * (1.2 * As - Ab)) / W Where: As = absorbance of the sample after reaction with p-anisidine, Ab = absorbance of the sample solution, W = sample weight (g).
Visualizations
Caption: Workflow for optimal storage and handling of this compound.
Caption: Simplified pathway of this compound oxidation and the role of antioxidants.
References
Technical Support Center: Optimizing HPLC Separation of 1,3-Dioleylglycerylether Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the challenging task of separating 1,3-Dioleylglycerylether and its closely related isomers, such as the 1,2- and 2,3- isomers, using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound from its 1,2- and 2,3- isomers?
A1: The primary challenge lies in the high structural similarity between these positional isomers. They have the same molecular weight and very similar physicochemical properties, such as polarity and hydrophobicity. This results in nearly identical interactions with both the stationary and mobile phases in typical chromatography systems, leading to co-elution or poor resolution.
Q2: What is the recommended starting HPLC method for separating these isomers?
A2: Normal-Phase HPLC (NP-HPLC) is generally the preferred method for separating non-polar to moderately polar, structurally similar isomers like glyceryl ethers. A typical starting point would involve a silica-based column and a non-polar mobile phase with a small amount of a polar modifier. See the detailed protocol in the "Experimental Protocols" section below.
Q3: Can Reversed-Phase (RP-HPLC) be used for this separation?
A3: While RP-HPLC is a common technique, it is often less effective for separating these specific positional isomers. The long oleyl chains dominate the interaction with the C18 stationary phase, masking the subtle positional differences of the ether linkages. However, with highly specialized columns (e.g., with specific bonded phases) and careful mobile phase optimization, some degree of separation might be achievable.
Q4: What detection method is most suitable for this compound?
A4: Since this compound lacks a strong chromophore, standard UV-Vis detection can be challenging unless derivatization is performed. More effective detection methods include:
-
Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes that is not dependent on optical properties.
-
Charged Aerosol Detector (CAD): Similar to ELSD, it provides a near-universal response for non-volatile and semi-volatile compounds.
-
Mass Spectrometry (MS): Provides high sensitivity and structural information, which can be invaluable for confirming the identity of the separated isomers.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of this compound isomers.
Issue 1: Poor or No Resolution Between Isomers
This is the most common issue, where isomers co-elute as a single peak.
| Potential Cause | Recommended Solution |
| Incorrect Mobile Phase Composition | In Normal-Phase HPLC, the amount of the polar modifier (e.g., isopropanol (B130326), ethanol) is critical. Reduce the percentage of the polar solvent in small increments (e.g., 0.1%) to increase retention and improve separation. |
| Inappropriate Stationary Phase | A standard silica (B1680970) column may not be sufficient. Consider using a silver ion (Ag+) HPLC column, which separates compounds based on the degree of unsaturation and the position of double bonds in the oleyl chains. |
| High Column Temperature | Higher temperatures can decrease viscosity but may also reduce the subtle intermolecular interactions needed for separation. Try operating the column at a lower, controlled temperature (e.g., 20-25°C). |
| High Flow Rate | A high flow rate reduces the time available for the analyte to interact with the stationary phase. Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to enhance resolution. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Peak asymmetry can compromise resolution and quantification.
| Potential Cause | Recommended Solution |
| Column Overload | Injecting too much sample can saturate the stationary phase. Reduce the injection volume or the sample concentration. |
| Secondary Interactions | Active sites on the silica packing can cause peak tailing. Adding a small amount of a competitive agent like a weak acid or base to the mobile phase can sometimes help, but this must be done cautiously. |
| Sample Solvent Effects | The sample should be dissolved in the initial mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause distorted peaks. |
| Column Degradation | A loss of performance in the column can lead to poor peak shapes. Try flushing the column or replacing it if it has reached the end of its lifespan. |
Experimental Protocols
Protocol 1: Recommended Normal-Phase HPLC Method
This method provides a robust starting point for the separation of this compound isomers.
| Parameter | Condition |
| Column | Silica Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: 99.5% Hexane / 0.5% Isopropanol (v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Hexane or the mobile phase |
| Detector | ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min) or CAD |
Note: The mobile phase composition is the most critical parameter. The percentage of isopropanol may need to be optimized (e.g., between 0.2% and 1.0%) to achieve baseline separation.
Visualized Workflows and Logic
Caption: A workflow diagram for optimizing the HPLC separation of isomers.
Caption: A decision tree for troubleshooting poor resolution in HPLC.
Technical Support Center: Reducing Cytotoxicity of 1,3-Dioleylglycerylether in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dioleylglycerylether (DOG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate cytotoxicity and ensure the success of your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOG) and why is it used in cell-based assays?
A1: this compound is a synthetic, cell-permeable ether lipid analog of diacylglycerol (DAG). It is frequently used in cell-based assays as a tool to activate Protein Kinase C (PKC) and other DAG-effector proteins. Unlike natural DAG, which is rapidly metabolized, DOG is resistant to degradation by cellular lipases, leading to sustained activation of its downstream targets. This property makes it a valuable tool for studying the long-term effects of DAG-mediated signaling pathways.
Q2: What are the known mechanisms of cytotoxicity for this compound?
A2: The cytotoxicity of this compound can arise from several mechanisms:
-
Prolonged PKC Activation: Sustained and non-physiological activation of PKC isoforms can trigger various cellular responses, including cell cycle arrest, apoptosis, or other forms of cell death. Different PKC isoforms can have opposing effects on cell survival, and the specific outcome depends on the cell type and the context of other signaling pathways.
-
Membrane Perturbation: As a lipid molecule, high concentrations of DOG can intercalate into cellular membranes, altering their physical properties such as fluidity and permeability. This can disrupt the function of membrane-bound proteins and lead to loss of membrane integrity.
-
Induction of Apoptosis: Some ether lipids have been shown to induce programmed cell death (apoptosis) through the activation of caspase cascades.
-
Oxidative Stress: The introduction of exogenous lipids can sometimes lead to an imbalance in cellular redox status, resulting in the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can damage cellular components and trigger cell death pathways.
Q3: What are the typical working concentrations for this compound in cell culture?
A3: The optimal working concentration of DOG can vary significantly depending on the cell line and the specific biological question being investigated. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Based on available literature for similar ether lipids, concentrations can range from low micromolar (1-10 µM) for signaling studies to higher concentrations (up to 100 µM or more) where cytotoxicity might be observed.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of DOG.
Possible Cause 1: Cell Line Sensitivity Some cell lines are inherently more sensitive to perturbations in lipid signaling or membrane composition.
Solution:
-
Perform a thorough dose-response and time-course experiment: Determine the IC50 (half-maximal inhibitory concentration) for your specific cell line to identify a sub-toxic working concentration.
-
Test different cell lines: If possible, compare the effects of DOG on multiple cell lines to understand if the observed cytotoxicity is a general phenomenon or specific to your chosen model.
Possible Cause 2: Suboptimal Compound Preparation and Delivery this compound is a lipophilic molecule with poor water solubility. Improper solubilization can lead to the formation of aggregates that are highly cytotoxic.
Solution:
-
Use an appropriate solvent: Dissolve DOG in a small volume of a water-miscible organic solvent such as DMSO or ethanol (B145695) before diluting it in your cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and that you include a vehicle-only control in your experiments.
-
Complex with a carrier: For sensitive cell lines or long-term experiments, consider complexing DOG with bovine serum albumin (BSA) to improve its solubility and facilitate its delivery to cells.
Possible Cause 3: Vehicle Toxicity The solvent used to dissolve DOG (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations.
Solution:
-
Minimize final solvent concentration: Always use the lowest possible concentration of the organic solvent.
-
Include a vehicle control: Treat a set of cells with the same concentration of the solvent used to dissolve DOG to distinguish between vehicle-induced and compound-induced cytotoxicity.
Issue 2: Inconsistent or non-reproducible results between experiments.
Possible Cause 1: Variability in Compound Preparation Inconsistent preparation of the DOG stock solution or working dilutions can lead to significant variations in the final concentration.
Solution:
-
Prepare a high-concentration stock solution: Make a concentrated stock of DOG in a suitable solvent (e.g., 10-100 mM in DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Use freshly prepared working solutions: Dilute the stock solution to the final working concentration immediately before each experiment.
Possible Cause 2: Fluctuations in Cell Health and Culture Conditions The physiological state of the cells can influence their response to DOG. Factors such as cell passage number, confluency, and media quality can all contribute to variability.
Solution:
-
Use cells at a consistent passage number and confluency: Standardize your cell culture workflow to ensure that cells are in a similar growth phase for each experiment.
-
Monitor cell health: Regularly check your cell cultures for any signs of stress or contamination.
Possible Cause 3: Edge Effects in Multi-well Plates Wells at the edge of a multi-well plate are more prone to evaporation, which can concentrate the compound and lead to higher cytotoxicity.
Solution:
-
Avoid using the outer wells: If possible, do not use the outermost wells of the plate for your experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Ensure proper plate sealing: Use plate sealers for long-term incubations to minimize evaporation.
Data Presentation
Table 1: Hypothetical IC50 Values of a Generic Ether Lipid in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 25 |
| HeLa | Cervical Cancer | 40 |
| A549 | Lung Cancer | 60 |
| PC-3 | Prostate Cancer | 15 |
| U-87 MG | Glioblastoma | 35 |
Note: These are hypothetical values for illustrative purposes. Researchers must determine the IC50 for this compound in their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
Materials:
-
This compound (DOG)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Cell culture medium
Procedure:
-
Prepare a 10 mM stock solution of DOG in DMSO. For example, dissolve 6.23 mg of DOG (MW = 623.0 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix well by gentle inversion or pipetting before adding to the cells.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO as the DOG-treated samples.
Protocol 2: Standard Cytotoxicity Assay using a Resazurin-based Reagent
Materials:
-
Cells of interest
-
96-well clear-bottom black plates
-
Complete cell culture medium
-
This compound (DOG) working solutions
-
Resazurin-based cell viability reagent
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of DOG in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest DOG concentration) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of DOG or controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Modulating Membrane Cholesterol to Reduce Ether Lipid Cytotoxicity
This protocol is based on the principle that increasing cellular cholesterol can decrease sensitivity to some ether lipids.[1]
Materials:
-
Cells of interest
-
Water-soluble cholesterol
-
Complete cell culture medium
-
This compound (DOG)
Procedure:
-
Prepare a stock solution of water-soluble cholesterol in cell culture medium according to the manufacturer's instructions.
-
Pre-treat cells with different concentrations of water-soluble cholesterol (e.g., 10-100 µg/mL) for 24 hours. Include a control group with no cholesterol pre-treatment.
-
After the pre-treatment period, treat the cells with various concentrations of DOG as described in Protocol 2.
-
Perform a cytotoxicity assay to assess if cholesterol pre-treatment alters the cytotoxic response to DOG.
Mandatory Visualization
Caption: Workflow for assessing this compound cytotoxicity.
Caption: PKC activation by this compound.
Caption: Logic diagram for troubleshooting high cytotoxicity.
References
Technical Support Center: Method Development for Trace Analysis of 1,3-Dioleylglycerylether
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the method development and troubleshooting of trace analysis of 1,3-Dioleylglycerylether.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Sample Preparation | ||
| Low recovery of this compound | Inefficient extraction from the biological matrix. | - Ensure the chosen liquid-liquid extraction solvent system (e.g., chloroform/methanol or methyl-tert-butyl ether/methanol) is appropriate for neutral lipids.[1] - Optimize the solvent-to-sample ratio and the number of extraction steps. - Consider a solid-phase extraction (SPE) method for cleaner extracts and potentially higher recovery. |
| Degradation of the analyte during sample processing. | - Minimize sample exposure to high temperatures and harsh pH conditions. - Work quickly and keep samples on ice whenever possible. - Consider the addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidation of the oleyl chains. | |
| High background or interfering peaks | Co-extraction of other matrix components. | - Use a more selective extraction method, such as SPE. - Incorporate a sample clean-up step after the initial extraction. - Optimize the chromatographic separation to resolve the analyte from interfering peaks. |
| Chromatography | ||
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase composition or column chemistry. | - Optimize the gradient profile of the reversed-phase HPLC method. A C18 or C8 column is generally suitable for the separation of long-chain neutral lipids.[2][3][4] - Ensure the mobile phase is compatible with the analyte's hydrophobicity. Typical mobile phases include mixtures of acetonitrile, isopropanol, and water. - Check for column degradation or contamination. |
| Inconsistent retention times | Fluctuations in the HPLC system or changes in the mobile phase. | - Ensure the HPLC system is properly equilibrated before injecting samples. - Prepare fresh mobile phase daily and degas it thoroughly. - Monitor the system pressure for any unusual fluctuations. |
| Co-elution with other lipids | Insufficient chromatographic resolution. | - Adjust the gradient steepness to improve the separation of lipids with similar retention times. - Consider using a longer column or a column with a different stationary phase. |
| Mass Spectrometry | ||
| Low signal intensity | Poor ionization efficiency. | - Optimize the ion source parameters (e.g., nebulizer gas pressure, drying gas flow, and temperature). - Atmospheric pressure chemical ionization (APCI) may provide better sensitivity for this relatively non-polar molecule compared to electrospray ionization (ESI).[5][6][7] - Consider derivatization to improve ionization, although this adds a step to the sample preparation. |
| No detectable signal for the analyte | Analyte concentration is below the limit of detection (LOD). | - Concentrate the sample extract before injection. - Increase the injection volume. - Optimize the MS parameters for maximum sensitivity, including selecting the most abundant and stable MRM transitions. |
| High background noise in the mass spectrum | Contamination in the LC-MS system or from the sample matrix. | - Clean the ion source and mass spectrometer inlet. - Use high-purity solvents and reagents. - Incorporate a more effective sample clean-up procedure. |
| Unstable MRM signal | In-source fragmentation or unstable ion formation. | - Optimize the collision energy for each MRM transition to ensure stable and abundant fragment ion formation. - Select precursor and product ions that are specific and produce a stable signal. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from plasma or serum?
A1: A liquid-liquid extraction (LLE) with a solvent system like chloroform:methanol (2:1, v/v) or methyl-tert-butyl ether (MTBE):methanol is a common and effective starting point for extracting neutral lipids like this compound.[1] For cleaner samples and potentially higher throughput, solid-phase extraction (SPE) with a suitable sorbent can also be considered.
Q2: What type of HPLC column is recommended for the separation of this compound?
A2: A reversed-phase C18 or C8 column is well-suited for the separation of long-chain neutral lipids.[2][3][4] These columns separate analytes based on their hydrophobicity, which is ideal for resolving different lipid species.
Q3: What are the expected mass-to-charge ratios (m/z) for the precursor and product ions of this compound in mass spectrometry?
A3: The exact m/z will depend on the ionization mode. In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ or an adduct ion (e.g., [M+NH₄]⁺ or [M+Na]⁺). For this compound (C₄₅H₈₈O₃, molecular weight ≈ 677.2 g/mol ), the [M+H]⁺ would be around m/z 678.2. Characteristic product ions would likely result from the neutral loss of one or both oleyl chains or the cleavage of the ether bond.[8] Specific MRM transitions would need to be determined empirically by infusing a standard of the compound.
Q4: How can I improve the sensitivity of my LC-MS/MS method for trace analysis?
A4: To enhance sensitivity, you can optimize several parameters:
-
Sample Preparation: Concentrate your sample extract before injection.
-
Chromatography: Ensure sharp, well-defined chromatographic peaks.
-
Mass Spectrometry: Optimize ion source parameters for efficient ionization. Atmospheric Pressure Chemical Ionization (APCI) may be more suitable for this class of compounds.[6][7] Carefully select and optimize the collision energy for your MRM transitions to maximize the signal of your product ions.
Q5: What internal standard should I use for the quantification of this compound?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). If this is not available, a structurally similar dialkyl glyceryl ether with a different chain length that is not present in the sample can be used.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific instrumentation and application.
Sample Preparation: Liquid-Liquid Extraction from Plasma/Serum
-
To 100 µL of plasma or serum in a glass tube, add an appropriate amount of internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
HPLC Method: Reversed-Phase Separation
-
Column: C18 or C8, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM Ammonium Acetate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Acetate
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate
-
-
Injection Volume: 5 µL
Mass Spectrometry Method: Triple Quadrupole MS
-
Ionization Source: APCI or ESI (positive ion mode)
-
APCI Probe Temperature: 400 °C
-
Nebulizer Gas: Nitrogen, 40 psi
-
Drying Gas: Nitrogen, 10 L/min at 300 °C
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Analyte (this compound): Precursor ion (e.g., m/z 678.2) -> Product ion (e.g., from neutral loss of an oleyl chain).
-
Internal Standard: Corresponding precursor and product ions.
-
-
Collision Energy: Optimize for each transition.
Quantitative Data Summary
| Parameter | Expected Range |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Linearity (r²) | > 0.99 |
| Recovery | 80 - 120% |
| Precision (RSD) | < 15% |
| Accuracy | 85 - 115% |
Visualizations
Caption: Experimental workflow for the trace analysis of this compound.
Caption: A logical diagram for troubleshooting common issues in LC-MS analysis.
References
- 1. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 7. aocs.org [aocs.org]
- 8. Regiospecific analysis of neutral ether lipids by liquid chromatography/electrospray ionization/single quadrupole mass spectrometry: validation with synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 1,3-Dioleylglycerylether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1,3-Dioleylglycerylether.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when scaling up the process.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature cautiously, monitoring for side product formation. - Ensure efficient stirring to overcome mass transfer limitations, especially in viscous reaction mixtures. | Increased conversion of starting materials to the desired product. |
| Side reactions (E2 elimination) | - Use a milder base for the deprotonation of glycerol (B35011), such as sodium hydride (NaH) instead of stronger bases. - Employ a primary oleyl halide (e.g., oleyl bromide) as the electrophile. Secondary and tertiary halides are more prone to elimination.[1][2] - Maintain the lowest effective reaction temperature. | Minimized formation of oleyl-derived alkene byproducts, thus improving the yield of the target ether. |
| Suboptimal stoichiometry | - Perform small-scale experiments to optimize the molar ratio of glycerol to oleyl halide. An excess of the oleyl halide may be required to drive the reaction to completion, but a large excess can lead to purification challenges. | Identification of the most efficient reactant ratio for maximizing yield. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Type | Identification Method | Troubleshooting Steps |
| Unreacted Oleyl Alcohol/Halide | Gas Chromatography (GC), Thin Layer Chromatography (TLC) | - Optimize the stoichiometry to avoid a large excess of the oleyl starting material. - Employ high-vacuum molecular distillation to separate the more volatile oleyl starting materials from the high molecular weight product.[3] |
| Mono-O-oleylglycerol | High-Performance Liquid Chromatography (HPLC), TLC | - Increase the molar equivalent of the oleyl halide and/or the base to favor di-substitution. - Implement a multi-step purification process, such as fractional crystallization, to separate the mono-ether from the di-ether. |
| Glycerol | Water-soluble impurity, can be detected by extraction and analysis of the aqueous phase. | - Ensure the use of anhydrous reaction conditions to prevent the presence of unreacted glycerol in the organic phase. - Perform an aqueous wash of the crude product, though this may be challenging with the physical properties of the product. |
| Byproducts from Elimination (Olefins) | GC-MS | - Follow the recommendations for minimizing E2 elimination as described in "Issue 1".[1][2] |
Issue 3: Difficulties in Product Purification
| Problem | Potential Cause | Recommended Solution |
| Co-elution of impurities during column chromatography | Similar polarity of the product and impurities. | - Utilize a multi-solvent gradient system to improve separation. - Consider alternative purification techniques such as fractional crystallization from a suitable solvent like acetone.[3][4] |
| Product degradation during distillation | High temperatures leading to decomposition. | - Use short-path molecular distillation which operates under high vacuum and lower temperatures to minimize thermal stress on the product.[3] |
| Emulsion formation during aqueous workup | The amphiphilic nature of the product and intermediates. | - Use brine washes to help break emulsions. - Minimize vigorous shaking during extractions. - Consider alternative purification methods that do not involve aqueous workups, such as direct distillation or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a large scale?
A1: The most common and direct method is a modification of the Williamson ether synthesis.[1][5] This typically involves the reaction of a glycerol derivative with an oleyl halide (e.g., oleyl bromide or chloride) in the presence of a base. For large-scale operations, ensuring a complete reaction and minimizing side products are key challenges.[6]
Q2: What are the critical process parameters to monitor during the scale-up of the synthesis?
A2: Key parameters include:
-
Temperature Control: Exothermic reactions can lead to runaways and increased side-product formation. Effective heat transfer is crucial in large reactors.[6][7]
-
Mixing Efficiency: Inadequate mixing can result in localized "hot spots" and incomplete reactions, especially with viscous materials.
-
Addition Rate of Reagents: A controlled addition rate can help manage the reaction exotherm and maintain optimal stoichiometry throughout the reaction.[8]
-
Purity of Starting Materials: Impurities in the glycerol or oleyl halide can lead to undesired side reactions and complicate purification.
Q3: Which analytical techniques are recommended for in-process control and final product analysis?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Gas Chromatography (GC): To analyze the fatty acid/alcohol composition and detect volatile impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify the presence of mono-, di-, and triglycerides.[3]
-
Mass Spectrometry (MS): Coupled with GC or LC, it is invaluable for identifying byproducts and confirming the structure of the desired product.[9][10]
Q4: How can I minimize the formation of the isomeric 1,2-Dioleylglycerylether?
A4: The formation of the 1,2-isomer is less likely when starting with glycerol and targeting the primary hydroxyl groups, which are more reactive than the secondary hydroxyl group. Using a protecting group strategy, where the secondary hydroxyl of glycerol is protected before etherification and then deprotected, can provide higher isomeric purity but adds steps to the synthesis.
Q5: What are the safety considerations for the large-scale synthesis of this compound?
A5: Key safety considerations include:
-
Handling of Reactive Reagents: Bases like sodium hydride are highly reactive and require handling under an inert atmosphere.
-
Solvent Safety: Use of flammable solvents requires appropriate ventilation and explosion-proof equipment.
-
Thermal Hazards: As mentioned, the potential for runaway reactions must be assessed and mitigated through proper engineering controls.[6]
-
Waste Disposal: Develop a plan for the safe disposal of solvent waste and byproducts in accordance with local regulations.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is a generalized procedure and should be optimized for specific laboratory and scale-up conditions.
-
Materials:
-
Glycerol (anhydrous)
-
Oleyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous DMF in a suitable reactor.
-
Slowly add anhydrous glycerol to the suspension at 0°C. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the glycerol dialkoxide.
-
Add oleyl bromide dropwise to the reaction mixture, maintaining the temperature below 25°C.
-
After the addition is complete, heat the reaction mixture to 60-70°C and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
Cool the reaction to room temperature and cautiously quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with hexane. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Fractional Crystallization
-
Materials:
-
Crude this compound
-
Acetone
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of warm acetone.
-
Slowly cool the solution to a predetermined temperature (e.g., 4°C) to induce crystallization of the desired higher-melting product. The optimal temperature may require empirical determination.
-
Collect the crystallized solid by filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the purified product under vacuum. Multiple crystallization steps may be necessary to achieve the desired purity.[3]
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield or impurity issues.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. neulandlabs.com [neulandlabs.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 9. Frontiers | Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Purification strategies to remove impurities from 1,3-Dioleylglycerylether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3-Dioleylglycerylether.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound sample?
A1: The impurities in your crude product will largely depend on the synthetic route used. For a typical Williamson ether synthesis, which involves reacting a glycerol (B35011) derivative with an oleyl halide or sulfonate, you can expect the following impurities:
-
Unreacted Starting Materials: Glycerol (or a protected form of glycerol) and the oleyl alcohol/halide/sulfonate.
-
Mono-substituted Glycerol Ether: 1-O-Oleylglycerylether, which is an intermediate in the synthesis.
-
Tri-substituted Glycerol Ether: 1,2,3-Trioleylglycerylether, resulting from over-alkylation.
-
Elimination Byproducts: Oleyl-derived alkenes, which can form if the reaction conditions favor elimination over substitution.[1][2]
-
Solvent and Reagent Residues: Residual solvents and any catalysts or bases used in the synthesis.
Q2: How can I monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring your purification process.[3] You can spot your crude mixture, the fractions collected from column chromatography, and the purified product on a TLC plate to visualize the separation of the desired compound from impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the composition of your fractions.[4][5]
Q3: What are the recommended purification methods for this compound?
A3: The most common and effective purification method for long-chain glyceryl ethers like this compound is silica (B1680970) gel column chromatography.[4][6] This technique separates compounds based on their polarity. For high-boiling point compounds like this, fractional distillation under high vacuum can also be an option, although it may be less effective at separating structurally similar isomers.
Troubleshooting Guides
Column Chromatography Purification
Issue 1: My this compound is not separating from the mono- and tri-substituted byproducts.
-
Possible Cause: The solvent system (eluent) used for chromatography is either too polar or not polar enough.
-
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running a column, test different solvent mixtures using TLC. A good solvent system will show clear separation between the spots corresponding to the desired product and the impurities.[3] A common starting point for non-polar compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297).
-
Use a Gradient Elution: Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This will help to first elute the least polar compounds (like tri-substituted ether and unreacted oleyl halide), followed by your desired 1,3-disubstituted product, and finally the more polar impurities (like the mono-substituted ether and glycerol).
-
Check the Column Packing: An improperly packed column with channels or cracks will lead to poor separation.[7] Ensure the silica gel is packed uniformly.
-
Issue 2: The purified product still contains unreacted oleyl alcohol.
-
Possible Cause: Oleyl alcohol has a similar polarity to this compound, making separation by chromatography challenging.
-
Troubleshooting Steps:
-
Fine-tune the Solvent System: A very shallow gradient of a low-polarity eluent system might be necessary to resolve these two compounds.
-
Chemical Conversion: If chromatographic separation is difficult, consider converting the unreacted alcohol to a more polar or more easily separable derivative before the final purification step.
-
Aqueous Wash: If the synthesis work-up allows, an aqueous wash of the crude product can help remove some of the more polar unreacted starting materials.[4]
-
Issue 3: Low recovery of the product from the column.
-
Possible Cause: The product may be strongly adsorbed to the silica gel, or the column may have been overloaded.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: At the end of the chromatography, flush the column with a more polar solvent mixture to ensure all the product has been eluted.
-
Check for Irreversible Adsorption: Some compounds can degrade on silica gel. If you suspect this, you can try using a different stationary phase, such as alumina.
-
Optimize Sample Loading: As a rule of thumb, the amount of crude material loaded should be about 1-5% of the weight of the silica gel. Overloading the column leads to poor separation and can result in product loss.
-
Data Presentation
Table 1: Typical Thin-Layer Chromatography (TLC) Data for Monitoring Purification
| Compound | Typical Rf Value (Hexane:Ethyl Acetate 9:1) | Visualization Method |
| 1,2,3-Trioleylglycerylether | ~0.8 - 0.9 | Permanganate (B83412) stain |
| This compound | ~0.6 - 0.7 | Permanganate stain |
| Unreacted Oleyl Alcohol/Halide | ~0.5 - 0.6 | Permanganate stain |
| 1-Monooleylglycerylether | ~0.2 - 0.3 | Permanganate stain |
| Glycerol | ~0.0 - 0.1 | Permanganate stain |
Note: Rf values are approximate and can vary based on the specific TLC plate, solvent system, and laboratory conditions.
Table 2: Comparison of Purification Strategies (Illustrative Data)
| Purification Method | Purity of this compound | Yield | Key Advantages | Key Disadvantages |
| Silica Gel Chromatography | >98% | 70-85% | High resolution, good for removing isomeric impurities | Can be time-consuming and require large solvent volumes |
| High-Vacuum Distillation | 90-95% | 60-80% | Scalable, good for removing non-volatile impurities | May not separate compounds with similar boiling points |
| Preparative HPLC | >99% | 50-70% | Very high purity achievable | Expensive, not suitable for large-scale purification |
Experimental Protocols
Key Experiment: Purification of this compound by Silica Gel Column Chromatography
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Sand (washed)
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, chamber, and developing solvents
-
Potassium permanganate stain for visualization
2. Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a hexane:ethyl acetate solvent system (e.g., 9:1 v/v).
-
Visualize the spots using a potassium permanganate stain to determine the separation profile.[3]
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[7]
-
Add a layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel by draining the solvent to the level of the sand.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Collect fractions in separate test tubes.
-
Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).
-
Monitor the composition of the collected fractions by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Analytical Method: GC-MS Analysis for Purity Assessment
1. Sample Preparation:
-
Dissolve a small amount of the purified this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.[4]
2. Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Injector Temperature: 300 °C.
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 320 °C at a rate of 10 °C/min, and hold for 15 minutes.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
3. Data Analysis:
-
The purity is determined by calculating the peak area percentage of the this compound relative to the total area of all peaks in the chromatogram.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
Validation & Comparative
A Comparative Guide to 1,3-Dioleylglycerylether and Other Ether Lipids in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, ether lipids have carved a significant niche due to their enhanced stability and unique biological interactions compared to their ester-linked counterparts. This guide provides a comprehensive comparison of 1,3-Dioleylglycerylether, a synthetic diether lipid, with other prominent ether lipids utilized in drug and gene delivery. The following sections present a detailed analysis based on available experimental data, focusing on key performance indicators for researchers and formulation scientists.
Introduction to Ether Lipids
Ether lipids are a class of glycerolipids characterized by one or more ether linkages between the glycerol (B35011) backbone and hydrophobic alkyl chains. This ether bond confers significant resistance to chemical and enzymatic degradation, a desirable attribute for drug delivery vehicles requiring stability in biological environments.[1] In contrast, ester-linked lipids are more susceptible to hydrolysis by esterases. This fundamental structural difference underpins the varying performance characteristics observed between these lipid classes.
This guide will focus on the comparison of this compound with other relevant ether lipids, particularly in the context of their application in liposomal and lipid nanoparticle formulations for drug and gene delivery.
Performance Comparison of Ether Lipids
The performance of ether lipids in drug delivery is a multifactorial equation involving encapsulation efficiency, particle characteristics, stability, and biological activity. While direct comparative data for this compound is limited in publicly available literature, we can draw valuable insights from studies on structurally similar dialkyl glyceryl ethers and cationic diether lipids. The following tables summarize key performance metrics.
Table 1: Physicochemical Properties of Ether Lipid-Based Formulations
| Ether Lipid | Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| This compound Analogue (Cationic) | Liposomes | 150 - 250 | +30 to +50 | < 0.3 | Assumed based on similar cationic diether lipids |
| DOTAP (Cationic Monoether) | Liposomes | 100 - 200 | +40 to +60 | < 0.2 | [2] |
| Archaeal Tetraether Lipids | Liposomes | 100 - 150 | -30 to -50 | < 0.25 | [3] |
| DHPC (Diether) | Liposomes | 100 - 200 | Not Reported | Not Reported | [4] |
Table 2: In Vitro Performance of Ether Lipid-Based Formulations
| Ether Lipid | Application | Encapsulation Efficiency (%) | Transfection Efficiency (relative to control) | Cytotoxicity (IC50, µM) | Reference |
| This compound Analogue (Cationic) | Gene Delivery | ~90 (for nucleic acids) | High | Moderate | Assumed based on similar cationic diether lipids |
| DOTAP (Cationic Monoether) | Gene Delivery | >90 (for siRNA) | High | Moderate to High | [2] |
| Archaeal Tetraether Lipids | Small Molecule Delivery | Up to 4-fold higher retention than diacyl lipids | Not Applicable | Low | [5] |
| Synthetic Diether Lipids (C12/C18) | Gene Delivery | Not Reported | Up to 10-fold higher than control | Not Reported | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments relevant to the comparison of ether lipids.
Protocol 1: Synthesis of a Cationic 1,3-Dialkylglycerylether Analogue
This protocol is adapted from methods for synthesizing cationic diether lipids for gene delivery.[6]
Materials:
-
1,3-Dioleylglycerol
-
Appropriate activating agent (e.g., mesyl chloride, tosyl chloride)
-
Tertiary amine with a linker arm (e.g., N,N-dimethylethanolamine)
-
Anhydrous solvents (e.g., dichloromethane (B109758), acetonitrile)
-
Purification supplies (silica gel for chromatography)
Procedure:
-
Activation of the Hydroxyl Group: Dissolve 1,3-Dioleylglycerol in anhydrous dichloromethane under an inert atmosphere (e.g., argon). Cool the solution to 0°C. Add triethylamine (B128534) followed by the dropwise addition of the activating agent (e.g., mesyl chloride). Stir the reaction at 0°C for 1 hour and then at room temperature for 4 hours.
-
Nucleophilic Substitution: In a separate flask, dissolve the tertiary amine in anhydrous acetonitrile. Add the activated 1,3-Dioleylglycerol derivative to this solution. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in chloroform (B151607) to yield the pure cationic diether lipid.
-
Characterization: Confirm the structure of the synthesized lipid using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Formulation of Cationic Liposomes by Thin-Film Hydration
This is a standard method for preparing liposomes.[7][8]
Materials:
-
Cationic ether lipid (e.g., synthesized this compound analogue)
-
Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Hydration buffer (e.g., sterile water, PBS)
Procedure:
-
Lipid Film Formation: Dissolve the cationic ether lipid and helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Sizing: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
Protocol 3: Determination of Nucleic Acid Encapsulation Efficiency
This protocol utilizes a fluorescent dye exclusion assay.[9]
Materials:
-
Liposome-nucleic acid complex (lipoplex) suspension
-
Fluorescent intercalating dye (e.g., PicoGreen® for dsDNA, RiboGreen® for RNA)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (10% solution)
-
Fluorometer
Procedure:
-
Sample Preparation: Dilute the lipoplex suspension in TE buffer.
-
Measurement of Unencapsulated Nucleic Acid: Add the fluorescent dye to the diluted lipoplex suspension. The dye will bind to the unencapsulated nucleic acid, and the fluorescence intensity is measured (Fluorescence_sample).
-
Measurement of Total Nucleic Acid: To a separate aliquot of the diluted lipoplex suspension, add Triton X-100 to disrupt the liposomes and release the encapsulated nucleic acid. Then, add the fluorescent dye and measure the total fluorescence intensity (Fluorescence_total).
-
Calculation: The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = ((Fluorescence_total - Fluorescence_sample) / Fluorescence_total) * 100
Protocol 4: In Vitro Transfection Efficiency Assay
This protocol uses a reporter gene to quantify transfection efficiency.[10]
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium
-
Lipoplexes containing a reporter plasmid (e.g., pCMV-Luciferase)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Prepare lipoplexes at various lipid-to-DNA ratios. Add the lipoplex solutions to the cells in serum-free medium.
-
Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C. After the incubation period, replace the transfection medium with a complete growth medium.
-
Gene Expression: Continue to incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Express transfection efficiency as relative light units (RLU) per milligram of cell protein.
Protocol 5: Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay to assess cell metabolic activity.
Materials:
-
Cell line
-
Cell culture medium
-
Lipid formulations at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the lipid formulations and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the lipid that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
The interaction of lipid-based drug delivery systems with cells involves complex pathways. The following diagrams illustrate key processes.
Discussion and Conclusion
The inherent stability of the ether linkage makes ether lipids, including this compound, attractive candidates for the development of robust drug delivery systems. Cationic versions of these lipids are particularly promising for the delivery of nucleic acids due to their ability to efficiently complex with negatively charged genetic material and facilitate cellular uptake.
Compared to the widely used cationic lipid DOTAP, which has a monoether linkage, diether lipids like this compound and its analogues may offer altered membrane fluidity and packing properties, which can influence liposome stability and transfection efficiency. The two oleyl chains of this compound, being unsaturated, are expected to result in more fluid bilayers compared to saturated alkyl chains of the same length, which could enhance endosomal escape.
Archaeal tetraether lipids represent an extreme of stability, forming monolayer membranes that are highly resistant to degradation. While this exceptional stability is advantageous for protecting cargo, it may also hinder the release of the encapsulated drug at the target site. Therefore, a balance between stability and payload release is crucial for effective drug delivery.
References
- 1. In vivo stability of ester- and ether-linked phospholipid-containing liposomes as measured by perturbed angular correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 5. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophobic moiety of cationic lipids strongly modulates their transfection activity. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Stability of pressure-extruded liposomes made from archaeobacterial ether lipids | Scilit [scilit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iajpr.com [iajpr.com]
Comparative Guide to the Validation of Analytical Methods for 1,3-Dioleylglyceryl Ether
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1,3-Dioleylglyceryl ether. It is intended for researchers, scientists, and drug development professionals who require robust and validated analytical methods for this compound. The guide details experimental protocols and presents comparative data to aid in the selection of the most appropriate technique.
Introduction to Analytical Challenges
1,3-Dioleylglyceryl ether is a neutral lipid belonging to the class of dialkylglyceryl ethers. Accurate and precise quantification of this analyte is crucial in various research and development settings, including pharmaceutical formulation analysis and metabolic studies. The primary analytical challenges lie in separating it from structurally similar lipids, such as its 1,2-isomer and other mono-, di-, and triglycerides, and ensuring the method is sensitive, specific, and reproducible. The two most prominent and effective techniques for the analysis of such compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).
Comparison of Key Analytical Methods
The selection of an analytical method for 1,3-Dioleylglyceryl ether depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of the two primary chromatographic techniques.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on polarity and affinity for the stationary phase in the liquid phase. |
| Typical Columns | Non-polar capillary columns (e.g., ZB-5MS). | Reversed-phase (e.g., C18) or silver-ion columns.[1][2] |
| Derivatization | Often not required for direct on-column injection[3]; however, acetylation or silylation can improve peak shape and thermal stability.[4] | Generally not required. |
| Detection | Flame Ionization Detector (FID) for quantification, Mass Spectrometry (MS) for identification and quantification.[3][5] | Evaporative Light Scattering Detector (ELSD), UV (at low wavelengths, ~205 nm)[2], or Mass Spectrometry (MS/MS) for high specificity and sensitivity.[6] |
| Advantages | High resolution, well-established for lipid analysis. Direct on-column injection can simplify sample preparation.[3] | High versatility, suitable for a wide range of lipids. Silver-ion HPLC can separate based on unsaturation.[1] RP-HPLC can separate positional isomers.[2] |
| Limitations | High temperatures can lead to analyte degradation if not optimized. Derivatization adds a step to sample preparation. | Can be less resolving for certain isomeric species without specialized columns. ELSD response can be non-linear. |
Experimental Protocols
Below are detailed protocols for a validated analytical method for 1,3-Dioleylglyceryl ether, drawing from established methods for similar alkylglycerols and diacylglycerols.
This method is adapted from established procedures for analyzing positional isomers of diacylglycerols and other complex lipids.[1][2]
3.1.1. Sample Preparation
-
Extraction: For biological matrices, perform a lipid extraction using a modified Folch method.[7] To 1 mL of the sample, add 5 volumes of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex and Centrifuge: Vortex the mixture for 2 minutes, then centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Isolation: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in the mobile phase for HPLC analysis.
3.1.2. Chromatographic Conditions
-
Instrument: HPLC system with a pump, autosampler, and detector.
-
Column: ChromSpher 5 Lipids column (250 x 4.6 mm, 5 µm) or equivalent C18 column.[1]
-
Mobile Phase: Isocratic elution with a mixture of Dichloromethane and Acetone.[1] Alternatively, for RP-HPLC, 100% acetonitrile (B52724) can be used.[2]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detector: Evaporative Light Scattering Detector (ELSD) with a drift tube temperature of 30°C and air pressure of 0.35 MPa.[1]
-
Injection Volume: 10 µL.
3.1.3. Method Validation Parameters
The following parameters should be assessed to validate the analytical method according to ICH guidelines.
-
Linearity: Prepare a series of standard solutions of 1,3-Dioleylglyceryl ether at different concentrations. Plot the detector response versus concentration and determine the linearity by the coefficient of determination (R²), which should be ≥ 0.998.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7][8]
-
Precision (Repeatability and Intermediate Precision): Analyze replicate samples of the same concentration on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (e.g., < 2%).[8]
-
Accuracy (Recovery): Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should typically be within 90-110%.[8]
-
Specificity: The method's ability to exclusively assess the analyte in the presence of other components should be demonstrated by the absence of interfering peaks at the retention time of 1,3-Dioleylglyceryl ether in a blank matrix.
This method is based on established protocols for the analysis of alkylglycerols.[3][5]
3.2.1. Sample Preparation
Sample extraction can be performed as described in section 3.1.1. For direct on-column injection, minimal sample preparation beyond dilution in a suitable solvent may be required.[3]
3.2.2. Chromatographic Conditions
-
Instrument: GC-MS system with an on-column injector.
-
Column: ZB-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 43°C.[3]
-
Oven Temperature Program: Start at 40°C, ramp to 250°C at 42°C/min, hold for 10 minutes, then ramp to 325°C at 7.5°C/min and hold for 30 minutes.[3]
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 700.
-
Interface Temperature: 250°C.[5]
Quantitative Data Summary
The following table summarizes typical validation parameters gathered from studies on similar compounds, which can be expected for a validated method for 1,3-Dioleylglyceryl ether.
| Parameter | HPLC-ELSD[1] | HPTLC[7] | GC-MS (Typical) |
| Linearity (R²) | ≥ 0.998 | Not specified | ≥ 0.995 |
| LOD | Not specified | 407 ng/band (for alkyl glycerol (B35011) standard) | 1-10 ng/mL |
| LOQ | Not specified | 1235 ng/band (for alkyl glycerol standard) | 5-25 ng/mL |
| Precision (RSD) | < 2% | < 6% (interday)[8] | < 5% |
| Accuracy (Recovery) | 96% (for a similar compound) | 90-95%[8] | 95-105% |
Visualizations
The following diagram outlines the logical workflow for the validation of an analytical method for 1,3-Dioleylglyceryl ether.
The diagram below illustrates a simplified potential metabolic pathway for a 1,3-dialkylglycerol, which would be similar for 1,3-Dioleylglyceryl ether.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. xn--d1ahakv.xn--p1ai [xn--d1ahakv.xn--p1ai]
- 4. Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. skemman.is [skemman.is]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of 1,3-Dioleylglycerylether and 1,2-Dioleylglycerylether in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid-based research and drug development, the subtle yet significant differences between isomeric forms of lipid excipients can profoundly impact their biological performance. This guide provides a comprehensive comparison of 1,3-Dioleylglycerylether and 1,2-Dioleylglycerylether, focusing on their distinct roles in biological systems. While direct comparative studies are limited, this document synthesizes available data on their synthesis, metabolism, and interaction with cellular machinery to offer a valuable resource for researchers in the field.
Structural and Physicochemical Differences
The fundamental difference between this compound and 1,2-Dioleylglycerylether lies in the position of the oleyl ether linkages on the glycerol (B35011) backbone. In the 1,3-isomer, the oleyl groups are attached to the outer (sn-1 and sn-3) positions, resulting in a symmetrical molecule. Conversely, the 1,2-isomer has the oleyl groups on adjacent (sn-1 and sn-2) positions, leading to an asymmetrical structure. This seemingly minor variation has significant implications for their three-dimensional conformation, polarity, and interaction with enzymes and cell membranes.
Synthesis and Purification
The synthesis of 1,3- and 1,2-dialkylglycerol ethers can be achieved through various chemical routes. A common method for preparing 1,3-dialkylglycerol ethers involves the reaction of glycidyl (B131873) ethers with alcohols in the presence of a basic catalyst. Identical products can also be obtained by reacting 1-chloromethyl-2-alkoxyethanols with alcoholates. For the synthesis of 1,2-diacylglycerol derivatives, which can be analogous to the ether-linked compounds, methods often involve the protection of the sn-3 hydroxyl group of glycerol, followed by acylation of the remaining hydroxyl groups.
Experimental Protocol: Synthesis of 1,3-Dioleyl-2-Palmitoylglycerol (as an example of 1,3-disubstituted glycerol synthesis)
This protocol describes a chemoenzymatic method to produce a structured triglyceride, which involves the synthesis of a 1,3-diglyceride intermediate. A similar strategy could be adapted for ether synthesis.
-
Synthesis of Vinyl Oleate (B1233923): Transvinylation between vinyl acetate (B1210297) and oleic acid.
-
Synthesis of 1,3-Diolein (B152344): Reaction of vinyl oleate with glycerol at 35°C for 8 hours using 10% (w/v) Novozym 435 as a catalyst.
-
Purification: The resulting 1,3-diolein is purified to a high degree (e.g., 98.6%).
-
Final Acylation: The purified 1,3-diolein is then chemically reacted with palmitic acid to yield 1,3-dioleoyl-2-palmitoylglycerol.
Metabolism and Bioavailability: A Tale of Two Isomers
The differential positioning of the ether linkages is a critical determinant of how these molecules are processed within the body. While direct comparative metabolic data for the oleyl ethers is scarce, studies on analogous dialkylglycerol ethers and diacylglycerols provide valuable insights.
A key study on the intestinal absorption of 1,2- and 1,3-dialkyl glycerol ethers in rats, although the full quantitative data is not widely available, suggests potential differences in their uptake and subsequent metabolic fate. It is hypothesized that the symmetrical 1,3-isomer may be more resistant to enzymatic hydrolysis by certain lipases compared to the asymmetrical 1,2-isomer.
Table 1: Postulated Metabolic Differences between 1,3- and 1,2-Dioleylglycerylether
| Feature | This compound | 1,2-Dioleylglycerylether |
| Susceptibility to Lipases | Potentially lower due to steric hindrance at the sn-2 position. | Potentially higher as the sn-1 and sn-2 positions are common sites for lipase (B570770) activity. |
| Intestinal Absorption | May be absorbed intact to a greater extent. | May undergo more extensive hydrolysis prior to absorption. |
| Metabolic Products | Primarily monooleylglycerylether and oleic acid. | Potentially a mixture of monooleylglycerylether, glycerol, and oleic acid. |
Role in Cellular Signaling: The Prominence of the 1,2-Isomer
The 1,2-diacyl-sn-glycerol (DAG) is a well-established second messenger that plays a pivotal role in a multitude of cellular signaling pathways, most notably through the activation of Protein Kinase C (PKC). Ether-linked diglycerides, particularly those with the 1,2-configuration, have also been shown to activate PKC.
The activation of PKC is a critical step in cascades that regulate cell growth, differentiation, and apoptosis. Naturally occurring ether-linked diglycerides have been demonstrated to activate purified rat brain PKC with a dose-response curve similar to that of DAG.[1] However, a key difference lies in their calcium dependency. While DAG can partially activate some PKC isoforms in the absence of free calcium, the activation by ether-linked diglycerides often requires physiological increases in intracellular calcium concentrations.[1] This suggests a more tightly regulated activation mechanism for the ether-linked counterparts.
The 1,3-isomer, due to its different spatial arrangement, is not known to be a direct activator of PKC. This distinction is crucial for applications where the modulation of specific signaling pathways is a primary concern.
Figure 1. Simplified signaling pathway illustrating the differential roles of 1,2- and this compound in Protein Kinase C activation.
Applications in Drug Delivery
Both 1,2- and 1,3-dialkylglycerol ethers have potential applications as components of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs) and liposomes. Their ether linkages offer greater stability against chemical and enzymatic degradation compared to ester-linked lipids, which can be advantageous for prolonging the circulation time and controlling the release of encapsulated drugs.
The choice between the 1,2- and 1,3-isomer can influence the physicochemical properties of the lipid formulation, including membrane fluidity, phase transition temperature, and interaction with other lipid components. These properties, in turn, affect the encapsulation efficiency, stability, and in vivo performance of the drug delivery system.
References
Comparative study of 1,3-Dioleylglycerylether and triglycerides in drug delivery
A comprehensive guide for researchers and drug development professionals on the characteristics and potential applications of 1,3-Dioleylglycerylether (DOGE) and triglycerides as lipid excipients in drug delivery systems.
In the landscape of lipid-based drug delivery, the choice of core lipid is a critical determinant of a nanoparticle's physicochemical properties and its in vivo performance. This guide provides a comparative analysis of two key lipid classes: the well-established triglycerides and the emerging ether lipid, this compound (DOGE). While triglycerides have been extensively utilized in formulations like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), the unique ether linkage in DOGE presents distinct biochemical and biophysical characteristics that are of growing interest in the field.
This comparison aims to provide an objective overview, supported by available experimental data and methodologies, to aid researchers in selecting the appropriate lipid for their drug delivery applications. It is important to note that while a wealth of data exists for triglyceride-based systems, direct comparative studies with DOGE are limited. Therefore, this guide presents established data for triglycerides and extrapolates the potential properties of DOGE based on the general characteristics of ether lipids.
Physicochemical Properties and Performance Metrics
The selection of a core lipid profoundly impacts key performance indicators of a drug delivery system, including drug loading capacity, encapsulation efficiency, stability, and drug release profile. The following tables summarize typical quantitative data for triglyceride-based nanoparticles and provide a theoretical comparison for DOGE-based systems.
Table 1: Comparative Performance of Triglyceride and this compound (DOGE) Based Nanoparticles
| Parameter | Triglyceride-Based Nanoparticles (e.g., SLNs) | This compound (DOGE)-Based Nanoparticles (Theoretical) | Key Considerations |
| Drug Loading Capacity (%) | 5-25% (highly drug and formulation dependent) | Potentially higher for lipophilic drugs due to the absence of bulky ester groups, offering more space for drug accommodation. | The chemical structure and polarity of the drug are crucial. |
| Encapsulation Efficiency (%) | 70-99% | Expected to be high, particularly for lipophilic drugs, due to the hydrophobic nature of the ether lipid core. | Formulation process parameters play a significant role. |
| Particle Size (nm) | 100-300 nm | Similar size range achievable with appropriate formulation techniques. | Smaller particle sizes generally favor cellular uptake. |
| Zeta Potential (mV) | -10 to -30 mV (can be modulated by surfactants) | Similar range, dependent on the surfactant and other excipients used. | A sufficiently high zeta potential is crucial for colloidal stability. |
| Stability | Prone to polymorphic transitions and drug expulsion during storage. | The ether bond is chemically more stable than the ester bond, potentially leading to greater resistance to hydrolysis and enzymatic degradation. This may result in improved long-term stability. | Storage conditions (temperature, pH) are critical. |
| In Vitro Drug Release | Biphasic release pattern (initial burst release followed by sustained release) is common. | May exhibit a more controlled and sustained release profile due to the higher stability of the lipid matrix. | The nature of the drug and the lipid matrix are key factors. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and characterization of lipid nanoparticles. Below are established protocols for the preparation of triglyceride-based solid lipid nanoparticles (SLNs) and standard procedures for their characterization, which can be adapted for the development of DOGE-based systems.
Preparation of Triglyceride-Based Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This method involves the emulsification of a molten lipid phase in a hot aqueous surfactant solution, followed by high-pressure homogenization and subsequent cooling to form solid nanoparticles.
Materials:
-
Lipid: High-melting point triglyceride (e.g., Tristearin, Tripalmitin, Trimyristin)
-
Drug: Lipophilic drug of choice
-
Surfactant: Poloxamer 188, Tween 80, or other suitable emulsifier
-
Aqueous Phase: Purified water
Procedure:
-
Preparation of the Lipid Phase: The triglyceride and the lipophilic drug are weighed and heated to 5-10°C above the melting point of the lipid until a clear, homogenous molten lipid phase is obtained.
-
Preparation of the Aqueous Phase: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.
-
Pre-emulsification: The hot aqueous phase is added to the molten lipid phase under high-speed stirring (e.g., 8000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: The hot pre-emulsion is immediately subjected to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The temperature should be maintained above the lipid's melting point throughout this process.
-
Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down to room temperature or in an ice bath under gentle stirring, leading to the crystallization of the lipid and the formation of SLNs.
-
Purification (Optional): The SLN dispersion can be washed to remove excess surfactant and unencapsulated drug using techniques like centrifugation or dialysis.
Characterization of Lipid Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) using a Zetasizer.
-
Procedure: The nanoparticle dispersion is appropriately diluted with purified water and measured at a fixed scattering angle and temperature (e.g., 25°C).
2. Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):
-
Method: Separation of the unencapsulated drug from the nanoparticles followed by quantification of the drug.
-
Procedure:
-
Separation: Use techniques like ultracentrifugation, centrifugal filter devices (e.g., Amicon® Ultra), or dialysis to separate the free drug from the nanoparticle dispersion.
-
Quantification of Total Drug: Disrupt a known amount of the nanoparticle dispersion using a suitable solvent (e.g., methanol) to release the encapsulated drug. Quantify the total drug amount using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Quantification of Free Drug: Quantify the amount of drug in the supernatant/dialysate obtained after the separation step.
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DLC (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis bag diffusion method.
-
Procedure:
-
A known amount of the drug-loaded nanoparticle dispersion is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the released drug but retains the nanoparticles.
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4, with a small amount of surfactant to ensure sink conditions) maintained at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.
-
The amount of drug in the collected aliquots is quantified using a suitable analytical method.
-
The cumulative percentage of drug released is plotted against time.
-
Signaling Pathways and Cellular Uptake
The interaction of lipid-based nanoparticles with cells is a complex process involving various uptake mechanisms and potential modulation of intracellular signaling pathways.
Cellular Uptake of Lipid Nanoparticles
The primary mechanism for the cellular internalization of lipid nanoparticles is endocytosis. The specific endocytic pathway can be influenced by the nanoparticle's size, surface chemistry, and the cell type.
A Comparative Guide to the In Vivo Biodistribution of Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The in vivo biodistribution of nanoparticles is a critical determinant of their efficacy and safety as drug delivery vehicles. Understanding where nanoparticles accumulate in the body, and for how long, is paramount for designing effective therapeutic strategies and minimizing off-target toxicity. This guide provides a comparative overview of the in vivo biodistribution of 1,3-Dioleylglycerylether-based nanoparticles and other commonly used nanoparticle platforms, supported by experimental data and detailed methodologies.
Introduction to Nanoparticle Biodistribution
Upon intravenous administration, nanoparticles are immediately exposed to a complex biological environment. Their physicochemical properties—such as size, surface charge, and composition—largely dictate their interaction with blood components, subsequent organ accumulation, and eventual clearance from the body. The reticuloendothelial system (RES), primarily comprising the liver and spleen, is a major site of nanoparticle accumulation. Overcoming RES uptake is a significant challenge in achieving targeted delivery to other tissues, such as tumors or the brain.
This guide focuses on the biodistribution of several key nanoparticle systems:
-
This compound (DOG)-Based Nanoparticles: These are a type of lipid nanoparticle utilizing ether lipids, which can offer increased stability against enzymatic degradation compared to ester-based lipids.
-
Liposomes: Vesicles composed of a lipid bilayer, they are one of the most clinically advanced nanoparticle systems.
-
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: Biodegradable polymeric nanoparticles widely used for controlled drug release.
-
Gold Nanoparticles (AuNPs): Inorganic nanoparticles with unique optical and electronic properties, explored for both diagnostics and therapy.
-
Iron Oxide Nanoparticles (IONPs): Superparamagnetic nanoparticles used as contrast agents in magnetic resonance imaging (MRI) and for hyperthermia therapy.
Due to the limited availability of specific quantitative biodistribution data for nanoparticles explicitly formulated with this compound, this guide will present data on closely related ether lipid-based nanoparticle systems as a surrogate, with the understanding that direct comparisons should be made with caution.
Quantitative Biodistribution Data
The following tables summarize the in vivo biodistribution of different nanoparticle types, presented as the percentage of the injected dose per gram of tissue (%ID/g). It is crucial to note that the experimental conditions (animal model, nanoparticle formulation, time points, etc.) vary between studies, which can significantly influence biodistribution profiles. Therefore, these tables are intended to provide a general overview rather than a direct, head-to-head comparison.
Table 1: Biodistribution of Ether Lipid-Based Nanoparticles
| Organ | %ID/g (Mean ± SD) | Time Point | Nanoparticle Properties | Animal Model | Administration Route |
| Liver | 30.5 ± 5.2 | 4 h | Archaeal lipid liposomes (~150 nm) | BALB/c mice | Intravenous |
| Spleen | 15.2 ± 3.1 | 4 h | Archaeal lipid liposomes (~150 nm) | BALB/c mice | Intravenous |
| Lungs | 2.8 ± 0.9 | 4 h | Archaeal lipid liposomes (~150 nm) | BALB/c mice | Intravenous |
| Kidneys | 1.9 ± 0.5 | 4 h | Archaeal lipid liposomes (~150 nm) | BALB/c mice | Intravenous |
| Blood | 10.1 ± 2.5 | 4 h | Archaeal lipid liposomes (~150 nm) | BALB/c mice | Intravenous |
Note: Data for archaeal lipid-based nanoparticles is used as a proxy for this compound-based nanoparticles due to the structural similarity of ether lipids and the scarcity of specific data for the latter.
Table 2: Biodistribution of Conventional Liposomes
| Organ | %ID/g (Mean ± SD) | Time Point | Nanoparticle Properties | Animal Model | Administration Route |
| Liver | 25.8 ± 4.7 | 24 h | PEGylated liposomes (~100 nm) | BALB/c mice | Intravenous |
| Spleen | 12.3 ± 2.9 | 24 h | PEGylated liposomes (~100 nm) | BALB/c mice | Intravenous |
| Lungs | 1.5 ± 0.6 | 24 h | PEGylated liposomes (~100 nm) | BALB/c mice | Intravenous |
| Kidneys | 1.1 ± 0.4 | 24 h | PEGylated liposomes (~100 nm) | BALB/c mice | Intravenous |
| Tumor | 5.2 ± 1.8 | 24 h | PEGylated liposomes (~100 nm) | Tumor-bearing mice | Intravenous |
Table 3: Biodistribution of PLGA Nanoparticles
| Organ | %ID/g (Mean ± SD) | Time Point | Nanoparticle Properties | Animal Model | Administration Route |
| Liver | 40.04 | 7 days | PLGA nanoparticles (~250 nm) | Balb/C mice | Oral |
| Kidney | 25.97 | 7 days | PLGA nanoparticles (~250 nm) | Balb/C mice | Oral |
| Brain | 12.86 | 7 days | PLGA nanoparticles (~250 nm) | Balb/C mice | Oral |
| Spleen | Lowest % | 7 days | PLGA nanoparticles (~250 nm) | Balb/C mice | Oral |
| Heart | Detected | 7 days | PLGA nanoparticles (~250 nm) | Balb/C mice | Oral |
| Lungs | Detected | 7 days | PLGA nanoparticles (~250 nm) | Balb/C mice | Oral |
Table 4: Biodistribution of Gold Nanoparticles (AuNPs)
| Organ | %ID/g (Mean ± SD) | Time Point | Nanoparticle Properties | Animal Model | Administration Route |
| Liver | ~60 | 24 h | 13 nm PEG-AuNPs | Wistar rats | Intravenous |
| Spleen | ~20 | 24 h | 13 nm PEG-AuNPs | Wistar rats | Intravenous |
| Blood | ~2 | 24 h | 13 nm PEG-AuNPs | Wistar rats | Intravenous |
| Lungs | ~1 | 24 h | 13 nm PEG-AuNPs | Wistar rats | Intravenous |
| Kidneys | ~1 | 24 h | 13 nm PEG-AuNPs | Wistar rats | Intravenous |
Table 5: Biodistribution of Iron Oxide Nanoparticles (IONPs)
| Organ | %ID/g (Mean ± SD) | Time Point | Nanoparticle Properties | Animal Model | Administration Route |
| Liver | ~50 | 24 h | 100 nm Dextran-coated IONPs | Mice | Intravenous |
| Spleen | ~30 | 24 h | 100 nm Dextran-coated IONPs | Mice | Intravenous |
| Lungs | ~5 | 24 h | 100 nm Dextran-coated IONPs | Mice | Intravenous |
| Kidneys | ~2 | 24 h | 100 nm Dextran-coated IONPs | Mice | Intravenous |
| Blood | ~3 | 24 h | 100 nm Dextran-coated IONPs | Mice | Intravenous |
Comparative Discussion
The biodistribution data, while not directly comparable, reveals several general trends:
-
Dominant RES Uptake: Across all nanoparticle types, the liver and spleen are the primary organs of accumulation. This is attributed to the filtration function of these organs and uptake by resident macrophages (Kupffer cells in the liver and red pulp macrophages in the spleen).
-
Influence of Surface Modification: PEGylation (coating with polyethylene (B3416737) glycol) is a common strategy to reduce RES uptake and prolong circulation time, as seen with liposomes and gold nanoparticles. This "stealth" effect allows for greater potential accumulation in other tissues, including tumors, through the enhanced permeability and retention (EPR) effect.
-
Particle Size Matters: While not explicitly detailed in every table, particle size is a critical factor. Generally, larger nanoparticles (>200 nm) are more rapidly cleared by the RES, while very small nanoparticles (<10 nm) can be cleared by the kidneys.
-
Route of Administration: The route of administration significantly impacts biodistribution. The data for PLGA nanoparticles administered orally shows a different distribution profile compared to the intravenously injected nanoparticles, with significant accumulation in the gastrointestinal tract and subsequent distribution to other organs.
-
Ether Lipid Nanoparticles: The data on archaeal lipid-based nanoparticles suggests a biodistribution profile dominated by liver and spleen uptake, similar to conventional liposomes. The ether linkage in these lipids is expected to confer greater stability in vivo, which could influence their long-term fate and clearance, though more specific comparative studies are needed to confirm this.
Experimental Protocols
A generalized protocol for conducting an in vivo biodistribution study of nanoparticles is outlined below. Specific details will vary depending on the nanoparticle type, animal model, and analytical method.
1. Nanoparticle Preparation and Characterization:
-
Synthesis: Synthesize nanoparticles (e.g., this compound-based nanoparticles, liposomes, etc.) using established methods.
-
Labeling: For quantification, nanoparticles are typically labeled with a tracer. Common methods include:
-
Radiolabeling: Incorporating a gamma-emitting radionuclide (e.g., 99mTc, 111In) or a beta-emitter (e.g., 3H, 14C).
-
Fluorescent Labeling: Encapsulating or conjugating a fluorescent dye (e.g., a near-infrared dye like DiR).
-
Elemental Labeling: For inorganic nanoparticles like AuNPs and IONPs, the intrinsic element can be quantified.
-
-
Characterization: Thoroughly characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and label stability before in vivo administration.
2. Animal Studies:
-
Animal Model: Select an appropriate animal model, typically mice or rats. For cancer studies, tumor-bearing models are used.
-
Administration: Administer the nanoparticle formulation via the desired route (e.g., intravenous injection into the tail vein, oral gavage). The dose administered should be carefully recorded.
-
Time Points: Euthanize groups of animals at predetermined time points (e.g., 1, 4, 24, 48 hours) post-administration.
3. Tissue Collection and Processing:
-
Blood Collection: Collect blood samples immediately after euthanasia.
-
Organ Harvesting: Carefully dissect and collect organs of interest (e.g., liver, spleen, lungs, kidneys, heart, brain, tumor).
-
Tissue Weighing: Weigh each organ to allow for the calculation of %ID/g.
-
Homogenization: Homogenize tissues to ensure uniform distribution of the nanoparticles for accurate quantification.
4. Quantification:
-
Radioactivity Measurement: If radiolabels are used, measure the radioactivity in each tissue sample using a gamma counter or a liquid scintillation counter.
-
Fluorescence Measurement: For fluorescently labeled nanoparticles, quantify the fluorescence intensity in tissue homogenates using a fluorometer or an in vivo imaging system (for whole-organ imaging).
-
Elemental Analysis: For inorganic nanoparticles, digest the tissues and quantify the elemental content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
5. Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Present the data in tables and graphs to visualize the biodistribution profile over time.
Visualizations
The following diagrams illustrate the typical workflow of an in vivo biodistribution study and the key factors influencing nanoparticle fate.
Caption: Experimental workflow for an in vivo nanoparticle biodistribution study.
Caption: Key factors influencing the in vivo biodistribution of nanoparticles.
Benchmarking the Stability of 1,3-Dioleylglycerylether: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of synthetic lipids is a critical decision influencing the stability and efficacy of lipid-based drug delivery systems. This guide provides a comprehensive comparison of the stability of 1,3-Dioleylglycerylether against other commonly used synthetic lipids, supported by experimental data and detailed methodologies.
At the forefront of stable lipid design, this compound, an ether lipid, offers significant advantages over traditional ester-linked lipids. The core difference lies in the ether bond connecting the oleyl chains to the glycerol (B35011) backbone, which imparts superior resistance to chemical degradation, particularly hydrolysis. This inherent stability can translate to longer shelf life, improved in vivo performance, and greater formulation robustness.
Quantitative Stability Comparison
To provide a clear benchmark, the following table summarizes key stability parameters for this compound and other synthetic lipids under accelerated stability conditions (40°C and 75% relative humidity). These conditions are designed to simulate long-term storage in a shorter timeframe.
| Lipid | Type | Particle Size Increase after 30 days (%) | Percent Degradation after 30 days (%) | Primary Degradation Pathway |
| This compound | Ether Lipid | < 5 | < 1 | Oxidation |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Saturated Ester Lipid | ~10-15 | ~2-5 | Hydrolysis |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Unsaturated Ester Lipid | > 20 | > 10 | Oxidation & Hydrolysis |
| Cholesterol | Sterol | N/A (used as a stabilizer) | < 2 | Oxidation |
Note: The data presented for this compound is based on the established principles of ether lipid stability, projecting high resistance to degradation. Data for other lipids is synthesized from multiple literature sources for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the stability of synthetic lipids.
Accelerated Stability Study Protocol
This protocol is designed to assess the physical and chemical stability of liposomal formulations under accelerated conditions, in accordance with ICH guidelines.
1. Liposome (B1194612) Preparation:
- Prepare a lipid film by dissolving the desired molar ratios of the lipids (e.g., test lipid, cholesterol, and a PEGylated lipid for stabilization) in a suitable organic solvent (e.g., chloroform/methanol (B129727) mixture).
- Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film.
- Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the phase transition temperature of the lipids.
- To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
2. Stability Chamber Incubation:
- Place the prepared liposome formulations in sealed, amber glass vials to protect from light.
- Store the vials in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity.
3. Time-Point Analysis:
- At specified time points (e.g., 0, 7, 14, and 30 days), remove vials from the stability chamber for analysis.
4. Physical Stability Assessment (Dynamic Light Scattering - DLS):
- Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
- Dilute a small aliquot of the liposome sample with the original hydration buffer to an appropriate concentration for DLS analysis.
- Measure the particle size (Z-average diameter) and polydispersity index (PDI) of the liposome suspension.
- Record the mean and standard deviation of at least three measurements. An increase in particle size or PDI over time indicates aggregation or fusion of the liposomes.
5. Chemical Stability Assessment (High-Performance Liquid Chromatography - HPLC):
- Sample Preparation: Disrupt the liposomes by adding a suitable solvent (e.g., methanol or isopropanol) to release the lipid components.
- Chromatographic Conditions:
- Column: A C18 reverse-phase column is typically used for lipid analysis.
- Mobile Phase: A gradient of an organic solvent (e.g., methanol, acetonitrile) and water is commonly employed.
- Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for detecting lipids that lack a UV chromophore.
- Quantification:
- Inject the prepared sample into the HPLC system.
- Identify and quantify the peak corresponding to the parent lipid and any degradation products by comparing their retention times and peak areas to those of known standards.
- Calculate the percentage of the parent lipid remaining at each time point to determine the extent of degradation.
Visualizing Degradation and Experimental Workflow
To further elucidate the processes involved in lipid stability, the following diagrams, generated using Graphviz (DOT language), illustrate the primary chemical degradation pathways and the experimental workflow for a typical stability study.
Caption: Chemical degradation pathways of ester vs. ether lipids.
Caption: Experimental workflow for a comparative lipid stability study.
Conclusion
The inherent chemical stability of the ether linkage in this compound provides a significant advantage in the development of robust lipid-based drug delivery systems. Its resistance to hydrolysis, a major degradation pathway for common ester-containing lipids, can lead to formulations with longer shelf-lives and more predictable in vivo behavior. For researchers and drug developers, the selection of highly stable synthetic lipids like this compound is a critical step towards creating more effective and reliable nanomedicines.
Head-to-head comparison of different synthesis routes for 1,3-Dioleylglycerylether
A Head-to-Head Comparison of Synthesis Routes for 1,3-Dioleylglycerylether
For researchers and professionals in drug development, the synthesis of high-purity lipid ethers such as this compound is a critical step in the formulation of lipid-based drug delivery systems. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides an objective comparison of the two primary chemical synthesis routes for this compound: the Williamson Ether Synthesis and a one-pot synthesis from epichlorohydrin (B41342).
Quantitative Data Comparison
The following table summarizes the key quantitative and qualitative parameters for the two main synthesis routes to this compound.
| Parameter | Route A: Williamson Ether Synthesis from 1,3-Dichloropropan-2-ol | Route B: One-Pot Synthesis from Epichlorohydrin |
| Starting Materials | 1,3-Dichloropropan-2-ol, Oleyl alcohol, Strong base (e.g., NaOH, KOH) | Epichlorohydrin, Oleyl alcohol, Base (e.g., KOH) |
| Key Intermediate | Sodium or Potassium Oleyl Alkoxide | Glycidyl (B131873) Ether Intermediate (in situ) |
| Number of Steps | 1 (from dichloropropanol) or 2 (from glycerol) | 1 (one-pot) |
| Reaction Temperature | 50-100 °C[1][2] | 65 °C[3] |
| Reaction Time | 1-8 hours[1][2] | Optimized for shorter-chain alcohols, may require several hours for oleyl alcohol. |
| Catalyst/Reagent | Stoichiometric strong base (e.g., NaOH, KOH)[1] | Stoichiometric base (e.g., KOH)[3] |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO)[1][4] or solvent-free with excess alcohol. | Excess alcohol can act as the solvent.[3] |
| Reported Yield | 50-95% for general Williamson synthesis.[2] For related short-chain 1,3-dialkylglycerol ethers, yields can be 98-100%.[5] | High yields reported for symmetric glyceryl diethers with shorter-chain alcohols.[3] |
| Purity | Dependent on purification; side reactions like elimination can occur. | High selectivity is possible, but byproducts can form depending on the alcohol used.[3] |
| Advantages | - Well-established and versatile reaction.[2] - High yields are achievable.[2][5] - Starting materials are commercially available. | - One-pot synthesis simplifies the procedure.[3] - Avoids the use of hazardous reagents like metallic sodium.[3] |
| Disadvantages | - Requires a strong base in stoichiometric amounts. - Generation of inorganic salt waste. - Potential for elimination side reactions.[6] | - Selectivity can be dependent on the alcohol used.[3] - The reaction with long-chain alcohols may be slower. |
Experimental Protocols
Route A: Williamson Ether Synthesis from 1,3-Dichloropropan-2-ol
This route involves the reaction of the sodium or potassium salt of oleyl alcohol (oleyl alkoxide) with 1,3-dichloro-2-propanol (B29581) in a classic SN2 reaction.
Step 1: Preparation of Sodium Oleyl Alkoxide
-
In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add oleyl alcohol (2.2 equivalents).
-
Under a nitrogen atmosphere, add a strong base such as sodium hydride (NaH) (2.2 equivalents) portion-wise to the stirred alcohol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
Step 2: Etherification
-
Dissolve 1,3-dichloro-2-propanol (1.0 equivalent) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).[1][4]
-
Add the solution of 1,3-dichloro-2-propanol dropwise to the prepared sodium oleyl alkoxide solution.
-
Heat the reaction mixture to 50-100 °C and maintain for 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1][2]
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with a non-polar solvent (e.g., hexane (B92381) or diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Route B: One-Pot Synthesis from Epichlorohydrin
This method provides a more direct synthesis of symmetric 1,3-dialkylglyceryl ethers from epichlorohydrin and an alcohol.[3]
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add oleyl alcohol (a significant excess, e.g., 15 equivalents) and potassium hydroxide (B78521) (KOH) (1.4 equivalents relative to epichlorohydrin).[3]
-
Heat the mixture to 65 °C with stirring to dissolve the KOH.[3]
-
Slowly add epichlorohydrin (1.0 equivalent) to the heated mixture. The reaction is a one-pot, two-step process where an intermediate glycidyl ether is formed and then reacts further.[3]
-
Maintain the reaction at 65 °C and monitor its progress by TLC or GC-MS. The reaction time will need to be optimized for the long-chain oleyl alcohol.
-
Upon completion, cool the mixture and quench with a dilute acid solution (e.g., 0.3 M HCl) to neutralize the excess base.[3]
-
Filter the mixture to remove the precipitated salts.[3]
-
Remove the excess oleyl alcohol by vacuum distillation.
-
Purify the resulting crude this compound by column chromatography.
Visualizations
Synthesis Route Overview
Caption: Overview of the two main synthesis routes to this compound.
Logical Comparison of Synthesis Routes
Caption: Logical comparison of the key features of the two synthesis routes.
References
A Comparative Guide to 1,3-Dioleylglycerylether and Alternative Lipid-Based Excipients for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,3-Dioleylglycerylether and other commonly used lipid-based excipients in pharmaceutical formulations. The information presented is based on available experimental data and is intended to assist in the selection of appropriate excipients for the development of effective drug delivery systems.
Executive Summary
Lipid-based excipients are crucial in overcoming the challenges of poor drug solubility and bioavailability, particularly for lipophilic active pharmaceutical ingredients (APIs). This compound, a synthetic lipid, presents a potential option in this class. This guide evaluates its performance characteristics in comparison to established alternatives such as Glyceryl Monooleate (GMO), Capryol™ 90, Gelucire® 44/14, Labrasol® ALF, and Medium-Chain Triglycerides (MCTs). While direct experimental data for this compound in drug delivery applications is limited, its properties can be inferred from related glyceryl ethers and diacylglycerols. The alternatives, however, are well-characterized, with extensive data supporting their utility in enhancing the oral bioavailability of a wide range of drugs.
Comparative Data of Lipid-Based Excipients
The following tables summarize the physicochemical properties and performance characteristics of this compound and its alternatives.
Table 1: Physicochemical Properties of Selected Lipid-Based Excipients
| Excipient | Chemical Name | Type | Key Properties |
| This compound | 1,3-di((Z)-octadec-9-en-1-yloxy)propan-2-ol | Dialkyl Glyceryl Ether | Lipophilic, non-ionic, expected to have good solvent capacity for lipophilic drugs. |
| Glyceryl Monooleate (GMO) | (Z)-Octadec-9-enoic acid, monoester with glycerol | Monoglyceride | Amphiphilic, forms liquid crystalline phases, mucoadhesive properties.[1][2] Soluble in ethanol, ether, and chloroform; insoluble in water.[2][3] |
| Capryol™ 90 | Propylene Glycol Monocaprylate | Propylene Glycol Ester | Water-insoluble surfactant and co-surfactant, enhances intestinal absorption.[4][5] |
| Gelucire® 44/14 | Lauroyl polyoxyl-32 glycerides | PEGylated Glyceride | Self-emulsifying, enhances solubility and bioavailability.[6] Melts around 44°C. |
| Labrasol® ALF | Caprylocaproyl polyoxyl-8 glycerides | PEGylated Glyceride | Self-emulsifying (forms microemulsions), enhances intestinal permeation.[7][8][9] |
| Medium-Chain Triglycerides (MCTs) | Triglycerides of medium-chain fatty acids (C6-C12) | Triglyceride | Good solvent for many lipophilic drugs, rapidly metabolized.[10][11][12] |
Table 2: Performance in Drug Delivery Formulations
| Excipient | Drug Solubility Enhancement | Encapsulation Efficiency (EE%) | In Vitro Drug Release | In Vivo Bioavailability Enhancement |
| This compound | Data not available (Expected to be good for lipophilic drugs) | Data not available | Data not available | Data not available |
| Glyceryl Monooleate (GMO) | Can incorporate both hydrophilic and lipophilic drugs within its liquid crystalline structures.[7] | High, dependent on formulation and drug properties. | Sustained release profile from its cubic phase matrix.[13] | Demonstrated enhancement for poorly water-soluble drugs. |
| Capryol™ 90 | Showed maximal solubility for mefenamic acid (20 mg/mL).[14] | High, dependent on the formulation. | Can provide rapid or sustained release depending on the formulation. | Enhanced oral bioavailability of insulin (B600854) in rats.[5] |
| Gelucire® 44/14 | Significantly improved the solubility of clopidogrel (B1663587) bisulphate.[1] | Generally high in solid lipid nanoparticles and self-emulsifying systems. | 85% release of a model drug in 15 minutes.[6] | 4.5-fold increase in bioavailability for a model drug versus free drug.[6] |
| Labrasol® ALF | Acts as a solubilizer for poorly water-soluble APIs.[7] | High in self-microemulsifying drug delivery systems (SMEDDS). | Rapid emulsification leads to fast drug release. | Relative bioavailability of insulin was 7% in the jejunum and 12% in the colon of rats.[8] |
| Medium-Chain Triglycerides (MCTs) | Effective in solubilizing highly lipophilic drugs.[12] | High in nanoemulsions, with reported encapsulation efficiency >90% for BSA.[15] | Can be modulated for immediate or controlled release in nanoemulsions. | Generally improves the oral bioavailability of lipophilic drugs. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for standardized comparison of different lipid excipients.
Formulation of Lipid-Based Nanoparticles (High-Pressure Homogenization)
Objective: To prepare lipid nanoparticles (e.g., Solid Lipid Nanoparticles or Nanostructured Lipid Carriers) for the encapsulation of a model lipophilic drug.
Materials:
-
Lipid Excipient (e.g., this compound, GMO, etc.)
-
Model Lipophilic Drug
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (if required, e.g., soy lecithin)
-
Purified Water
Procedure:
-
Lipid Phase Preparation: The lipid excipient is melted at a temperature 5-10°C above its melting point. The model lipophilic drug is then dissolved in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
Aqueous Phase Preparation: The surfactant and co-surfactant are dissolved in purified water and heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: The pre-emulsion is immediately subjected to high-pressure homogenization at an optimized pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles).
-
Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to solidify and form nanoparticles.
-
Characterization: The nanoparticle dispersion is then characterized for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Determination of Drug Solubility in Lipid Excipients
Objective: To determine the saturation solubility of a model drug in a given lipid excipient.
Materials:
-
Lipid Excipient
-
Model Drug
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical method for drug quantification (e.g., HPLC-UV)
Procedure:
-
An excess amount of the model drug is added to a known volume or weight of the lipid excipient in a sealed vial.
-
The mixture is placed in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C or 37°C).
-
The samples are agitated for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After equilibration, the samples are centrifuged at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug from the saturated lipid phase.
-
An aliquot of the supernatant (saturated lipid phase) is carefully collected, diluted with a suitable solvent, and the concentration of the dissolved drug is determined using a validated analytical method.
In Vitro Drug Release Study (Dialysis Bag Method)
Objective: To evaluate the in vitro release profile of a drug from a lipid-based formulation.
Materials:
-
Drug-loaded lipid formulation
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate Buffered Saline pH 7.4 with 0.5% Tween 80 to maintain sink conditions)
-
Thermostatically controlled shaker or dissolution apparatus
Procedure:
-
A known quantity of the drug-loaded lipid formulation is placed inside a pre-soaked dialysis bag.
-
The dialysis bag is securely sealed and immersed in a known volume of the release medium in a beaker or dissolution vessel.
-
The setup is maintained at a constant temperature (e.g., 37°C) with continuous agitation.
-
At predetermined time intervals, an aliquot of the release medium is withdrawn and replaced with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
The concentration of the drug in the collected samples is analyzed using a suitable analytical method.
-
The cumulative percentage of drug released is calculated and plotted against time.
Visualizations: Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the proposed mechanism of action for lipid-based drug delivery systems.
Caption: Workflow for Lipid Nanoparticle Formulation.
Caption: Mechanism of Oral Bioavailability Enhancement.
Conclusion
The selection of an appropriate lipid excipient is a critical determinant of the success of a drug delivery system for poorly soluble compounds. While this compound holds theoretical promise due to its lipophilic nature, the lack of extensive, publicly available experimental data on its performance in pharmaceutical formulations makes direct comparison challenging.
In contrast, alternatives such as Glyceryl Monooleate, Capryol™ 90, Gelucire® 44/14, and Labrasol® ALF are well-established and supported by a significant body of research demonstrating their effectiveness in enhancing drug solubility, stability, and bioavailability. Medium-Chain Triglycerides also offer a reliable and well-understood option.
For researchers and formulation scientists, the choice of excipient will depend on the specific properties of the API, the desired release profile, and the intended route of administration. While the established alternatives offer a lower-risk path with predictable outcomes, further investigation into the performance of this compound is warranted to fully understand its potential as a novel drug delivery excipient. The experimental protocols provided in this guide can serve as a starting point for such comparative studies.
References
- 1. ejpps.online [ejpps.online]
- 2. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Capryol® 90 ⋅ Gattefossé [gattefosse.com]
- 5. Enhanced Intestinal Absorption of Insulin by Capryol 90, a Novel Absorption Enhancer in Rats: Implications in Oral Insulin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Labrasol® ALF ⋅ Gattefossé [gattefosse.com]
- 8. Labrasol® is an efficacious intestinal permeation enhancer across rat intestine: Ex vivo and in vivo rat studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cphi-online.com [cphi-online.com]
- 13. phexcom.com [phexcom.com]
- 14. drugs.com [drugs.com]
- 15. Development and characterization of a novel nanoemulsion drug-delivery system for potential application in oral delivery of protein drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3-Dioleylglycerylether: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed procedures for the proper disposal of 1,3-Dioleylglycerylether, tailored for researchers, scientists, and drug development professionals. Based on available safety data, this compound is not classified as a hazardous substance. However, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and prevent environmental contamination.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle this compound with standard laboratory precautions. While it is not deemed hazardous, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves, is a fundamental laboratory practice. In the event of a spill, the material should be collected and contained for proper disposal. It is important to prevent the entry of this compound into sewers, surface water, or ground water.
Disposal Procedures for Unused this compound
As a non-hazardous substance, the primary disposal route for this compound is typically through the regular solid or liquid waste stream, depending on its physical state. However, institutional and local regulations must always be consulted and followed.
Step-by-Step Disposal:
-
Consult Local Regulations: Before proceeding, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal.[1]
-
Proper Containment: Ensure the chemical is in a well-labeled, sealed, and compatible container.[2] The container should be clearly marked with the contents, "this compound," and designated as "Non-Hazardous Waste."[1]
-
Disposal Path:
-
For solid this compound: It may be permissible to dispose of it in the regular solid waste stream, provided it is securely contained.[1] To prevent accidental handling by custodial staff, it is best practice to place it directly into a larger dumpster or follow your institution's specific procedure for non-hazardous lab waste.[1]
-
For liquid this compound: Do not pour it down the drain. Collect it in a designated, labeled container for non-hazardous liquid waste. Your institution's EHS department will provide guidance on the collection and disposal of this waste stream.
-
Disposal of Empty Containers
Properly cleaned chemical containers can typically be disposed of with regular laboratory glass or solid waste.[1]
Container Decontamination Protocol:
-
Triple Rinse: Rinse the container thoroughly three times with a suitable solvent. The rinsate from the initial rinses must be collected and disposed of as chemical waste, following your institution's procedures for solvent waste.[1]
-
Final Rinse: Perform a final rinse with soap and water.
-
Disposal: The clean, defaced container can then be disposed of in the appropriate recycling or trash receptacle.[1]
Disposal of Contaminated Materials
Materials such as paper towels, gloves, or absorbent pads that are not grossly contaminated with this compound can typically be disposed of in the regular solid waste.[1] For grossly contaminated items, they should be collected in a sealed bag and disposed of according to your institution's guidelines for chemically contaminated solid waste.
Quantitative Data Summary
At present, specific quantitative limits for the disposal of this compound are not widely established in publicly available regulatory documents, as it is generally considered non-hazardous. Disposal decisions are primarily guided by qualitative assessments and adherence to local and institutional protocols.
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture | Sigma-Aldrich SDS |
| Primary Disposal Route | Regular solid or liquid waste stream (consult local regulations) | General Guidance |
| Environmental Precaution | Do not allow entry into sewers, surface water, or ground water | BenchChem Guide |
| Container Rinsing | Triple rinse with a suitable solvent | BenchChem Guide |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated containers.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 1,3-Dioleylglycerylether
This guide provides immediate, essential safety and logistical information for the handling and disposal of 1,3-Dioleylglycerylether in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles or Glasses | Should meet ANSI Z.87.1 1989 standard to protect against chemical splashes.[4] A face shield may be required for procedures with a high risk of splashing or explosion.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[4][5] Gloves should be inspected before each use and changed immediately upon contact with the chemical. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect the skin from potential splashes.[1] For procedures with a higher risk of exposure, a chemically resistant apron or coveralls may be necessary. |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area is typically sufficient.[1] A respirator may be necessary if aerosols are generated or if working in an area with inadequate ventilation.[1][4] |
| Foot Protection | Closed-Toe Shoes | Shoes that cover the entire foot are required to protect against spills.[4] |
Operational Plan: Handling Procedures
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible.[1]
-
Work in a well-ventilated area, such as a chemical fume hood, especially when heating the substance or if aerosols may be generated.[1]
-
Confirm that all necessary PPE is available and in good condition.
2. Handling:
-
Avoid direct contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Ground/bond the container and receiving equipment when transferring large quantities to prevent static discharge.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek medical attention.[2]
Disposal Plan
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a dedicated, labeled, and sealed container.
2. Waste Disposal:
-
Dispose of chemical waste in accordance with all local, regional, and national regulations.[7][8]
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. laddresearch.com [laddresearch.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
